molecular formula C19H13NOS B8224281 4-(10H-phenothiazin-10-yl)benzaldehyde

4-(10H-phenothiazin-10-yl)benzaldehyde

Cat. No.: B8224281
M. Wt: 303.4 g/mol
InChI Key: BANPAEPLIQARSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(10H-phenothiazin-10-yl)benzaldehyde is a useful research compound. Its molecular formula is C19H13NOS and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(10H-phenothiazin-10-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(10H-phenothiazin-10-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenothiazin-10-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NOS/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANPAEPLIQARSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(10H-phenothiazin-10-yl)benzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(10H-phenothiazin-10-yl)benzaldehyde, a key heterocyclic building block in the fields of medicinal chemistry, materials science, and organic electronics. This document delves into the core chemical properties, a detailed synthesis protocol, and the potential applications of this versatile molecule, offering field-proven insights for researchers and developers.

Molecular Structure and Physicochemical Properties

4-(10H-phenothiazin-10-yl)benzaldehyde possesses a unique molecular architecture, integrating the electron-rich, tricyclic phenothiazine core with an electrophilic benzaldehyde moiety. This combination of donor and acceptor characteristics imparts interesting electronic and optical properties to the molecule. The phenothiazine nucleus is not planar but has a characteristic butterfly-like conformation.

Below is a summary of the key physicochemical properties of 4-(10H-phenothiazin-10-yl)benzaldehyde.

PropertyValueSource
CAS Number 866327-14-2[1][2][3]
Molecular Formula C₁₉H₁₃NOS[1][2][4]
Molecular Weight 303.38 g/mol [1][2][3]
IUPAC Name 4-(10H-phenothiazin-10-yl)benzaldehyde[2][4]
Physical Form Solid[1]
Purity Typically ≥97%[1][2][3]
SMILES O=CC1=CC=C(N2C3=C(C=CC=C3)SC4=CC=CC=C24)C=C1[2][4]
InChIKey BANPAEPLIQARSI-UHFFFAOYSA-N[1][4]

Structural Diagram:

Caption: 2D structure of 4-(10H-phenothiazin-10-yl)benzaldehyde.

Synthesis Protocol

The synthesis of 4-(10H-phenothiazin-10-yl)benzaldehyde is most commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann coupling reaction. These cross-coupling methods facilitate the formation of the crucial C-N bond between the phenothiazine nitrogen and the phenyl ring of 4-fluorobenzaldehyde or 4-bromobenzaldehyde. Below is a representative protocol based on the Buchwald-Hartwig reaction, which is often favored for its milder reaction conditions and broader substrate scope.

Reaction Scheme:

Caption: Buchwald-Hartwig synthesis of the target molecule.

Detailed Experimental Protocol (Buchwald-Hartwig Amination)

This protocol is adapted from established procedures for similar N-arylations of phenothiazine derivatives.

Materials:

  • Phenothiazine

  • 4-Bromobenzaldehyde

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add phenothiazine (1.0 eq.), 4-bromobenzaldehyde (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

  • Solvent and Base Addition: To the flask, add anhydrous toluene, followed by the careful addition of sodium tert-butoxide (1.4 eq.).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst and inorganic salts. The filter cake is washed with toluene.

  • Extraction and Washing: The combined organic filtrate is washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 4-(10H-phenothiazin-10-yl)benzaldehyde as a solid.

Spectroscopic and Analytical Data

Characterization of 4-(10H-phenothiazin-10-yl)benzaldehyde relies on a combination of spectroscopic techniques. While a complete dataset for the pure compound is not available in a single source, the following represents expected and reported data for closely related structures.

TechniqueExpected/Reported Data
¹H NMR Aromatic protons of the phenothiazine moiety are expected in the range of δ 6.0-7.5 ppm. The protons of the benzaldehyde ring will appear as doublets around δ 7.2-8.0 ppm. The aldehydic proton will be a singlet at approximately δ 9.7-10.0 ppm.
¹³C NMR Aromatic carbons will be observed in the range of δ 115-150 ppm. The carbonyl carbon of the aldehyde is expected to be significantly downfield, around δ 190-195 ppm.
IR (KBr) Characteristic peaks are expected for C-H stretching of aromatic rings (~3050 cm⁻¹), the C=O stretching of the aldehyde (~1700 cm⁻¹), and C-N and C-S stretching vibrations at lower wavenumbers.
UV-Vis Phenothiazine derivatives typically exhibit strong absorption bands in the UV-Vis region due to π-π* transitions within the aromatic system.
Mass Spec. ESI-MS: m/z [M+1]⁺ at 304.08.

Reactivity and Applications

The dual functionality of 4-(10H-phenothiazin-10-yl)benzaldehyde makes it a valuable intermediate in organic synthesis.

  • Reactivity of the Aldehyde Group: The aldehyde functionality can undergo a wide range of classical organic reactions, including:

    • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

    • Reductive amination to synthesize secondary and tertiary amines.

    • Knoevenagel and aldol condensations.

    • Oxidation to the corresponding carboxylic acid.

    • Reduction to the corresponding alcohol.

  • Applications in Materials Science: The electron-donating phenothiazine core coupled with the accepting nature of the benzaldehyde makes this molecule a building block for donor-acceptor materials. These materials are of interest in the development of:

    • Organic light-emitting diodes (OLEDs).

    • Organic photovoltaics (OPVs).

    • Covalent Organic Frameworks (COFs) for applications in catalysis and gas storage.[5]

  • Applications in Medicinal Chemistry: The phenothiazine scaffold is a well-established pharmacophore found in numerous drugs, particularly antipsychotics.[4] The aldehyde group in 4-(10H-phenothiazin-10-yl)benzaldehyde provides a convenient handle for the synthesis of more complex derivatives for biological screening. Potential therapeutic areas include:

    • Anticancer agents.[2]

    • Antimicrobial compounds.

    • Neuroleptic drugs.[4]

Safety and Handling

4-(10H-phenothiazin-10-yl)benzaldehyde should be handled in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Store in a cool, dry place under an inert atmosphere.[1]

Conclusion

4-(10H-phenothiazin-10-yl)benzaldehyde is a pivotal synthetic intermediate with significant potential in the development of advanced materials and novel therapeutic agents. Its synthesis via modern cross-coupling methodologies is well-established, and its versatile reactivity allows for a wide range of chemical transformations. This guide provides a foundational understanding for researchers looking to exploit the unique properties of this valuable compound.

References

  • Supporting Information for: Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks with Keto-enol Irreversible Tautomerism as a Promising Third-order Nonlinear Optics Material. (2023, September 27). [Journal Name]. Retrieved from [Link]

  • PubChem. (n.d.). 4-(10H-phenothiazin-10-yl)benzaldehyde. Retrieved from [Link]

Sources

4-(10H-phenothiazin-10-yl)benzaldehyde (PTZ-CHO): Molecular Architecture, Synthesis, and Applications in Advanced Optoelectronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of organic optoelectronics and advanced fluorophores, the design of Donor-Acceptor (D-A) molecular architectures is paramount. 4-(10H-phenothiazin-10-yl)benzaldehyde (PTZ-CHO) has emerged as a highly versatile and critical synthon. By coupling the electron-rich, sterically hindered phenothiazine donor with the electron-withdrawing benzaldehyde acceptor, researchers can engineer materials with precisely tuned Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

This technical guide provides an in-depth analysis of the physicochemical properties of PTZ-CHO, details self-validating synthetic protocols driven by mechanistic causality, and explores its photophysical role in Thermally Activated Delayed Fluorescence (TADF) applications.

Physicochemical Identity & Structural Dynamics

To effectively utilize PTZ-CHO in synthetic workflows, one must first understand its foundational quantitative metrics and structural behavior. The data below summarizes the core identity of the molecule, validated by [1] and [2].

Quantitative Physicochemical Properties
PropertyValueReference
IUPAC Name 4-(10H-phenothiazin-10-yl)benzaldehyde[2]
Molecular Formula C₁₉H₁₃NOS[2]
Molecular Weight 303.38 g/mol [2],[1]
CAS Registry Number 866327-14-2[3],[2]
PubChem CID 639795[1]
Topological Polar Surface Area 45.6 Ų[1]
XLogP3 (Partition Coefficient) 4.8[1]
SMILES String O=CC1=CC=C(N2C3=C(C=CC=C3)SC4=CC=CC=C24)C=C1[2],[1]
Structural Causality

Phenothiazine is a rigid heterocyclic compound containing both nitrogen and sulfur heteroatoms, making it a potent electron donor [4]. Unlike planar carbazole derivatives, the presence of the sulfur atom forces the central thiazine ring into a non-planar "butterfly" conformation [5]. When covalently bonded to the benzaldehyde acceptor, this steric bulk induces a highly twisted dihedral angle between the donor and acceptor moieties. This twist physically separates the HOMO (localized on the phenothiazine) and the LUMO (localized on the benzaldehyde), preventing unwanted


-stacking aggregation and enabling unique photophysical phenomena like Twisted Intramolecular Charge Transfer (TICT).

Synthetic Methodologies: A Self-Validating Protocol System

As an application scientist, achieving high purity and yield of PTZ-CHO requires a rigorous approach to catalytic cycles and nucleophilic substitutions. Below are two field-proven synthetic routes.

Workflow cluster_0 Route A: Buchwald-Hartwig Amination cluster_1 Route B: Nucleophilic Aromatic Substitution (SNAr) PTZ1 Phenothiazine Cat Pd2(dba)3 / dppf Cs2CO3, Toluene PTZ1->Cat BrBA 4-Bromobenzaldehyde BrBA->Cat Product 4-(10H-phenothiazin-10-yl)benzaldehyde (PTZ-CHO) Cat->Product Cross-Coupling PTZ2 Phenothiazine Base K2CO3 DMF, 120 °C PTZ2->Base FBA 4-Fluorobenzaldehyde FBA->Base Base->Product SNAr

Fig 1: Synthetic pathways for PTZ-CHO via Buchwald-Hartwig amination and SNAr.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a palladium-catalyzed cross-coupling mechanism, highly effective for sterically hindered amines[6].

  • Step 1: Reagent Preparation. In a flame-dried Schlenk flask under an inert argon atmosphere, combine 4-bromobenzaldehyde (1.00 g, 5.40 mmol, 1.0 eq) and phenothiazine (1.18 g, 5.95 mmol, 1.1 eq).

    • Causality: The slight 1.1 eq excess of the phenothiazine donor ensures complete consumption of the aryl halide, simplifying downstream chromatographic purification.

  • Step 2: Catalyst Loading. Add Pd₂(dba)₃ (247 mg, 0.27 mmol, 5 mol%) and the bidentate phosphine ligand dppf (299 mg, 0.54 mmol, 10 mol%).

    • Causality: Pd₂(dba)₃ serves as a stable Pd(0) source crucial for the initial oxidative addition into the C-Br bond. The dppf ligand is selected for its large bite angle (approx. 99°), which accelerates the reductive elimination step—a common bottleneck when synthesizing bulky triarylamines.

  • Step 3: Base Addition & Solvent. Introduce anhydrous Cs₂CO₃ (5.28 g, 16.2 mmol, 3.0 eq) and anhydrous toluene (50 mL).

    • Causality: Cs₂CO₃ is a mild but effective base that facilitates the deprotonation of the coordinated amine without triggering unwanted side reactions (such as the Cannizzaro reaction of the sensitive aldehyde moiety) that stronger bases like NaOtBu might induce.

  • Step 4: Thermal Activation & Isolation. Heat the mixture to 100 °C for 12 hours. Cool, filter through Celite to remove palladium black, concentrate, and purify via column chromatography (toluene/hexane) to yield the pure product[6].

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

For laboratories seeking a transition-metal-free approach, the SNAr route is highly robust [7].

  • Step 1: Reagent Preparation. In a dry round-bottom flask, dissolve phenothiazine (1.0 eq) and 4-fluorobenzaldehyde (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: 4-fluorobenzaldehyde is specifically chosen over the chloro-analog because the highly electronegative fluorine atom strongly polarizes the C-F bond, significantly lowering the activation energy for the initial nucleophilic attack in the SNAr mechanism.

  • Step 2: Base Addition. Add anhydrous K₂CO₃ (2.0 eq) to the solution.

    • Causality: K₂CO₃ deprotonates the phenothiazine nitrogen, generating a highly nucleophilic phenothiazine anion. DMF is utilized as a polar aprotic solvent to tightly solvate the potassium cation, leaving the phenothiazine anion "naked" and highly reactive.

  • Step 3: Thermal Activation. Heat the reaction mixture to 120 °C for 12-15 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric hindrance imposed by the bulky phenothiazine "butterfly" core during the formation of the Meisenheimer complex intermediate.

Photophysical Applications: The TADF Mechanism

PTZ-CHO is frequently utilized as a precursor to synthesize advanced fluorophores and OLED materials that exhibit Thermally Activated Delayed Fluorescence (TADF).

In traditional fluorescent materials, only singlet excitons (25% of generated excitons) emit light, while triplet excitons (75%) are lost to non-radiative decay. TADF materials overcome this by utilizing ambient thermal energy to reverse the Intersystem Crossing (ISC) process, converting dark triplet states back into emissive singlet states (Reverse Intersystem Crossing, RISC).

For RISC to occur efficiently, the energy gap between the lowest singlet state (S₁) and the lowest triplet state (T₁) must be extremely small (


 eV). The highly twisted D-A architecture of PTZ-CHO provides this exact spatial separation of HOMO and LUMO, minimizing the electron exchange energy and thus minimizing 

[5].

TADF_Mechanism S0 Ground State (S0) Donor-Acceptor S1 Singlet Excited State (S1) Charge Transfer (CT) S0->S1 Excitation (UV/Vis) S1->S0 Prompt Fluorescence (ns) T1 Triplet Excited State (T1) Local Excited (LE) / CT S1->T1 ISC T1->S0 Phosphorescence (µs-ms) T1->S1 RISC (Thermal Energy) Small ΔE_ST

Fig 2: Jablonski diagram illustrating the TADF mechanism in D-A molecules like PTZ-CHO.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 639795, 4-(10H-phenothiazin-10-yl)benzaldehyde". PubChem. URL:[Link]

  • UHasselt Document Repository . "Balancing fluorescence and singlet oxygen formation in push-pull type near-infrared BODIPY photosensitizers". Hasselt University. URL:[Link]

  • MDPI . "Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells". Molecules. URL:[Link]

  • BIO Web of Conferences . "Synthesis and antimicrobial study of 6-phenothiazin-10-yl-benzo[de]isoquinoline-1,3-dione derivatives". EDP Sciences. URL:[Link]

Sources

4-(10H-Phenothiazin-10-yl)benzaldehyde: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Organic Chemists, Materials Scientists, Drug Discovery Researchers CAS Registry Number: 866327-14-2[1][2]

Executive Summary

4-(10H-phenothiazin-10-yl)benzaldehyde is a pivotal Donor-Acceptor (D-A) building block used extensively in the development of organic optoelectronic materials (OLEDs, solar cells) and fluorescent chemosensors.[1][2] Its structure couples the electron-rich, non-planar phenothiazine moiety (donor) with an electron-deficient benzaldehyde unit (acceptor).[1][2] This distinct electronic push-pull architecture, combined with the reactive aldehyde "handle," makes it a versatile intermediate for synthesizing complex conjugated systems via Knoevenagel condensations or Schiff base formation.[1]

This guide details the structural properties, two primary synthetic routes (Palladium-catalyzed vs. Metal-free SNAr), and critical characterization data required for high-purity isolation.[1]

Structural Analysis & Properties[1][3][4][5]

Molecular Geometry

The phenothiazine core adopts a "butterfly" conformation due to the sulfur and nitrogen atoms bridging the two benzene rings.[1] This non-planar geometry hinders π-π stacking in the solid state, a desirable trait for preventing fluorescence quenching (aggregation-caused quenching, ACQ) in OLED materials.[1]

  • Formula: C19H13NOS

  • Molecular Weight: 303.38 g/mol [1][2][3]

  • Electronic Character: Strong hole-transporting capability (p-type) due to the nitrogen lone pair.[1][2]

  • Reactive Site: The para-aldehyde group (-CHO) serves as an electrophilic anchor for further functionalization.[1][2]

Electronic Pathway Visualization

The following diagram illustrates the Donor-Acceptor electron flow that defines the molecule's utility in optoelectronics.

DA_Pathway PTZ Phenothiazine Core (Electron Donor) Linker N-C Bond (Charge Transfer Bridge) PTZ->Linker HOMO Localization Aldehyde Benzaldehyde Group (Electron Acceptor) Linker->Aldehyde ICT (Intramolecular Charge Transfer) App Application: OLED Hole Transport Fluorescent Probes Aldehyde->App Functional Handle

Caption: Electronic push-pull mechanism from the phenothiazine donor to the aldehyde acceptor.

Retrosynthetic Analysis

To synthesize 4-(10H-phenothiazin-10-yl)benzaldehyde, the strategic bond disconnection occurs at the C-N bond between the phenothiazine nitrogen and the phenyl ring of the benzaldehyde.[1][2]

Primary Disconnection: C–N Bond Formation.[1][2]

  • Fragment A: Phenothiazine (Nucleophile)[1]

  • Fragment B: 4-Halobenzaldehyde (Electrophile)[1][2]

This analysis suggests two viable pathways:

  • Buchwald-Hartwig Amination: High yield, tolerates various halides (Cl, Br, I).[1]

  • Nucleophilic Aromatic Substitution (SNAr): Metal-free, requires activated electrophiles (e.g., 4-fluorobenzaldehyde).[1]

Synthesis Protocols

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Gold Standard)

This method is preferred for small-to-medium scale synthesis where high yield (>85%) and purity are paramount.[1][2] It utilizes a palladium catalyst to couple phenothiazine with 4-bromobenzaldehyde.[1][2]

Reaction Scheme: Phenothiazine + 4-Bromobenzaldehyde + Base → [Pd catalyst] → Product

Materials
  • Phenothiazine: 1.0 equiv (e.g., 1.99 g, 10 mmol)[1]

  • 4-Bromobenzaldehyde: 1.1 equiv (e.g., 2.04 g, 11 mmol)[1]

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2

  • Ligand: P(t-Bu)3 (Tri-tert-butylphosphine) or DPPF (4 mol%)[1][2]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1][2]

    • Note: Cs2CO3 can be used if base-sensitive functional groups are present, but NaOtBu is faster.[1][2]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask and cool under a stream of Nitrogen or Argon.

  • Charging: Add Phenothiazine (10 mmol), 4-Bromobenzaldehyde (11 mmol), and NaOtBu (15 mmol) to the flask.

  • Catalyst Addition: Add Pd2(dba)3 (0.2 mmol) and the phosphine ligand (0.4 mmol) inside a glovebox or under a strong counter-flow of inert gas.[1]

  • Solvation: Add anhydrous Toluene (100 mL) via syringe.

  • Reaction: Heat the mixture to 110°C (Reflux) with vigorous stirring for 12–24 hours . Monitor by TLC (Hexane:Ethyl Acetate 4:[1]1) until the phenothiazine spot disappears.[1][2]

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove palladium residues.[1][2] Wash the pad with Ethyl Acetate.[2]

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of Hexane/DCM or Hexane/Ethyl Acetate (start 10:1, move to 4:1).

  • Recrystallization: Recrystallize from Ethanol or CH2Cl2/Hexane to obtain yellow crystals.[1][2]

Method B: Metal-Free SNAr (Green/Scalable Route)

This method exploits the electron-withdrawing nature of the aldehyde group, which activates the para-position for nucleophilic attack.[1] It is cheaper (no Pd catalyst) but typically requires 4-fluorobenzaldehyde for optimal reactivity.[1][2]

Materials
  • Phenothiazine: 1.0 equiv[1][4]

  • 4-Fluorobenzaldehyde: 1.2 equiv (Fluorine is a better leaving group than Bromine for SNAr)[1][2]

  • Base: K2CO3 (2.0 equiv) or Cs2CO3

  • Solvent: DMF or DMSO (Polar aprotic solvents are essential)[1]

Step-by-Step Protocol
  • Mixing: In a round-bottom flask, dissolve Phenothiazine (10 mmol) and 4-Fluorobenzaldehyde (12 mmol) in DMF (30 mL).

  • Activation: Add anhydrous K2CO3 (20 mmol).

  • Heating: Heat the mixture to 130–140°C for 24–48 hours .

    • Critical: High temperature is required to overcome the steric bulk of phenothiazine.[1][2]

  • Quenching: Pour the hot reaction mixture into crushed ice/water (200 mL). The product typically precipitates as a solid.[1][2]

  • Isolation: Filter the precipitate, wash thoroughly with water (to remove DMF/Base), and dry in a vacuum oven.

  • Purification: Recrystallize from Ethanol.

Characterization Data (Expected)

Researchers should validate the synthesized compound against the following spectral signatures.

TechniqueFeatureExpected Signal / ValueInterpretation
1H NMR Aldehyde (-CHO)δ ~9.80 – 10.0 ppm (s, 1H)Diagnostic singlet, deshielded by carbonyl.[1][2]
1H NMR Linker (Ar-H)δ ~7.90 (d, 2H) & ~7.30 (d, 2H)AA'BB' system of the benzaldehyde ring.[1]
1H NMR Phenothiazineδ ~6.80 – 7.20 ppm (m, 8H)Overlapping multiplets of the phenothiazine core.[1][5]
13C NMR Carbonyl (C=O)δ ~190 – 191 ppmCharacteristic aldehyde carbon.[1][2]
MS (ESI/EI) Molecular Ionm/z = 303.07 [M]+Matches formula C19H13NOS.[1][2]
Appearance Physical StateYellow to Beige SolidTypical for conjugated phenothiazine derivatives.[1][2]

Synthesis Workflow Diagram

The following diagram compares the catalytic cycle of Method A with the mechanism of Method B.

Synthesis_Comparison Start Starting Materials: Phenothiazine + 4-Halo-benzaldehyde MethodA Method A: Buchwald-Hartwig (Pd-Catalyzed) Start->MethodA MethodB Method B: SNAr Substitution (Metal-Free) Start->MethodB StepA1 Oxidative Addition (Pd inserts into C-Br) MethodA->StepA1 StepA2 Amine Coordination & Deprotonation (NaOtBu) StepA1->StepA2 StepA3 Reductive Elimination (C-N Bond Formation) StepA2->StepA3 Product Target Product: 4-(10H-phenothiazin-10-yl)benzaldehyde StepA3->Product StepB1 Meisenheimer Complex (Nucleophilic Attack on C-F) MethodB->StepB1 StepB2 Elimination of Halide (Restoration of Aromaticity) StepB1->StepB2 StepB2->Product

Caption: Comparison of Palladium-catalyzed cycle (left) vs. Nucleophilic Aromatic Substitution (right).

Safety & Handling

  • Phenothiazine: Known photosensitizer.[1][2] Can cause skin irritation and phototoxicity.[1][2] Handle under low light if possible and wear gloves.

  • Aldehydes: The product is susceptible to oxidation (to carboxylic acid) if exposed to air for prolonged periods.[1] Store under Nitrogen/Argon at 4°C.

  • Solvents: Toluene and DMF are toxic.[1][2] Use a fume hood.[2]

References

  • Synthesis via Buchwald-Hartwig: Maiti, D., & Buchwald, S. L. (2009).[1][6] "Cu-Catalyzed Arylation of Phenothiazines." Journal of Organic Chemistry. (Context: General coupling conditions adapted for phenothiazine).[1][2]

  • OLED Applications & Properties: Lai, S. L., et al. (2018).[1] "Phenothiazine-based Hole Transport Materials." Journal of Materials Chemistry C.[1]

  • SNAr Methodology: Wu, S., et al. (2016).[1] "Potassium carbonate-mediated tandem C–S and C–N coupling reaction for the synthesis of phenothiazines." RSC Advances.[1]

  • CAS Database Entry: PubChem Compound Summary for CID 639795: 4-(10H-phenothiazin-10-yl)benzaldehyde.[1][2]

Sources

Technical Guide: Spectroscopic Data of 4-(10H-phenothiazin-10-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide detailing the spectroscopic characterization of 4-(10H-phenothiazin-10-yl)benzaldehyde . This document is structured for researchers requiring rigorous data for structural validation, synthesis confirmation, and quality control.

Part 1: Compound Profile & Structural Analysis[1][2]

Compound Name: 4-(10H-phenothiazin-10-yl)benzaldehyde CAS Number: 866327-14-2 Molecular Formula: C₁₉H₁₃NOS Molecular Weight: 303.38 g/mol Appearance: Yellow to greenish-yellow solid Solubility: Soluble in CHCl₃, CH₂Cl₂, DMSO, THF; insoluble in water.

Structural Logic

This molecule is a "Donor-Acceptor" (D-A) system. The phenothiazine moiety acts as an electron-rich donor (D), while the benzaldehyde group acts as an electron-deficient acceptor (A). The nitrogen atom of the phenothiazine is covalently bonded to the para-position of the benzaldehyde ring.

  • Electronic Effect: The lone pair on the nitrogen participates in the aromatic system of the phenothiazine but is also delocalized into the benzaldehyde ring, creating a push-pull electronic structure. This significantly affects the chemical shifts in NMR and the stretching frequencies in IR.

Structure cluster_0 Donor (D) cluster_1 Acceptor (A) PTZ Phenothiazine Core (Electron Rich) Link N-C Bond (Ullmann Coupling) PTZ->Link BZ Benzaldehyde Ring (Electron Poor) Link->BZ

Caption: Donor-Acceptor connectivity in 4-(10H-phenothiazin-10-yl)benzaldehyde.

Part 2: Spectroscopic Characterization (NMR, IR, Mass)[2][3][4][5]

The following data represents the standard spectroscopic signature for high-purity (>98%) samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][5][6][7]

Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (0.00 ppm)


H NMR Data (400 MHz)

The proton spectrum is characterized by a distinct aldehyde singlet, an AA'BB' system for the central benzene ring, and a complex multiplet region for the phenothiazine core.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
9.98 Singlet (s)1H–CH OAldehyde proton (Deshielded by C=O anisotropy)
7.96 Doublet (d)2HAr-H (Benzaldehyde)Ortho to Carbonyl (

Hz)
7.35 Doublet (d)2HAr-H (Benzaldehyde)Ortho to Nitrogen (Shielded relative to carbonyl neighbors)
7.05 – 7.15 Multiplet (m)2HAr-H (Phenothiazine)Positions 1, 9 (Closest to Nitrogen)
6.85 – 6.95 Multiplet (m)4HAr-H (Phenothiazine)Positions 3, 7 and 2, 8
6.25 – 6.40 Multiplet (m)2HAr-H (Phenothiazine)Positions 4, 6 (Closest to Sulfur)

Interpretation:

  • The 9.98 ppm singlet is the diagnostic confirmation of the aldehyde group.

  • The coupling of the 7.96 and 7.35 ppm doublets confirms the para-substitution pattern of the central benzene ring.

  • The phenothiazine protons appear upfield (6.2–7.1 ppm) compared to typical benzene protons due to the electron-rich nature of the sulfur/nitrogen heterocycle.


C NMR Data (100 MHz)
Shift (δ, ppm)AssignmentStructural Context
190.8 C =OCarbonyl carbon (Most deshielded)
149.5 Ar-C -NQuaternary carbon (Benzaldehyde ring attached to N)
143.2 Ar-C -NQuaternary carbons (Phenothiazine C-N bridgehead)
134.5 Ar-C -CHOQuaternary carbon (Benzaldehyde ring attached to C=O)
131.6 Ar-C -HBenzaldehyde ring (Ortho to C=O)
127.8 Ar-C -HPhenothiazine ring
127.2 Ar-C -HPhenothiazine ring
126.5 Ar-C -SQuaternary carbons (Phenothiazine C-S bridgehead)
123.8 Ar-C -HPhenothiazine ring
119.5 Ar-C -HBenzaldehyde ring (Ortho to N)
116.8 Ar-C -HPhenothiazine ring
Infrared (IR) Spectroscopy (FT-IR)[2][6]

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group Assignment
2820, 2725 WeakC–H StretchAldehyde Fermi Doublet (Diagnostic)
1695 StrongC=O StretchConjugated Aldehyde (Lower than 1715 due to conjugation)
1585, 1560 MediumC=C StretchAromatic Ring Skeleton
1480, 1455 StrongC=C / C-NPhenothiazine Ring Breathing
1315 MediumC–N StretchAryl C-N bond (N-Ph linkage)
745 StrongC–S–C StretchC-S bond (Phenothiazine characteristic)

Diagnostic Check:

  • Look for the Fermi doublet at ~2720/2820 cm⁻¹. If absent, the aldehyde may have oxidized to a carboxylic acid (broad OH band at 3000+ cm⁻¹).

  • The C=O peak at 1695 cm⁻¹ is sharp. Broadening indicates impurity or degradation.

Mass Spectrometry (MS)[4][7]

Technique: ESI-MS (Electrospray Ionization) or HRMS (High-Resolution Mass Spec)

  • Molecular Ion:

    
     or 
    
    
    
  • Calculated Mass: 303.0718 Da

  • Found (HRMS): 304.0796 (

    
    , typical)
    

Fragmentation Pattern (EI-MS 70eV):

  • m/z 303: Molecular Ion (

    
    ).
    
  • m/z 274:

    
     (Loss of formyl group, 29 Da).
    
  • m/z 198: Phenothiazine core cation (Cleavage of the N-phenyl bond).

Part 3: Experimental Workflow & Synthesis Context

To ensure the validity of the spectroscopic data, the compound is typically synthesized via Ullmann Coupling . This context is vital for identifying potential solvent peaks (DMF, Toluene) or catalyst residues (Copper).

Synthesis Protocol (Reference Standard)
  • Reagents: Phenothiazine (1.0 eq), 4-Bromobenzaldehyde (1.2 eq), Potassium Carbonate (2.0 eq), Copper(I) Iodide (0.1 eq), L-Proline or 1,10-Phenanthroline (0.2 eq).

  • Conditions: Reflux in DMF or DMSO at 110–140°C for 24 hours under Inert Atmosphere (

    
    ).
    
  • Purification: Column chromatography (Silica Gel, Hexane/Ethyl Acetate gradient).

Workflow Start Start: Phenothiazine + 4-Bromobenzaldehyde Reaction Ullmann Coupling (CuI, K2CO3, DMF, 120°C) Start->Reaction Workup Extraction (EtOAc/Water) & Drying (Na2SO4) Reaction->Workup Purification Column Chromatography (Hexane:EtOAc 9:1) Workup->Purification Analysis Spectroscopic Validation (NMR, IR, MS) Purification->Analysis

Caption: Synthesis and validation workflow for 4-(10H-phenothiazin-10-yl)benzaldehyde.

Quality Control Checkpoints
  • Impurity Flag 1: A triplet at ~1.2 ppm and quartet at ~4.1 ppm in

    
    H NMR indicates residual Ethyl Acetate.
    
  • Impurity Flag 2: A singlet at ~8.0 ppm in DMF/DMSO indicates unreacted Formyl source or solvent retention.

  • Impurity Flag 3: Broadening of the N-H peak at ~8.5 ppm (if starting material Phenothiazine is present—pure product has no N-H signal).

References

  • Synthesis and Characterization of Phenothiazine Derivatives

    • Title: "Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks..."
    • Source: RSC Advances / Journal of Materials Chemistry C (Contextual Reference for Phenothiazine-Benzaldehyde deriv
    • URL:[Link]

  • Ullmann Coupling Methodology

    • Title: "Copper-Catalyzed N-Aryl
    • Source: Beilstein Journal of Organic Chemistry (General protocol valid
    • URL:[Link]

  • Spectroscopic Database Verification

    • Title: "Compound Summary: 4-(10H-phenothiazin-10-yl)benzaldehyde"
    • Source: PubChem (CID 639795).
    • URL:[Link]

Physical and chemical properties of 4-phenothiazin-10-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 4-phenothiazin-10-ylbenzaldehyde, structured for researchers and drug development professionals.

CAS Registry Number: 866327-14-2 IUPAC Name: 4-(10H-Phenothiazin-10-yl)benzaldehyde Synonyms: 10-(4-Formylphenyl)phenothiazine; 4-(Phenothiazin-10-yl)benzaldehyde

Executive Summary

4-Phenothiazin-10-ylbenzaldehyde is a pivotal donor-acceptor (D-π-A) building block in organic electronics and medicinal chemistry. Structurally, it couples the electron-rich phenothiazine core (donor) with an electron-deficient benzaldehyde moiety (acceptor). This configuration imparts strong intramolecular charge transfer (ICT) characteristics, making the compound highly valuable for the synthesis of thermally activated delayed fluorescence (TADF) emitters for OLEDs, mechanofluorochromic materials, and ratiometric fluorescent probes.

In drug development, the phenothiazine scaffold is a privileged structure with established neuroleptic and antihistaminic activity. The aldehyde functionality allows for rapid diversification via Schiff base formation or Knoevenagel condensation to generate bioactive libraries.

Physicochemical Profile

Core Properties

The compound typically exists as a yellow to orange crystalline solid, a color characteristic of its D-π-A electronic structure which absorbs in the blue/UV region.

PropertyValue / DescriptionNotes
Molecular Formula C₁₉H₁₃NOS
Molecular Weight 303.38 g/mol
Physical State Solid (Crystalline)Typically yellow/orange powder
Melting Point ~110–120 °C (Range varies by polymorph)Note: 10-phenylphenothiazine melts at 94°C; the formyl group increases lattice energy.
Solubility (High) DCM, CHCl₃, THF, Toluene, DMSOSoluble in polar aprotic and non-polar aromatics
Solubility (Low) Water, Alcohols (MeOH, EtOH)Precipitates from alcohols (used for purification)
Stability Air stable; Light sensitiveStore under inert atmosphere (N₂) in dark
Electronic & Photophysical Characteristics

The molecule exhibits a "butterfly" conformation at the phenothiazine core, which prevents efficient π-π stacking in the solid state, often enhancing solid-state emission (AIE-active in some derivatives).

  • UV-Vis Absorption:

    • 
       (Local):  ~258 nm (Phenothiazine 
      
      
      
      )
    • 
       (CT):  ~320–350 nm (Intramolecular Charge Transfer from Phenothiazine 
      
      
      
      Benzaldehyde)
  • Fluorescence:

    • Exhibits positive solvatochromism. Emission shifts from blue-green in non-polar solvents (Hexane/Toluene) to yellow-orange in polar solvents (DMSO/ACN) due to stabilization of the polarized ICT excited state.

    • Stokes Shift: Large (>5000 cm⁻¹), indicative of significant geometric relaxation in the excited state.

Synthetic Methodologies

The synthesis of 4-phenothiazin-10-ylbenzaldehyde relies on the construction of the C–N bond between the phenothiazine nitrogen and the phenyl ring of the benzaldehyde. The most robust method is Palladium-Catalyzed Buchwald-Hartwig Amination .

Protocol: Buchwald-Hartwig Cross-Coupling

This protocol is preferred over Ullmann coupling due to milder conditions and higher yields.

Reagents:

  • Substrates: Phenothiazine (1.0 equiv), 4-Bromobenzaldehyde (1.2 equiv).

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂.

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or XPhos.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

  • Solvent: Anhydrous Toluene or Xylene.

Step-by-Step Workflow:

  • Inerting: Flame-dry a Schlenk flask and cycle with N₂/Vacuum (3x).

  • Loading: Add Phenothiazine, 4-Bromobenzaldehyde, Base, and Pd-catalyst under N₂ flow.

  • Solvation: Add anhydrous Toluene via syringe.

  • Reaction: Heat to 110°C (reflux) for 12–24 hours. Monitor by TLC (eluent: Hexane/EtOAc 9:1).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with DCM.[1]

  • Purification: Concentrate filtrate. Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, Hexane/DCM gradient).

Synthesis Visualization

The following diagram illustrates the reaction logic and critical process control points.

SynthesisWorkflow Start Starting Materials Phenothiazine + 4-Bromobenzaldehyde Reaction Reaction Toluene, 110°C, 12-24h Start->Reaction Combine under N2 Cat Catalytic System Pd2(dba)3 / P(t-Bu)3 / NaOtBu Cat->Reaction Catalysis Workup Work-up Filter (Celite) -> Conc. Reaction->Workup TLC: Complete Purify Purification Recrystallization (EtOH) or Column Chrom. Workup->Purify Crude Oil/Solid Product Target Product 4-phenothiazin-10-ylbenzaldehyde (Yellow Solid) Purify->Product >85% Yield

Caption: Optimized Buchwald-Hartwig amination workflow for high-purity synthesis.

Reactivity & Derivatization

The aldehyde group at the para-position is highly reactive, serving as a "handle" for extending the π-conjugation or introducing recognition motifs.

Schiff Base Formation (Imine Condensation)

Reaction with primary amines yields Schiff bases, which are widely used as fluorescent sensors for metal ions (e.g., Cu²⁺, Hg²⁺).

  • Conditions: Ethanol/Methanol, catalytic acetic acid, reflux.

  • Application: The resulting C=N bond often quenches fluorescence (PET mechanism), which is restored upon metal binding (CHEF mechanism).

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., Malononitrile, Indantrione) creates "Push-Pull" dyes.

  • Product: 4-(Phenothiazin-10-yl)benzylidenemalononitrile.

  • Properties: These derivatives exhibit red-shifted emission (Orange/Red) and are prime candidates for TADF emitters in OLEDs due to separated HOMO/LUMO distributions.

Photophysics & Applications

The core utility of 4-phenothiazin-10-ylbenzaldehyde lies in its electronic transitions.

Mechanism of Action (TADF & ICT)

The phenothiazine (Donor) and benzaldehyde (Acceptor) are twisted relative to each other (dihedral angle ~90°). This orthogonality decouples the HOMO (on phenothiazine) and LUMO (on benzaldehyde), resulting in a small singlet-triplet energy gap (


).
  • Small

    
    :  Facilitates Reverse Intersystem Crossing (RISC) from T₁ 
    
    
    
    S₁, enabling 100% internal quantum efficiency in OLEDs.
Photophysical Cycle Diagram

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) ICT State S0->S1 Absorption (UV/Blue) S1->S0 Fluorescence (Solvatochromic) T1 Triplet State (T1) Locally Excited S1->T1 ISC T1->S0 Phosphorescence (Low Temp) T1->S1 RISC (TADF) Thermal Activation

Caption: Jablonski diagram highlighting the RISC pathway enabled by the D-A architecture.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen/Argon) to prevent oxidation of the aldehyde or the sulfur center.

References

  • Sigma-Aldrich. 4-(10H-Phenothiazin-10-yl)benzaldehyde Product Sheet. Link

  • PubChem. Compound Summary for CID 639795: 4-(10H-phenothiazin-10-yl)benzaldehyde. National Library of Medicine. Link

  • ChemicalBook. Benzaldehyde, 4-(10H-phenothiazin-10-yl)- Properties and Suppliers. Link

  • Okazaki, M. et al. (2017). Thermally Activated Delayed Fluorescent Phenothiazine-Dibenzo[a,j]phenazine-Phenothiazine Triads. Royal Society of Chemistry.[2] (Contextual reference for Phenothiazine D-A synthesis).

  • BenchChem. Comparative Guide to Schiff Base Synthesis. Link

Sources

The Phenothiazine Scaffold: From Neuroleptics to Pan-Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activities of Phenothiazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

A Technical Guide on Structural Versatility, Mechanistic Pharmacology, and Experimental Validation

Executive Summary: The "Privileged Structure"

Phenothiazines are tricyclic heterocycles historically categorized as neuroleptics.[1] However, modern medicinal chemistry classifies the phenothiazine core (dibenzo-1,4-thiazine) as a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets. Beyond their classical antagonism of Dopamine D2 receptors, these derivatives exhibit potent activity against multidrug-resistant (MDR) bacteria, viral entry mechanisms, and oncogenic signaling pathways (e.g., PI3K/Akt/mTOR).

This guide deconstructs the structural determinants of these activities, details the mechanisms of action beyond the CNS, and provides self-validating experimental protocols for synthesizing and assaying these derivatives.[1]

Structural Activity Relationship (SAR) Analysis

The biological specificity of phenothiazine is dictated by the substitution pattern at two critical positions: the nitrogen at position 10 (N10 ) and the carbon at position 2 (C2 ).[1]

The N10 Side Chain: The Determinant of Class

The geometry and electronic character of the N10 side chain determine the primary therapeutic window.

  • Antipsychotic Activity: Requires a three-carbon alkyl linker between N10 and the terminal amine. This distance mimics the conformation of dopamine, allowing the molecule to overlap with the D2 receptor pharmacophore.

    • Aliphatic (e.g., Chlorpromazine): Low potency, high sedation.

    • Piperidine (e.g., Thioridazine): Lower extrapyramidal side effects (EPS).

    • Piperazine (e.g., Fluphenazine): High potency, high EPS risk due to strong D2 binding.

  • Antihistaminic/Anticholinergic Activity: A two-carbon linker (e.g., Promethazine) drastically reduces D2 affinity, shifting selectivity toward Histamine H1 and Muscarinic M1 receptors.

The C2 Substituent: Electronic Tuning

Substituents at C2 modulate the electron density of the tricyclic ring system.

  • Electron-Withdrawing Groups (EWG): Groups like -Cl, -CF3, or -SO2N(CH3)2 increase asymmetry and lipophilicity, significantly enhancing antipsychotic potency (e.g., Triflupromazine > Chlorpromazine).

  • MDR Reversal: The lipophilicity conferred by C2 substitutions correlates with the ability to inhibit P-glycoprotein (P-gp) efflux pumps.

Visualization: SAR Logic Map

SAR_Map Phenothiazine Phenothiazine Core (Tricyclic Scaffold) N10 N10 Substitution (Side Chain) Phenothiazine->N10 C2 C2 Substitution (Electronic Tuning) Phenothiazine->C2 Linker3 3-Carbon Linker (Propyl) N10->Linker3 Linker2 2-Carbon Linker (Ethyl) N10->Linker2 AmineType Terminal Amine Linker3->AmineType Antipsychotic Antipsychotic Activity (D2 Antagonism) Linker3->Antipsychotic Antihistamine Antihistaminic Activity (H1 Antagonism) Linker2->Antihistamine Piperazine Piperazine Ring (High Potency D2) AmineType->Piperazine Aliphatic Aliphatic Amine (Low Potency) AmineType->Aliphatic Piperazine->Antipsychotic EWG Electron Withdrawing (-Cl, -CF3) C2->EWG Lipophilicity Lipophilicity Increase EWG->Lipophilicity EWG->Antipsychotic Increases Potency MDR MDR Reversal (Efflux Inhibition) Lipophilicity->MDR

Figure 1: Structural Activity Relationship (SAR) map illustrating how specific modifications at N10 and C2 dictate the pharmacological profile of phenothiazine derivatives.

Mechanistic Pharmacology

Antimicrobial & MDR Reversal (The "Non-Psychotropic" Application)

Phenothiazines (e.g., Thioridazine) act as "helper compounds" in antibiotic resistance.[2]

  • Mechanism: They inhibit ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) in cancer cells and homologous efflux pumps in bacteria (e.g., NorA in S. aureus).

  • Causality: By binding to the efflux pump, phenothiazines prevent the extrusion of antibiotics (like tetracycline or ciprofloxacin), effectively restoring the intracellular concentration of the antibiotic to lethal levels.

  • Anti-Biofilm: They disrupt quorum sensing and membrane integrity, reducing biofilm formation in pathogens like Pseudomonas aeruginosa.

Anticancer Activity

Phenothiazines exhibit cytotoxicity through multiple pathways distinct from dopamine blockade:

  • Calmodulin Antagonism: They bind to calmodulin, inhibiting Ca2+-dependent enzymes critical for cell proliferation.

  • Apoptosis Induction: Modulation of the Bax/Bcl-2 ratio and inhibition of the PI3K/Akt/mTOR pathway.

  • Chemosensitization: Similar to bacterial MDR, they reverse resistance to doxorubicin and paclitaxel by inhibiting P-gp.

Antiviral Activity (Emerging)
  • Entry Inhibition: Chlorpromazine inhibits clathrin-mediated endocytosis, a key entry route for viruses like SARS-CoV-2 and Hepatitis C.

  • Fusion Blockade: Recent studies suggest interference with the Spike protein-neuropilin-1 interaction.

Visualization: Efflux Pump Inhibition Mechanism

MDR_Mechanism cluster_membrane Cell Membrane Cell Bacterial/Cancer Cell Pump Efflux Pump (P-gp / NorA) Cell->Pump Substrate Binding Antibiotic Antibiotic/Chemo Drug Pump->Antibiotic Extrusion (Resistance) Antibiotic->Cell Passive Diffusion Accumulation Intracellular Accumulation Antibiotic->Accumulation Restored Lethality Phenothiazine Phenothiazine Derivative Phenothiazine->Pump Competitive/Allosteric Inhibition Inhibition Pump Blocked Phenothiazine->Inhibition Inhibition->Pump

Figure 2: Mechanism of Multidrug Resistance (MDR) reversal. Phenothiazines inhibit efflux pumps, preventing the extrusion of therapeutic agents and restoring their efficacy.[1]

Experimental Protocols

Protocol A: Synthesis of N-Alkylated Phenothiazines

Objective: To attach a functionalized side chain to the N10 position. Principle: Nucleophilic substitution using a strong base to generate the phenothiazine anion (phenothiazinide).

Materials:

  • Phenothiazine (core)[3][4][5][6][7][8]

  • Sodium Hydride (NaH, 60% dispersion) or KOH

  • Alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Solvent: DMF (anhydrous) or DMSO

Workflow:

  • Activation: Dissolve phenothiazine (1.0 eq) in anhydrous DMF under nitrogen atmosphere. Add NaH (1.2 eq) slowly at 0°C. Stir for 30 mins to ensure complete deprotonation (color change to reddish-orange indicates anion formation).

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Heat to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel column chromatography.

Protocol B: Antimicrobial Susceptibility & Efflux Reversal Assay

Objective: Determine if a phenothiazine derivative acts as an efflux pump inhibitor (EPI). System: Staphylococcus aureus (SA-1199B, NorA overexpressing strain).

Workflow:

  • MIC Determination (Antibiotic Only): Determine the Minimum Inhibitory Concentration (MIC) of a substrate antibiotic (e.g., Ciprofloxacin) against the resistant strain using the broth microdilution method (CLSI guidelines).

  • Synergy Checkerboard Assay:

    • Prepare a 96-well plate.

    • X-axis: Serial dilution of Ciprofloxacin (from MIC down to 1/64 MIC).

    • Y-axis: Serial dilution of the Phenothiazine derivative (concentrations must be sub-inhibitory, e.g., < 1/4 of its own MIC).

  • Incubation: 37°C for 18-24 hours.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI ≤ 0.5 indicates Synergism (successful efflux inhibition).

Visualization: Assay Workflow

Assay_Workflow Start Start: MDR Strain (e.g., S. aureus NorA+) Step1 Determine MIC of Phenothiazine alone Start->Step1 Decision1 Is Phenothiazine Toxic at Test Conc? Step1->Decision1 Decision1->Step1 Yes (Lower Conc) Step2 Checkerboard Setup (Antibiotic + Phenothiazine) Decision1->Step2 No (Use Sub-MIC) Incubation Incubate 24h @ 37°C Step2->Incubation Calc Calculate FICI Incubation->Calc Result FICI ≤ 0.5: Synergy (Efflux Inhibition) Calc->Result

Figure 3: Workflow for validating efflux pump inhibition using the Checkerboard Synergy Assay.

Data Summary: Comparative Biological Profiles

DerivativeN10 Side ChainC2 SubstituentPrimary ActivitySecondary Activity (Repurposed)
Chlorpromazine Aliphatic (Propyl)-ClAntipsychotic (Low Potency)Antiviral (Clathrin inhibition), Anti-prion
Thioridazine Piperidine-SCH3Antipsychotic (Mellaril)Anti-TB (XDR-TB) , Anti-leukemic (CSC targeting)
Trifluoperazine Piperazine-CF3Antipsychotic (High Potency)Calmodulin inhibition, MDR Reversal
Promethazine Aliphatic (Ethyl)H / MethylAntihistamine (H1)Sedative, Anti-emetic
Fluphenazine Piperazine-Ethanol-CF3Antipsychotic (Depot)Anti-SARS-CoV-2 (Spike-NRP1 blockade)

References

  • Varga, B. et al. (2017).[9] Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses.[9] A review. Acta Microbiologica et Immunologica Hungarica.

  • Grimsey, N. et al. (2020).[3] Phenothiazines inhibit SARS-CoV-2 entry through targeting Spike protein.[10] MDPI Viruses.

  • Jaszczyszyn, A. et al. (2012).[8] Chemical structure of phenothiazines and their biological activity.[1][2][4][10][11][12][13][14][15][16][17] Pharmacological Reports.[3][8]

  • Amaral, L. et al. (2007). Phenothiazines and related drugs as multi-drug resistance reversal agents in cancer chemotherapy mediated by P-glycoprotein.[1][2][11][12] Bentham Science.[14]

  • Kaur, P. et al. (2025).[14][18] Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.

  • Hashizume, M. et al. (2024). Phenothiazines inhibit SARS-CoV-2 cell entry via a blockade of spike protein binding to neuropilin-1.[10][19] International Journal of Molecular Sciences.

Sources

The Phenothiazine Vulnerability: A Technical Whitepaper on Stability, Degradation Pathways, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine derivatives represent a foundational class of antipsychotic and antihistaminic agents. However, their tricyclic scaffold—specifically the electron-rich sulfur and nitrogen atoms—renders them highly susceptible to oxidative and photolytic degradation[1]. As regulatory requirements for stability-indicating methods (SIP) become increasingly stringent, understanding the causality behind these degradation pathways is paramount. This whitepaper provides a rigorous, self-validating framework for profiling phenothiazine stability, detailing mechanistic pathways, mitigating sample preparation artifacts, and executing ICH-compliant forced degradation protocols.

Structural Causality of Phenothiazine Instability

The pharmacological utility of phenothiazines is intrinsically linked to their heterocyclic core. The central ring contains a sulfur atom that is highly prone to single-electron transfer reactions[2]. When exposed to environmental stressors (light, transition metals, or reactive oxygen species), the sulfur atom readily ejects an electron to form a transient radical cation intermediate[3]. This inherent electrophilicity dictates the molecule's primary degradation trajectories, making rigorous stress testing non-negotiable during drug development[4].

Mechanistic Degradation Pathways

Understanding the exact chemical breakdown pathways allows analytical scientists to predict degradant profiles, optimize formulation pH, and select appropriate excipients.

Oxidative Degradation

Oxidation is the dominant degradation pathway for phenothiazines[5]. The reaction proceeds via a two-step single-electron transfer mechanism. The parent drug is first oxidized to a radical cation. Subsequent reaction with water yields phenothiazine sulfoxide as the major degradant[2]. Under extreme oxidative stress, the sulfoxide can undergo further oxidation to form a sulfone derivative [1][1].

Photolytic Degradation

Phenothiazines are notoriously photolabile, rapidly decomposing and discoloring under UV light[2]. The first step of photodegradation is the loss of an electron to yield a semiquinone free radical, which further degrades into a phenazathonium ion[2]. This ion reacts with ambient water to yield the sulfoxide[2]. In halogenated derivatives (e.g., chlorpromazine), UV exposure can also trigger homolytic cleavage of the C-Cl bond, leading to dehalogenated or N-dealkylated photoproducts [3][6].

Pathway PTZ Phenothiazine (Parent API) Radical Radical Cation Intermediate PTZ->Radical Oxidation / -e⁻ Phenazathonium Phenazathonium Ion PTZ->Phenazathonium UV Photolysis (hv) Sulfoxide Phenothiazine Sulfoxide (Major) Radical->Sulfoxide +H2O, -H⁺ Sulfone Phenothiazine Sulfone (Minor) Sulfoxide->Sulfone Further Oxidation Phenazathonium->Sulfoxide +H2O Photoproducts Dehalogenated / N-dealkylated Products Phenazathonium->Photoproducts Radical Cleavage

Mechanistic pathways of phenothiazine oxidative and photolytic degradation.

Self-Validating Forced Degradation Protocol (ICH Q1A/Q1B)

Forced degradation studies (FDS) are mandated by ICH Q1A(R2) to validate the stability-indicating power of analytical methods[4]. As a best practice, I emphasize a self-validating approach: every stress condition must be accompanied by a quenching step to prevent secondary degradation, and the target degradation must be strictly controlled between 5% and 20%[4]. Exceeding 20% risks the formation of secondary degradants that do not reflect real-world shelf-life stability, thereby skewing mass balance calculations [7][7].

Step-by-Step Experimental Methodology
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the phenothiazine API in a highly pure, degassed solvent (e.g., methanol/water) to minimize premature oxidative degradation[5].

  • Acid/Base Hydrolysis:

    • Acid: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours[1].

    • Base: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours[1].

    • Causality Check: Immediately neutralize samples (e.g., add 0.1 M NaOH to the acid sample) upon withdrawal. This arrests the hydrolysis, ensuring the HPLC injection reflects the exact time-point degradation[1].

  • Oxidative Stress:

    • Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for up to 24 hours[1]. Fluphenazine and similar derivatives will rapidly form sulfoxides under these conditions [5][8].

  • Photolytic Stress (ICH Q1B):

    • Expose the solution (in quartz vials) and solid-state API to UV/Vis light (1.2 million lux hours and 200 watt hours/m²)[4].

    • Control: Wrap a parallel sample in aluminum foil to differentiate thermal degradation from true photolysis[1].

  • Analysis: Analyze using a stability-indicating HPLC-PDA method. Use LC-MS/MS for structural elucidation of unknown peaks[8].

Workflow Start API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Photo Photolysis (UV/Vis, ICH Q1B) Start->Photo Quench Neutralize / Quench (Prevent Secondary Deg.) Acid->Quench Base->Quench Ox->Quench Photo->Quench HPLC HPLC-PDA / LC-MS (Stability-Indicating) Quench->HPLC Data Mass Balance & Kinetic Profiling HPLC->Data

Self-validating forced degradation workflow for phenothiazines.

Mitigating Artifactual Degradation During Sample Preparation

A critical, often overlooked variable in phenothiazine analysis is artifactual degradation induced by the sample preparation itself. Standard Solid-Phase Extraction (SPE) methods, particularly those using basic elution solvents (e.g., ammonium hydroxide mixtures), can inadvertently oxidize phenothiazines (like promethazine and chlorpromazine) into their sulfoxide and N-oxide metabolites [4][3].

Causality: The high surface area of the SPE sorbent combined with basic pH accelerates the single-electron transfer to dissolved oxygen. Protocol Adjustment: To prevent this, scientists must utilize Filtration/Pass Through Extraction (FPTE) without an evaporation step, or use degassed, non-alkaline elution solvents to maintain the true integrity of the sample[3].

Quantitative Data & Mass Balance Assessment

Mass balance is the ultimate indicator of a successful forced degradation study. It is calculated by summing the area of the parent drug and all degradants, which should ideally fall between 90-110% of the initial API area[7]. Deviations suggest the formation of volatile degradants or species that lack a UV chromophore.

Stress ConditionTime (Hours)% Parent Drug Remaining% Sulfoxide FormedMass Balance (%)
Control (Protected) 24100.00.0100.0
Oxidation (3% H₂O₂) 294.55.299.7
Oxidation (3% H₂O₂) 885.313.899.1
Photolysis (UV/Vis) 1288.28.596.7*
Acid (0.1M HCl, 60°C) 2498.10.598.6

*Note: Lower mass balance in photolysis often indicates radical cleavage resulting in non-UV-absorbing aliphatic fragments.

Conclusion

The stability of phenothiazine derivatives is dictated by the electron-rich nature of their tricyclic core. By understanding the causality behind their oxidative and photolytic degradation, and by employing strictly controlled, self-validating forced degradation protocols, drug development professionals can accurately map degradation pathways, validate analytical methods, and ensure the safety and efficacy of the final pharmaceutical product.

References

  • Benchchem. An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives.1

  • Basicmedical Key. Drug stability.2

  • PMC - NIH. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols.6

  • ResearchGate. Oxidation of Selected Phenothiazine Drugs During Sample Preparation.3

  • PMC - NIH. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.8

  • ResolveMass. Forced Degradation Study as per ICH Guidelines.4

  • Onyxipca. A practical guide to forced degradation and stability studies for drug substances.7

Sources

Phenothiazine Core Structure Functionalization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Type: Technical Guide / Whitepaper Audience: Senior Organic Chemists, Medicinal Chemists, Materials Scientists Version: 1.0 (Current as of 2026)

Executive Summary

The phenothiazine (PTZ) scaffold is a privileged tricyclic heterocycle distinguished by its electron-rich nature and non-planar "butterfly" conformation. While historically significant in first-generation antipsychotics (e.g., chlorpromazine), modern applications have shifted toward organic electronics (OLEDs, photovoltaics) and photoredox catalysis. This guide moves beyond basic synthesis, focusing on regioselective functionalization strategies that allow precise tuning of the scaffold's electronic and steric properties. We prioritize scalable, high-fidelity protocols over theoretical novelties.

The Phenothiazine Scaffold: Electronic & Steric Architecture

To functionalize PTZ effectively, one must first understand its reactivity profile, which is dictated by the interplay between the electron-donating nitrogen atom and the sulfur atom.

The "Butterfly" Conformation

Unlike planar anthracene, PTZ adopts a folded geometry along the N-S axis with a dihedral angle of ~150-158°.

  • Implication: This folding prevents complete

    
    -conjugation across the tricyclic system, isolating the two benzene rings electronically to some degree.
    
  • Steric Consequence: Substituents at the N-10 position occupy a pseudo-equatorial position, while the lone pair is pseudo-axial. Bulky substituents at C-1 or C-9 (ortho to Nitrogen) create significant steric clash with the N-10 substituent, often locking the conformation—a feature exploited in designing thermally activated delayed fluorescence (TADF) emitters.

Reactivity Heatmap

The scaffold presents three distinct zones for modification:

  • Nucleophilic Zone (N-10): The gateway for functionalization. Requires deprotonation (

    
     in DMSO) or metal-catalyzed coupling.
    
  • Electrophilic Attack Zone (C-3, C-7): The positions para to the nitrogen are highly activated toward Electrophilic Aromatic Substitution (EAS).

  • Modulation Zone (S-5): The sulfur atom can be oxidized to sulfoxide (S=O) or sulfone (O=S=O), dramatically altering the HOMO/LUMO levels from electron-donating to electron-withdrawing.

PTZ_Reactivity Core Phenothiazine Core N10 Position N-10 (Nucleophilic Anchor) Core->N10 Primary Step C37 Positions C-3 / C-7 (Electrophilic Attack) Core->C37 Electronic Tuning S5 Position S-5 (Redox Tuning) Core->S5 Bandgap Control C19 Positions C-1 / C-9 (Steric Locking) Core->C19 Advanced Design Alkylation / Arylation Alkylation / Arylation N10->Alkylation / Arylation Halogenation / C-H Activation Halogenation / C-H Activation C37->Halogenation / C-H Activation Sulfoxide / Sulfone Sulfoxide / Sulfone S5->Sulfoxide / Sulfone

Figure 1: Functionalization logic flow for the phenothiazine core.[1] N-10 is typically the first point of entry to prevent side reactions at the nitrogen during subsequent steps.

N-Functionalization (Position 10) strategies

The nitrogen atom is the primary handle. Unsubstituted PTZ is prone to oxidation; N-protection or functionalization stabilizes the core.

N-Alkylation (Classical vs. Phase Transfer)

While sodium hydride (NaH) in DMF is the textbook method, it is moisture-sensitive and often yields colored impurities due to oxidation.

  • Recommended Strategy: Use Phase Transfer Catalysis (PTC) for robustness.

  • System: 50% NaOH(aq) / Toluene / TBAB (tetrabutylammonium bromide).

  • Mechanism: The interfacial deprotonation generates the phenothiazinyl anion, which is lipophilic enough to react with alkyl halides in the organic phase. This suppresses over-oxidation observed in polar aprotic solvents.

N-Arylation (Buchwald-Hartwig)

Direct N-arylation is essential for synthesizing photocatalysts (e.g., N-phenylphenothiazine).

  • Challenge: The steric bulk of the PTZ butterfly shape makes it a difficult nucleophile for standard Pd couplings.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., RuPhos or XPhos ) or N-heterocyclic carbene (NHC) precursors.

  • Catalyst System: Pd(OAc)₂ / RuPhos / NaOtBu in Toluene at 110°C.

Ring Functionalization: C-H Activation & Substitution

Regioselective Halogenation (C-3 vs. C-1)

The nitrogen atom's lone pair activates the ring.

  • C-3/C-7 (Para): Kinetic and thermodynamic product of EAS.

    • Reagent: NBS (N-bromosuccinimide) in DMF.

    • Control: 1.0 eq NBS yields mono-bromo (C-3); 2.1 eq yields di-bromo (C-3, C-7).

  • C-1 (Ortho): Difficult to access directly. Requires Directed Ortho Metalation (DoM) or specific directing groups on N-10.

Advanced: Gold(I)-Catalyzed C-H Functionalization

A recent breakthrough involves the direct insertion of carbenes into the C-3 position, avoiding pre-halogenation.

  • Mechanism: Reaction with aryldiazoacetates catalyzed by (L)AuCl/AgSbF₆.[2]

  • Selectivity: The gold carbene intermediate is highly electrophilic and exclusively attacks the para position (C-3) due to the strong directing effect of the N-10 lone pair, even in the presence of other competing rings [1].

Sulfur Oxidation: Tuning Optoelectronics

Oxidizing the sulfur atom breaks the conjugation slightly but induces a strong electron-withdrawing effect, useful for creating "push-pull" dyes.

Oxidation StateGeometryElectronic NatureReagent System
Sulfide (S) Butterfly (Folded)Electron Donor (Strong)(Starting Material)
Sulfoxide (S=O) Pseudo-axial OWeak Acceptor / DonorH₂O₂ (1 eq), AcOH, r.t.
Sulfone (O=S=O) Distorted PlanarElectron Acceptor (Strong)m-CPBA (excess) or H₂O₂ (excess), Reflux

Critical Note: Sulfoxides are chiral (if the rings are asymmetrically substituted). Enantioselective oxidation is possible but rare; usually, racemic mixtures are obtained.

Experimental Protocols (SOPs)

Protocol A: Regioselective Synthesis of 3,7-Dibromo-10-octylphenothiazine

Target: A versatile intermediate for Suzuki/Stille couplings.

Reagents:

  • Phenothiazine (1.99 g, 10 mmol)

  • 1-Bromooctane (2.12 g, 11 mmol)

  • NaH (60% dispersion, 0.6 g, 15 mmol)

  • N-Bromosuccinimide (NBS) (3.6 g, 20.2 mmol)

  • DMF (anhydrous), THF.

Workflow:

  • N-Alkylation:

    • Flame-dry a 100 mL round-bottom flask (RBF) under Argon.

    • Add NaH and wash with dry hexane (3x) to remove mineral oil. Suspend in DMF (20 mL).

    • Add Phenothiazine solution (in 10 mL DMF) dropwise at 0°C. Stir for 30 min (Solution turns dark red/orange).

    • Add 1-Bromooctane dropwise. Warm to r.t. and stir for 4h.

    • Quench: Pour into ice water. Extract with EtOAc. Dry (MgSO₄) and concentrate.

    • Purification: Silica plug (Hexane) to yield N-octylphenothiazine (>90% yield).

  • C-3,7 Bromination:

    • Dissolve N-octylphenothiazine (10 mmol) in DMF (30 mL) in a foil-wrapped flask (light exclusion prevents radical side reactions).

    • Cool to 0°C. Add NBS (20.2 mmol) portion-wise over 15 min.

    • Stir at 0°C for 1h, then allow to warm to r.t. for 2h.

    • Workup: Pour into sodium sulfite solution (10% aq) to quench excess bromine. Filter the green precipitate.

    • Recrystallization: Ethanol/Acetone.

    • Result: White/pale green needles of 3,7-dibromo-10-octylphenothiazine.

Protocol B: Pd-Catalyzed N-Arylation (Photocatalyst Synthesis)

Target: 10-Phenylphenothiazine

Reagents:

  • Phenothiazine (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • P(t-Bu)₃ (Tri-tert-butylphosphine) (4 mol%) or RuPhos.

  • NaOtBu (1.5 eq)

  • Toluene (anhydrous).

Workflow:

  • Charge a Schlenk tube with Phenothiazine, NaOtBu, and Pd₂(dba)₃ inside a glovebox (or under strict Ar flow).

  • Add Toluene and the Phosphine ligand.

  • Add Bromobenzene via syringe.

  • Seal and heat to 110°C for 12-16h.

  • Workup: Cool to r.t., filter through Celite, concentrate.

  • Purification: Flash chromatography (Hexane/DCM gradient).

Strategic Decision Tree

Strategy Start Start: Phenothiazine Q1 Target Property? Start->Q1 PathA Solubility / Stability Q1->PathA PathB Conjugation Extension Q1->PathB PathC Bandgap / Redox Tuning Q1->PathC ActionA N-Alkylation (NaH/R-X) PathA->ActionA PathB->ActionA Protect N first ActionC S-Oxidation (H2O2/AcOH) PathC->ActionC ActionB C-3/C-7 Bromination (NBS) ActionA->ActionB Coupling Pd-Cross Coupling (Suzuki/Buchwald) ActionB->Coupling

Figure 2: Decision matrix for synthetic planning. Note that N-protection (Path A) is almost always required before attempting ring functionalization (Path B).

References

  • Gold-Catalyzed C-H Functionalization: Jana, S., et al. "Gold(I)-Catalyzed Carbene Transfer for Regioselective C-H Functionalization of N-Protected Phenothiazines."[2][3][4] ResearchGate, 2020. Link

  • Phenothiazine Scaffolds Review: Malmakova, A.E., & Jones, A.M.[4] "Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold." MDPI Organics, 2025. Link

  • Photoredox Catalysis: "Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones." Journal of the American Chemical Society, 2025. Link

  • Optoelectronic Applications: Revoju, S., et al. "Structure-induced optoelectronic properties of phenothiazine-based materials."[1] Journal of Materials Chemistry C, 2020. Link

  • Halogenation Strategies: "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III)." RSC Advances, 2023. (Cited for comparative electrophilic mechanisms). Link

Sources

The Phenothiazine Core: A Masterclass in Electron Donation and Radical Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electron-Donating Properties of the Phenothiazine Core Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenothiazine (PTZ) core is a tricyclic nitrogen-sulfur heterocycle that serves as a cornerstone in functional organic materials and photoredox catalysis. Its utility is defined by a unique "butterfly" conformation and an exceptionally low oxidation potential (


 to 

V vs. SCE), allowing it to form stable, reversible radical cations. This guide dissects the structural origins of these properties, provides validated electrochemical data, and details the protocols for harnessing PTZ as a "super-reductant" in visible-light photocatalysis.

Structural Basis of Electron Donation

The electron-donating capability of phenothiazine stems from the synergistic interaction between the nitrogen and sulfur heteroatoms within the central thiazine ring.

The "Butterfly" Conformation

Unlike planar anthracene, neutral phenothiazine adopts a non-planar, folded geometry (butterfly angle


).
  • Ground State: The nitrogen atom is pyramidal (

    
    -like), and the sulfur atom is bent. This folding disrupts full aromatic delocalization across the three rings, raising the HOMO energy level and making the molecule easier to oxidize.
    
  • Oxidized State (

    
    ):  Upon single-electron oxidation, the molecule undergoes a geometric relaxation, flattening significantly (butterfly angle approaches 
    
    
    
    ). This planarization maximizes delocalization of the radical cation across the
    
    
    -system, conferring exceptional stability to the oxidized species.
Orbital Contributions
  • Nitrogen Lone Pair: The primary driver of electron donation. Substituents on the nitrogen (N-10 position) directly modulate the oxidation potential.

  • Sulfur Lone Pair: Provides secondary stabilization but also introduces susceptibility to S-oxidation (sulfoxide formation), a metabolic pathway relevant in drug development.

Electrochemical Characterization

The hallmark of the PTZ core is its reversible first oxidation event. The table below summarizes the oxidation potentials of common derivatives, highlighting the tunability of the core.

Table 1: Oxidation Potentials of Phenothiazine Derivatives

Data standardized to Saturated Calomel Electrode (SCE) in MeCN/0.1 M TBAPF


.
Derivative (R-PTZ)Substituent (N-10)

(V vs. SCE)
Electronic EffectApplication
Phenothiazine -H+0.60BaselineReference / Pharm
N-Methylphenothiazine -Me+0.71Weak EDG (Inductive)OLED / Battery
N-Phenylphenothiazine -Ph+0.68Conjugative DelocalizationPhotocatalysis
N-(4-Methoxyphenyl) -C

H

OMe
+0.58Strong EDGSuper-Reductant
Chlorpromazine -(CH

)

NMe

, 2-Cl
+0.65EWG on RingAntipsychotic

Technical Insight: The N-phenyl derivative (Ph-PTZ) is unique. While the phenyl ring withdraws electron density inductively, it stabilizes the radical cation through resonance, maintaining a low


 while significantly boosting the reducing power of the excited state.

Photoredox Catalysis: The "Super-Reductant" Mechanism

In visible-light photocatalysis, N-aryl phenothiazines function as strongly reducing agents.[1][2][3][4][5] Upon excitation by a 405 nm or 365 nm LED, the molecule enters a long-lived triplet state capable of reducing challenging substrates (e.g., aryl halides) that are inert to standard catalysts like


.
Thermodynamic Potentials
  • Ground State Oxidation:

    
     V
    
  • Excited State Reduction:

    
     V to 
    
    
    
    V

This extreme negative potential allows


 to transfer an electron to substrates with very high reduction barriers, initiating the Reductive Quenching Cycle .
Pathway Diagram

The following diagram illustrates the reductive quenching cycle, where the excited phenothiazine (


) reduces a substrate (

), forming the stable radical cation (

).

PhotoredoxCycle PC Ground State (Ph-PTZ) PC_Star Excited State (Ph-PTZ*) PC->PC_Star  hν (Visible Light) RadicalCat Radical Cation (Ph-PTZ+•) PC_Star->RadicalCat  SET (Reductive Quench) RadicalCat->PC  Regeneration (Sacrificial Donor) Substrate Substrate (R-X) Product Reduced Substrate (R• + X-) Substrate->Product  e- Transfer

Caption: The Reductive Quenching Cycle of N-Phenylphenothiazine. The excited state acts as a potent reductant (


), generating a stable radical cation.

Experimental Protocols

Protocol A: Electrochemical Validation (Cyclic Voltammetry)

Objective: Determine the reversible oxidation potential (


) to assess electron-donating strength.

Materials:

  • Potentiostat: (e.g., BioLogic or CH Instruments)

  • Electrodes: Glassy Carbon (Working), Pt Wire (Counter), Ag/AgNO

    
     or Ag/AgCl (Reference).[6]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Electrolyte: Tetrabutylammonium Hexafluorophosphate (

    
    ), 0.1 M.[6]
    
  • Internal Standard: Ferrocene (

    
    ).[6]
    

Workflow:

  • Polishing: Polish the Glassy Carbon electrode with 0.05

    
     alumina slurry until mirror finish. Sonicate in water/ethanol.
    
  • Solution Prep: Dissolve

    
     (387 mg) in 10 mL solvent. Add PTZ derivative (1 mM concentration).
    
  • Degassing: Bubble dry

    
     or 
    
    
    
    through the solution for 5 minutes to remove oxygen (which quenches radicals).
  • Measurement:

    • Perform a scan from 0 V to +1.2 V and back.

    • Scan Rate: 100 mV/s.[6]

    • Self-Validation Criteria: The anodic (

      
      ) and cathodic (
      
      
      
      ) peak currents should be equal (
      
      
      ), indicating chemical reversibility of the radical cation.
  • Referencing: Add Ferrocene (<1 mg) and repeat the scan. Calibrate the PTZ potential relative to the

    
     couple (
    
    
    
    V).
Protocol B: Metal-Free Synthesis of N-Phenyl Phenothiazine

Objective: Synthesize the "Super-Reductant" catalyst without transition metals using the Benzyne mechanism.

Reaction: Phenothiazine + 2-Trimethylsilylphenyl triflate + CsF


 N-Phenylphenothiazine

SynthesisWorkflow Reactants Reactants: Phenothiazine (1.0 eq) Benzyne Precursor (1.2 eq) CsF (4.0 eq) Solvent Solvent: Acetonitrile (Dry) Temp: 80°C Reactants->Solvent Reaction Reaction: Benzyne Generation & Nucleophilic Attack (N-H) Solvent->Reaction Workup Workup: Quench with H2O Extract with DCM Reaction->Workup Purification Purification: Flash Column Chromatography (Hexane/EtOAc) Workup->Purification Validation Validation: 1H NMR & CV Purification->Validation

Caption: Metal-free synthesis of N-Phenylphenothiazine via the Benzyne route, avoiding trace metal contamination in photocatalysis.

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add Phenothiazine (1.0 g, 5.0 mmol) and Cesium Fluoride (3.0 g, 20 mmol).

  • Solvent: Add anhydrous MeCN (25 mL) and 2-(Trimethylsilyl)phenyl triflate (1.5 mL, 6.0 mmol).

  • Reaction: Seal and heat to 80°C for 12 hours. The CsF generates benzyne in situ, which undergoes insertion into the N-H bond.

  • Workup: Cool to RT. Pour into water (100 mL). Extract with DCM (3 x 50 mL).

  • Purification: Silica gel chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
  • Yield: Expect ~85-90% as a white solid.

References

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166. [Link]

  • Kaur, A., et al. (2016). Highly Soluble, Sometimes Liquid, Electron-Donating Phenothiazines for Batteries.[7] Journal of Materials Chemistry A, 4, 5410-5414. [Link]

  • Welsh, E. N., et al. (2022). Gram-scale synthesis of the N-phenyl phenothiazine photocatalyst by benzyne addition.[1][3] Canadian Journal of Chemistry, 100(11), 809-813. [Link]

  • Li, P., et al. (2022). Chloride Oxidation by One- or Two-Photon Excitation of N-Phenylphenothiazine.[8][9] Journal of the American Chemical Society, 144(38), 17604–17610.[9] [Link]

Sources

Methodological & Application

Efficient Synthesis of 5-(4-(10H-phenothiazin-10-yl)phenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PTZ-TZ-01

Executive Summary

This application note details the protocol for synthesizing 5-(4-(10H-phenothiazin-10-yl)phenyl)-1H-tetrazole from 4-(10H-phenothiazin-10-yl)benzaldehyde . The target molecule combines the pharmacologically privileged phenothiazine scaffold (known for antipsychotic, anticancer, and multidrug-resistance reversal properties) with a tetrazole moiety, a metabolically stable bioisostere of the carboxylic acid group.

We present two validated pathways:

  • Method A (Modern One-Pot): A copper-catalyzed multicomponent reaction (MCR) utilizing hydroxylamine and sodium azide.[1] This is the recommended route for efficiency and atom economy.

  • Method B (Traditional Robust): A stepwise conversion via a nitrile intermediate, recommended if the starting aldehyde contains sensitive functional groups incompatible with MCR conditions.[1]

Scientific Background & Retrosynthesis

The Phenothiazine-Tetrazole Synergy

Phenothiazines are tricyclic heterocycles with a rich history in medicinal chemistry.[1] The introduction of a tetrazole ring at the para-position of the N-phenyl substituent creates a "lipophilic acid" equivalent.[1] This modification often improves oral bioavailability and receptor binding affinity compared to the corresponding carboxylic acid, while resisting metabolic glucuronidation.

Retrosynthetic Analysis

The synthesis relies on the construction of the tetrazole ring from the aldehyde carbon.

  • Disconnection: The C-C bond between the phenyl ring and the tetrazole carbon is pre-existing. The disconnection is the formation of the C-N bonds of the tetrazole.

  • Precursors: The aldehyde is converted to an electrophilic nitrile (in situ or isolated), which undergoes [3+2] cycloaddition with an azide nucleophile.[1]

Retrosynthesis Target Target: Phenothiazine-Tetrazole (Bioisostere of Acid) Inter Intermediate: Nitrile / Oxime (Activated Electrophile) Target->Inter [3+2] Cycloaddition (NaN3) Start Starting Material: 4-(10H-phenothiazin-10-yl)benzaldehyde Inter->Start Condensation (NH2OH)

Figure 1: Retrosynthetic strategy for the target tetrazole.

Experimental Protocols

Materials & Equipment
  • Starting Material: 4-(10H-phenothiazin-10-yl)benzaldehyde (Purity >98%).[2]

  • Reagents: Sodium azide (NaNngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), Hydroxylamine hydrochloride (NH
    
    
    
    OH·HCl), Copper(II) acetate (Cu(OAc)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    ), DMSO (anhydrous), Ethyl acetate, HCl (1N).
  • Safety Note: Sodium azide is acutely toxic and can form explosive hydrazoic acid in the presence of strong acids. All reactions must be performed in a fume hood behind a blast shield.

Method A: One-Pot Cu-Catalyzed Synthesis (Recommended)

This method utilizes a "Click" type [3+2] cycloaddition where the nitrile is generated in situ from the oxime.[1]

Mechanism:

  • Aldehyde + NH

    
    OH 
    
    
    
    Oxime.
  • Oxime ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Nitrile (Dehydration catalyzed by Cu/Heat).
    
  • Nitrile + Azide

    
     Tetrazole.[2][3][4]
    

Protocol Steps:

  • Charge: In a 50 mL round-bottom flask, dissolve 4-(10H-phenothiazin-10-yl)benzaldehyde (1.0 mmol, ~303 mg) in DMSO (5 mL).

  • Add Reagents: Add Hydroxylamine hydrochloride (1.2 mmol, 83 mg) and Sodium Azide (1.2 mmol, 78 mg).

  • Catalyst: Add Cu(OAc)

    
      (5 mol%, ~9 mg). Note: The sulfur in phenothiazine may weakly coordinate copper; if conversion is slow, increase catalyst to 10 mol%.
    
  • Reaction: Heat the mixture to 100°C with vigorous stirring for 12 hours . Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The aldehyde spot (high R

    
    ) should disappear, and a polar spot (Tetrazole) should appear near the baseline.
    
  • Workup:

    • Cool to room temperature.[2][5]

    • Pour the reaction mixture into ice-cold water (30 mL).

    • Acidify carefully with 1N HCl to pH 2-3. Caution: Perform this in a fume hood to manage potential HN

      
       evolution.
      
    • A precipitate should form.[1] If oily, extract with Ethyl Acetate (3 x 20 mL).

  • Purification:

    • Wash the organic layer with water (2 x 20 mL) and brine (20 mL) to remove DMSO.

    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate.
    • Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, gradient MeOH in DCM 0-10%).[1]

Method B: Stepwise via Nitrile (Robust Fallback)

Use this if the one-pot reaction yields complex byproducts due to the phenothiazine sulfur sensitivity.[1]

Step 1: Aldehyde to Nitrile

  • Reflux Aldehyde (1 eq) with NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    OH·HCl (1.2 eq) and Formic Acid (solvent/reagent) or in DMF with heat to form the nitrile 4-(10H-phenothiazin-10-yl)benzonitrile .
    
  • Isolate the nitrile (usually a solid).[1]

Step 2: Nitrile to Tetrazole

  • Dissolve the Nitrile (1.0 mmol) in DMF (5 mL).

  • Add Sodium Azide (1.5 mmol) and Ammonium Chloride (1.5 mmol).

  • Heat at 120°C for 12-24 hours.

  • Workup as described in Method A (Acidification is critical to protonate the tetrazolate salt).

Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
Temperature 100°C - 120°CBelow 100°C, the cycloaddition is sluggish.[1] Above 130°C, phenothiazine oxidation (sulfoxide formation) risk increases.
Stoichiometry NaNngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(1.2 - 1.5 eq)
Excess azide drives the equilibrium. Large excess (>2 eq) increases safety risk without yield benefit.
pH during Workup pH 2 - 3The tetrazole exists as a salt (Tetrazolate anion) in the reaction.[1] Acidification is required to precipitate the neutral 1H-tetrazole.
Solvent DMSO or DMFHigh polarity is required to solubilize the inorganic azide and stabilize the transition state.

Characterization & Expected Data

The product is 5-(4-(10H-phenothiazin-10-yl)phenyl)-1H-tetrazole .

  • Physical State: Pale yellow to off-white solid.

  • IR Spectroscopy:

    • Absence of C=O stretch (~1690 cm

      
      ).
      
    • Absence of C

      
      N stretch (~2220 cm
      
      
      
      ).
    • Presence of N-H / O-H broad band (2400-3400 cm

      
      ) characteristic of tetrazoles.
      
    • N=N / C=N bands approx 1450-1600 cm

      
      .
      
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       16.0-17.0 ppm (br s, 1H, Tetrazole NH ).
      
    • 
       8.10-8.20 ppm (d, 2H, Phenyl protons adjacent to Tetrazole).
      
    • 
       7.40-7.50 ppm (d, 2H, Phenyl protons adjacent to Phenothiazine N).
      
    • 
       6.80-7.20 ppm (m, 8H, Phenothiazine aromatic protons).
      
  • Mass Spectrometry (ESI):

    • [M+H]

      
       expected at m/z ~344.
      
    • [M-H]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (negative mode) is often more sensitive for tetrazoles.
      

Workflow Visualization

Workflow cluster_0 Reaction Stage cluster_1 Workup Stage Start Start: Aldehyde + NH2OH.HCl + NaN3 Catalyst Add Catalyst (Cu(OAc)2 or ZnBr2) Start->Catalyst Heat Heat @ 100-120°C (12 Hours in DMF) Catalyst->Heat Quench Quench in Ice Water (Dissolve salts) Heat->Quench Acidify Acidify to pH 2 (HCl 1N) -> Precipitate Quench->Acidify Filter Filtration / Extraction (Ethyl Acetate) Acidify->Filter Product Final Product: Phenothiazine-Tetrazole Filter->Product

Figure 2: Experimental workflow for the one-pot synthesis.

References

  • Heravi, M. M., et al. (2012).[4][6] "Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction." Synlett, 23, 2927-2930.[4] Link

  • Shie, J. J., & Fang, J. M. (2007). "Direct synthesis of 5-substituted 1H-tetrazoles from aldehydes and sodium azide using iodine as an oxidative catalyst." Journal of Organic Chemistry, 72(8), 3141-3144.[1] Link

  • Roh, J., et al. (2012). "One-pot synthesis of 5-substituted 1H-tetrazoles from aldehydes." Synthesis, 44(18), 2923-2927.
  • Natarajan, P., et al. (2009).[1] "Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol." Molbank, 2009(3), M622. (Demonstrates phenothiazine stability under azide conditions). Link

  • Mishra, A., et al. (2024).[2] "Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions." Journal of Chemical Health Risks, 14(6).[2] Link

Sources

Technical Guide: Use of 4-(10H-phenothiazin-10-yl)benzaldehyde in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(10H-phenothiazin-10-yl)benzaldehyde (CAS: 866327-14-2) is a critical "Donor-Linker" intermediate in the synthesis of high-performance organic semiconductors. It combines the strong electron-donating capability and non-planar "butterfly" geometry of phenothiazine with a reactive benzaldehyde handle.

This structural duality serves two primary functions:

  • Electronic Modulation: The phenothiazine moiety raises the HOMO level, facilitating hole injection and transport. Its non-planar geometry disrupts π-π stacking, reducing aggregation-caused quenching (ACQ) in solid-state films.

  • Synthetic Versatility: The aldehyde group acts as a universal anchor for Knoevenagel condensations, allowing the attachment of various electron-accepting groups (e.g., cyanoacrylic acid for DSSCs, benzoylacetonitrile for TADF OLEDs).

This guide details the synthesis of this intermediate, its conversion into an active Thermally Activated Delayed Fluorescence (TADF) emitter, and the fabrication of an Organic Light-Emitting Diode (OLED) using the resulting material.

Material Specifications & Properties

PropertyValue / Description
CAS Number 866327-14-2
Molecular Formula C₁₉H₁₃NOS
Molecular Weight 303.38 g/mol
Appearance Yellow to orange crystalline solid
Electronic Character Strong Electron Donor (D)
Geometry Non-planar (Butterfly angle ~150-158°)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water
HOMO / LUMO ~ -5.1 eV / ~ -2.2 eV (varies by solvent/method)
T₁ Energy Level ~ 2.5 eV (High triplet energy, suitable for TADF)

Protocol 1: Synthesis of the Intermediate

Target: 4-(10H-phenothiazin-10-yl)benzaldehyde Reaction Type: Buchwald-Hartwig C-N Cross-Coupling Rationale: Direct nucleophilic substitution is difficult due to the electron-rich nature of phenothiazine. Palladium-catalyzed coupling ensures high yields and regioselectivity at the N-10 position.

Reagents
  • 10H-Phenothiazine: 1.0 eq (e.g., 1.99 g, 10 mmol)

  • 4-Bromobenzaldehyde: 1.2 eq (e.g., 2.22 g, 12 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Ligand: Tri-tert-butylphosphine (P(tBu)₃) (4 mol%) or DPPF

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq) or Cs₂CO₃ (2.0 eq)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle with Argon/Vacuum (3x) to remove oxygen. Critical: Oxygen poisons the Pd catalyst and oxidizes the phosphine ligand.

  • Reagent Loading: Under a positive stream of Argon, add Phenothiazine (10 mmol), 4-Bromobenzaldehyde (12 mmol), and NaOtBu (15 mmol).

  • Catalyst Addition: Add the Pd catalyst and Phosphine ligand. Note: If using P(tBu)₃ solution, add it via syringe after the solvent.

  • Solvation: Add anhydrous Toluene (50 mL) via syringe.

  • Reaction: Heat the mixture to 110°C (reflux) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The fluorescent phenothiazine spot should disappear, replaced by a new, less polar aldehyde spot.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a celite pad to remove inorganic salts and palladium black. Wash the pad with CH₂Cl₂.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/CH₂Cl₂ gradient).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the characteristic aldehyde singlet at δ ~9.9 ppm and the phenothiazine aromatic protons.

Protocol 2: Synthesis of Active TADF Emitter

Target: 2-(4-(10H-phenothiazin-10-yl)phenyl)-3-phenylacrylonitrile (Model D-A Emitter) Reaction Type: Knoevenagel Condensation Rationale: This step couples the donor-aldehyde intermediate with an acceptor (phenylacetonitrile derivative) to create a Donor-Acceptor (D-A) system capable of intramolecular charge transfer (ICT), a prerequisite for TADF.

Reagents
  • Intermediate (from Protocol 1): 1.0 eq (1 mmol)

  • Phenylacetonitrile: 1.2 eq (1.2 mmol)

  • Base: Piperidine (catalytic, 5 drops) or t-BuOK (1.2 eq for fast reaction)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology
  • Dissolution: Dissolve the intermediate (1 mmol) and phenylacetonitrile (1.2 mmol) in Ethanol (10 mL) in a round-bottom flask.

  • Catalysis: Add catalytic piperidine.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. A color change (typically to bright yellow/orange) indicates the formation of the conjugated system.

  • Precipitation: Cool the solution to room temperature. The product often precipitates out. If not, pour into ice-cold water.

  • Filtration & Washing: Filter the solid and wash copiously with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Recrystallize from Ethanol/CHCl₃ to obtain high-purity device-grade material.

Protocol 3: OLED Device Fabrication

Architecture: ITO / PEDOT:PSS / Active Layer (TADF) / TPBi / LiF / Al Method: Solution Processing (Spin Coating) for the emission layer.

Materials
  • Hole Injection Layer (HIL): PEDOT:PSS (Al 4083).

  • Active Layer: 10 wt% TADF Emitter doped in CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) host.

  • Electron Transport Layer (ETL): TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene).

  • Cathode: LiF (Lithium Fluoride) and Aluminum.

Fabrication Workflow
  • Substrate Cleaning:

    • Sonicate ITO glass in detergent water, deionized water, acetone, and isopropanol (15 min each).

    • Treat with UV-Ozone for 20 min to increase work function and wettability.

  • HIL Deposition:

    • Spin-coat PEDOT:PSS at 3000 rpm for 60s.

    • Anneal at 120°C for 15 min in air to remove water.

  • Active Layer Deposition (Nitrogen Glovebox):

    • Prepare a solution of CBP (Host) and TADF Emitter (Guest, 10 wt%) in Chlorobenzene (Total conc: 20 mg/mL).

    • Spin-coat onto the HIL at 2000 rpm for 60s.

    • Anneal at 80°C for 30 min to remove solvent.

  • ETL & Cathode Deposition (Vacuum Thermal Evaporation):

    • Transfer to vacuum chamber (< 10⁻⁶ Torr).

    • Deposit TPBi (40 nm) at 1 Å/s.

    • Deposit LiF (1 nm) at 0.1 Å/s.

    • Deposit Al (100 nm) at 3–5 Å/s.

  • Encapsulation: Encapsulate with a glass cover slip and UV-curable epoxy in the glovebox before testing.

Visualizations

Figure 1: Synthesis & Functionalization Workflow

This diagram illustrates the transformation of the phenothiazine core into the aldehyde intermediate and subsequently into active organic electronic materials.[2]

SynthesisWorkflow PTZ 10H-Phenothiazine (Donor Core) Inter 4-(10H-phenothiazin-10-yl) benzaldehyde (Target Intermediate) PTZ->Inter Buchwald-Hartwig Pd(OAc)2, P(tBu)3 NaOtBu, Toluene BrAld 4-Bromobenzaldehyde (Linker Precursor) BrAld->Inter DSSC_Dye D-A-π-A Dye (Application: DSSC) Inter->DSSC_Dye Knoevenagel Cond. Piperidine, CHCl3 TADF_Emit D-A Emitter (Application: OLED) Inter->TADF_Emit Knoevenagel Cond. Ethanol, Reflux Acceptor1 Cyanoacrylic Acid (Acceptor) Acceptor1->DSSC_Dye Acceptor2 Benzoylacetonitrile (Acceptor) Acceptor2->TADF_Emit

Caption: Synthetic pathway from raw materials to functional organic semiconductors using the aldehyde intermediate.

Figure 2: OLED Device Architecture

The following stack demonstrates the integration of the phenothiazine-based emitter into a solution-processed OLED.

DeviceStack Glass Glass Substrate Transparent Support ITO ITO Anode Work Function ~4.8 eV HIL PEDOT:PSS (40 nm) Hole Injection Layer EML CBP : 10% PTZ-TADF (30 nm) Emissive Layer (Spin Coated) ETL TPBi (40 nm) Electron Transport Layer Cathode LiF (1 nm) / Al (100 nm) Cathode

Caption: Layer-by-layer architecture of a solution-processed OLED utilizing the phenothiazine-based emitter.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Catalyst poisoning by O₂.Ensure rigorous degassing (freeze-pump-thaw) and use fresh NaOtBu.
Impurity Spots (TLC) Mono- vs Bis-coupling (rare) or dehalogenation.Optimize stoichiometry (1.2 eq aldehyde) and control temp (110°C).
Device Shorting Pinholes in solution-processed layer.Filter solution (0.45 µm PTFE) and perform spin-coating in a dust-free glovebox.
Low Luminance Exciton quenching / aggregation.Reduce doping concentration (try 5 wt% vs 10 wt%) to prevent concentration quenching.

References

  • Synthesis & Catalysis: Buchwald-Hartwig Amination General Procedure. Organic Syntheses. Available at: [Link]

  • TADF Mechanism: Recent progress in thermally activated delayed fluorescence emitters. NCBI / PMC. Available at: [Link]

  • Phenothiazine in DSSC: Phenothiazine-based dyes for efficient dye-sensitized solar cells. RSC Advances. Available at: [Link]

  • Material Data: 4-(10H-Phenothiazin-10-yl)benzaldehyde Properties. PubChem. Available at: [Link]

  • Device Physics: Phenothiazine-based TADF emitters with dual conformations. Chemical Science. Available at: [Link]

Sources

Strategic Synthesis and Application of 4-(10H-phenothiazin-10-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 4-(10H-phenothiazin-10-yl)benzaldehyde (hereafter referred to as PTZ-CHO ) as a versatile scaffold for constructing Intramolecular Charge Transfer (ICT) fluorescent probes.

A Universal Scaffold for ICT-Based Fluorescent Probes

Part 1: Introduction & Rational Design

The Phenothiazine Advantage Phenothiazine is a heterocyclic compound featuring a "butterfly" conformation that prevents fluorescence quenching caused by π-π stacking aggregation (Aggregation-Caused Quenching, ACQ). Instead, phenothiazine derivatives often exhibit Aggregation-Induced Emission (AIE) or strong solvatochromism, making them ideal for biological imaging where high local concentrations can occur.

The Role of the Aldehyde Precursor (PTZ-CHO) The PTZ-CHO molecule serves as a critical "Donor-Linker" building block.

  • Donor (D): The electron-rich nitrogen atom in the phenothiazine ring acts as a strong electron donor.

  • Linker/Handle: The benzaldehyde moiety provides a reactive carbonyl group for Knoevenagel condensations or Schiff base formation.

By condensing PTZ-CHO with strong electron acceptors (Acceptor, A) such as malononitrile, indandione, or benzothiazolium, researchers can create D-π-A push-pull dyes. These dyes exhibit strong ICT, resulting in large Stokes shifts and red-shifted emission (often Near-Infrared, NIR), which are highly desirable for deep-tissue bioimaging.

Part 2: Synthesis Protocol

The synthesis of PTZ-CHO requires the formation of a C-N bond between the phenothiazine nitrogen and a benzaldehyde ring. The most robust method is the Copper-Catalyzed Ullmann Coupling .

Materials
  • Reagents: Phenothiazine (98%), 4-Bromobenzaldehyde (98%), Copper(I) Iodide (CuI), Potassium Carbonate (K₂CO₃, anhydrous), 18-Crown-6 (phase transfer catalyst).

  • Solvent: o-Dichlorobenzene (o-DCB) or anhydrous DMF.

  • Equipment: Schlenk line (for inert atmosphere), reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL Schlenk flask and let it cool under a stream of nitrogen.

  • Charging: Add Phenothiazine (2.0 g, 10 mmol), 4-Bromobenzaldehyde (2.2 g, 12 mmol, 1.2 eq), K₂CO₃ (2.8 g, 20 mmol, 2.0 eq), CuI (0.19 g, 1.0 mmol, 0.1 eq), and 18-Crown-6 (0.26 g, 1.0 mmol, 0.1 eq).

  • Solvation: Add 30 mL of o-DCB. Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the mixture to 180°C under nitrogen reflux for 24–48 hours . Monitor via TLC (Hexane/Ethyl Acetate 5:1).[1] The fluorescent product spot will be distinct from the starting phenothiazine.

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Filter through a Celite pad to remove inorganic salts. Wash the pad with dichloromethane (DCM).

    • Remove the solvent under reduced pressure (high vacuum required for o-DCB).

  • Purification: Purify the residue via silica gel column chromatography using Hexane/DCM (2:1 to 1:1) as the eluent.

  • Yield: Expect a yellow solid (Yield: 60–75%).

    • Characterization: ¹H NMR (400 MHz, CDCl₃) δ 9.98 (s, 1H, CHO), 7.80 (d, 2H), 7.35 (d, 2H), 7.10–6.90 (m, phenothiazine protons).

Part 3: Probe Design & Derivatization

To demonstrate the utility of PTZ-CHO, we describe its conversion into a Hydrazine-Activatable Probe (PTZ-DCN) via Knoevenagel condensation.

Reaction: PTZ-CHO + Malononitrile


 PTZ-CH=C(CN)₂ (PTZ-DCN)

Protocol:

  • Dissolve PTZ-CHO (1 mmol) and Malononitrile (1.2 mmol) in Ethanol (10 mL).

  • Add 3 drops of Piperidine.

  • Reflux for 4 hours. A color change from yellow to deep orange/red indicates the formation of the ICT dye.

  • Cool and filter the precipitate.[2][3] Wash with cold ethanol.[3]

Part 4: Visualization of Pathways

The following diagram illustrates the synthetic route and the sensing mechanism for Hydrazine (N₂H₄), a toxic environmental pollutant.

PTZ_Probe_Workflow cluster_0 Synthesis Phase cluster_1 Sensing Phase PTZ Phenothiazine (Starting Material) PTZ_CHO PTZ-CHO (Precursor) λ_em ≈ 450 nm (Weak) PTZ->PTZ_CHO Ullmann Coupling CuI, K2CO3, 180°C BrAld 4-Bromobenzaldehyde BrAld->PTZ_CHO Ullmann Coupling CuI, K2CO3, 180°C PTZ_DCN PTZ-DCN (Active Probe) Strong ICT λ_em ≈ 600 nm (Red) PTZ_CHO->PTZ_DCN Knoevenagel Piperidine, EtOH Malono Malononitrile Malono->PTZ_DCN Knoevenagel Piperidine, EtOH Product Pyodiazole Derivative (Sensed Product) ICT Disrupted λ_em ≈ 450 nm (Blue/Green) PTZ_DCN->Product Nucleophilic Addition & Cyclization Hydrazine Hydrazine (Analyte) Hydrazine->Product Nucleophilic Addition & Cyclization

Caption: Synthetic pathway from Phenothiazine to the PTZ-DCN probe and its subsequent reaction with Hydrazine, illustrating the shift in fluorescence emission due to ICT disruption.

Part 5: Application Protocol (Hydrazine Detection)

Principle: The dicyanovinyl group in PTZ-DCN is a strong electron acceptor. Upon reaction with hydrazine, the electron-deficient alkene undergoes a nucleophilic attack followed by cyclization to form a pyrazole ring. This breaks the π-conjugation between the donor (PTZ) and the acceptor, disrupting the ICT process and causing a significant "hypsochromic" (blue) shift in fluorescence.

Experimental Setup:

  • Stock Solution: Prepare a 10 mM stock solution of PTZ-DCN in DMSO.

  • Test Solution: Dilute to 10 µM in PBS buffer (pH 7.4) containing 20% DMSO (to ensure solubility).

  • Titration: Add Hydrazine (0–50 equivalents) to the cuvette.

  • Measurement: Record fluorescence emission spectra (

    
     nm).
    
    • Observation: The emission at ~600 nm (Red) will decrease, while a new peak at ~450 nm (Blue/Green) will emerge and increase.

  • Data Analysis: Plot the ratio of intensities (

    
    ) vs. Hydrazine concentration to generate a ratiometric calibration curve.
    

Key Performance Indicators:

ParameterValue / CharacteristicNotes
Excitation (

)
400–480 nmCompatible with standard Blue/Cyan lasers.
Emission (

)
580–650 nm (Probe)Red emission minimizes tissue autofluorescence.
Response Time < 20 minutesFast kinetics for real-time imaging.
Selectivity High for N₂H₄Minimal interference from amines or thiols (Cys/GSH).
LOD Typically 10–100 nMHighly sensitive for environmental or biological samples.
References
  • Synthesis & Hydrazine Detection

    • Title: "Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells."
    • Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2023.
    • URL:[Link]

  • Organelle Targeting (Lipid Droplets)

    • Title: "Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large Stokes shifts for targeted imaging of subcellular organelles."
    • Source:Sensors and Actu
    • URL:[Link]

  • Biothiol Sensing Mechanisms

    • Title: "A Phenothiazine-HPQ Based Fluorescent Probe with a Large Stokes Shift for Sensing Biothiols in Living Systems."
    • Source:Molecules, 2019.[5][6][7]

    • URL:[Link]

  • Ullmann Coupling Reference

    • Title: "Copper-Catalyzed Ullmann Coupling: A General Protocol."[5]

    • Source:Organic Syntheses, Coll. Vol. 10.
    • URL:[Link](General procedure adapted for specific substrate)

Sources

Experimental protocol for synthesizing derivatives of 4-(10H-phenothiazin-10-yl)benzaldehyde.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The scaffold 4-(10H-phenothiazin-10-yl)benzaldehyde (PTZ-CHO) represents a critical "Donor-Acceptor" (D-A) building block in materials science. The phenothiazine moiety acts as a strong electron donor with a non-planar "butterfly" conformation, which inhibits π-stacking aggregation—a crucial feature for preventing fluorescence quenching in the solid state. The benzaldehyde handle allows for versatile downstream functionalization via condensation reactions.

This guide provides an optimized, field-tested protocol for synthesizing the PTZ-CHO core and its subsequent conversion into optoelectronic derivatives. Unlike generic organic chemistry texts, this protocol addresses the specific challenges of phenothiazine chemistry: oxidation sensitivity of the sulfur center and the steric bulk of the N-aryl bond formation.

Module A: Synthesis of the PTZ-CHO Scaffold

We compare two routes: the traditional Ullmann coupling and the modern Buchwald-Hartwig amination. While Ullmann is cost-effective, it often leads to lower yields and difficult purification due to high-temperature tar formation. The Buchwald-Hartwig protocol is recommended for high-purity applications.

Protocol A1: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)
  • Reaction Type: C-N Cross-Coupling

  • Key Challenge: Preserving the aldehyde functionality during basic coupling conditions.

  • Solution: Use of a weak inorganic base (Cs₂CO₃) rather than strong alkoxides (NaOtBu) to prevent side reactions like the Cannizzaro reaction.

Materials:

  • Phenothiazine (1.0 eq)[1]

  • 4-Bromobenzaldehyde (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or DPPF (4 mol%)

  • Base: Cs₂CO₃ (2.0 eq) – Critical for aldehyde tolerance

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Flush with Argon for 15 minutes.

  • Solvent Degassing: Sparge anhydrous toluene with Argon for 30 minutes. Dissolved oxygen is the enemy of the phenothiazine radical cation and the Pd-catalyst.

  • Reagent Loading: Under Argon flow, charge the flask with Phenothiazine, 4-Bromobenzaldehyde, Cs₂CO₃, and the Pd-Ligand complex.

  • Reaction: Inject toluene via syringe. Heat the mixture to 100°C (oil bath temperature) for 12–18 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The product is typically a bright yellow fluorescent spot.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with dichloromethane (DCM).

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/DCM or perform flash chromatography (SiO₂, Hexane/DCM gradient).

Expected Yield: 85–92% Appearance: Bright yellow crystalline solid.

Protocol A2: The "Two-Step" Lithiation Route (Alternative for Scale-up)

Use this if Palladium costs are prohibitive.

  • Coupling: Phenothiazine + 1-Bromo-4-iodobenzene (CuI/K₂CO₃) → N-(4-bromophenyl)phenothiazine.

  • Formylation: Lithiation with n-BuLi at -78°C, followed by quenching with anhydrous DMF.

Module B: Derivatization Strategies

Once the PTZ-CHO core is synthesized, it serves as a divergent intermediate.

Workflow Visualization

PTZ_Workflow PTZ Phenothiazine (Precursor) Core PTZ-CHO (Scaffold) PTZ->Core Pd2(dba)3 / Cs2CO3 Buchwald-Hartwig BrAld 4-Bromobenzaldehyde BrAld->Core Dye D-π-A Dye (Knoevenagel) Core->Dye Malononitrile Piperidine Sensor Schiff Base (Imine) Core->Sensor R-NH2 Reflux SO2 Sulfone (Oxidation) Core->SO2 m-CPBA (Sulfur Oxidation)

Figure 1: Divergent synthesis workflow starting from the Phenothiazine core.

Protocol B1: Knoevenagel Condensation (Optoelectronics)

Target: Synthesis of D-π-A dyes for OLEDs or bio-imaging.

Mechanism: The aldehyde reacts with an active methylene compound (e.g., Malononitrile) to extend the conjugation length, shifting absorption to the red/NIR region.

Reagents:

  • PTZ-CHO (1.0 eq)

  • Malononitrile (1.2 eq)

  • Catalyst: Piperidine (3-5 drops)

  • Solvent: Ethanol or Acetonitrile

Procedure:

  • Dissolve PTZ-CHO and Malononitrile in Ethanol.

  • Add Piperidine dropwise. The solution will immediately darken (often to orange or red) due to the formation of the charge-transfer complex.

  • Reflux for 4 hours.

  • Isolation: On cooling, the product usually precipitates out as fine needles. Filter and wash with cold ethanol.

Protocol B2: Schiff Base Formation (Chemosensors)

Target: Ligands for metal ion sensing (e.g., Cu²⁺, Hg²⁺).

Reagents:

  • PTZ-CHO (1.0 eq)

  • Primary Amine (e.g., 2-aminophenol, hydrazine) (1.0 eq)

  • Catalyst: Glacial Acetic Acid (cat.)

  • Solvent: Absolute Methanol

Procedure:

  • Mix reagents in Methanol.

  • Add catalytic acetic acid.

  • Reflux for 6–8 hours.

  • Note: Schiff bases are hydrolytically unstable. Store in a desiccator.

Characterization & Data Summary

Table 1: Comparative Reaction Conditions for PTZ-CHO Synthesis

ParameterMethod A (Buchwald-Hartwig)Method B (Ullmann)
Catalyst Pd₂(dba)₃ / P(t-Bu)₃CuI / 1,10-Phenanthroline
Temperature 100°C140°C+
Base Cs₂CO₃ (Weak)KOH / K₂CO₃ (Strong)
Reaction Time 12–18 h24–48 h
Yield 85–92% 40–60%
Purity Profile High (Minimal side products)Low (Dehalogenation/Tars)

Key Spectroscopic Markers (PTZ-CHO):

  • ¹H NMR (CDCl₃): Look for the aldehyde proton singlet at δ 9.8–10.0 ppm . The phenothiazine aromatic protons appear as multiplets between δ 6.8–7.2 ppm.

  • IR Spectroscopy: Strong C=O stretch at ~1690 cm⁻¹ .

  • UV-Vis: Absorption band at ~254 nm (benzene) and ~320 nm (phenothiazine n-π*).

Troubleshooting Guide (Self-Validating Systems)

  • Problem: Low yield in Buchwald coupling.

    • Diagnosis: Catalyst poisoning or Oxygen ingress.

    • Fix: Ensure Toluene is rigorously degassed. Switch to a fresh batch of Pd catalyst. Phenothiazine is easily oxidized to the radical cation (pink/green color in solution); if the reaction turns green immediately, oxygen is present.

  • Problem: No precipitation in Knoevenagel condensation.

    • Diagnosis: Product is soluble in hot ethanol.

    • Fix: Concentrate the solution to 50% volume and place in a -20°C freezer overnight.

References

  • Buchwald-Hartwig Amination General Protocol

    • Organic Syntheses, Vol. 78, p. 23 (2002). "Palladium-catalyzed amination of aryl halides."[2][3][4][5]

  • Phenothiazine Derivatives in OLEDs

    • Journal of Materials Chemistry C, "Phenothiazine-based host materials for phosphorescent organic light-emitting diodes."
  • Knoevenagel Condensation Protocols

    • Green Chemistry, "Knoevenagel condensation of aldehydes with active methylene compounds."[6]

  • Synthesis of 4-(10H-phenothiazin-10-yl)

    • Molecules, "Synthesis and Characterization of Phenothiazine-Based Dyes." (Adapted conditions).

Sources

Application Note: Phenothiazine Derivatives in Photoredox Catalysis

[1][2][3][4][5][6]

Executive Summary

The shift from precious metal complexes (Ru, Ir) to organic photoredox catalysts (organocatalysts) represents a paradigm shift in sustainable synthesis. Among these, phenothiazine derivatives —specifically 10-phenylphenothiazine (PTH) and its N-aryl analogs—have emerged as the "reductive champions" of the field.

Unlike standard eosin or fluorescein dyes, phenothiazines access super-reducing excited states (

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)Dual Nickel/Photoredox Cross-Coupling

Mechanistic Insight: The Reductive Powerhouse

The utility of phenothiazines lies in their ability to undergo Oxidative Quenching while acting as potent reductants. Upon visible/near-UV irradiation, the catalyst enters a singlet excited state (




The Catalytic Cycle
  • Excitation: Ground state PTH absorbs light (365–405 nm) to form PTH

    
    .
    
  • Activation (Oxidative Quenching): PTH

    
     donates an electron to the substrate (e.g., Alkyl Halide, Ni-complex), generating the radical cation (PTH
    
    
    ) and a substrate radical.
  • Regeneration: The highly oxidizing PTH

    
     accepts an electron (from a sacrificial donor or the propagating radical anion) to return to the ground state.
    
Mechanistic Pathway Diagram

PhenothiazineMechanismGroundPTH (Ground State)ExcitedPTH* (Excited State)E ~ -2.1 V vs SCEGround->Excitedhv (365-405 nm)RadicalCatPTH•+ (Radical Cation)Excited->RadicalCatSET to Substrate(Oxidative Quenching)RadicalCat->GroundSET from Donor/SpeciesSubstrateSubstrate (R-X)ProductRadical (R•) + X-Substrate->ProductReduction via PTH*

Figure 1: The oxidative quenching cycle of Phenothiazine.[1][2] The excited catalyst acts as a strong reductant, transferring an electron to the substrate.[1]

Catalyst Selection & Properties

Selection depends on the required reduction potential (

Catalyst DerivativeStructure

(V vs SCE)

Abs
Application Focus
PTH (10-phenylphenothiazine)N-Phenyl core-2.10 V~320 nm (tail to 400)Standard O-ATRP, Dehalogenation
Nap-PTH (N-1-naphthyl)N-Naphthyl core-2.15 V~340 nm (tail to 410)Lower energy irradiation (405 nm)
Cl-PTH (4-chloro)Chlorinated core-1.90 V~325 nmTuned redox for sensitive monomers
BP-PTH (Biphenyl)Extended conjugation-2.20 V~350 nmHigh-demand reductions (Aryl chlorides)

Data Source: Validated against Miyake et al. (2016) and Lambert et al. (2018).

Validated Protocol: O-ATRP of Methacrylates[9]

This protocol describes the metal-free polymerization of Methyl Methacrylate (MMA) using PTH. This method yields polymers with low dispersity (

Reagents
  • Monomer: Methyl Methacrylate (MMA) - Must be passed through basic alumina column to remove inhibitors.

  • Solvent: Dimethylacetamide (DMAc) or Toluene.

  • Catalyst: 10-phenylphenothiazine (PTH) (0.1 mol% relative to monomer).

  • Initiator: Diethyl 2-bromo-2-methylmalonate (DBMM).

Step-by-Step Workflow
  • Reaction Assembly: In an amber 20 mL scintillation vial equipped with a magnetic stir bar, add:

    • 3.0 mL MMA (28.0 mmol)

    • 3.0 mL DMAc (50 vol%)

    • 7.8 mg PTH (0.028 mmol, 0.1 equiv)

    • 28 µL DBMM (0.15 mmol, target DP = 200)

  • Degassing (CRITICAL):

    • Why: Phenothiazine triplet states are quenched by oxygen at diffusion-controlled rates. Sparging is often insufficient for O-ATRP.

    • Method: Seal the vial with a rubber septum. Perform 4 cycles of Freeze-Pump-Thaw .

      • Freeze in liquid N

        
        .
        
      • Apply vacuum (<100 mTorr) for 5 mins.

      • Thaw in warm water.

      • Backfill with Nitrogen/Argon.

  • Irradiation:

    • Place vial 2–3 cm away from a 405 nm LED (approx. 10 mW/cm² intensity).

    • Stir at room temperature.

    • Note: Reaction will stop if light is turned off (temporal control).

  • Workup:

    • Precipitate polymer into 50 mL cold methanol.

    • Filter and dry under vacuum.

Experimental Workflow Diagram

OATRP_WorkflowStartReagent Prep(Purify Monomer)AssemblyAssembly(Monomer + Solvent + PTH + Initiator)Start->AssemblyDegasDegassing(Freeze-Pump-Thaw x4)Assembly->DegasIrradiateIrradiation(405 nm LED, RT)Degas->IrradiateCheckCheck Viscosity/ConversionIrradiate->CheckCheck->IrradiateLow Conv.WorkupPrecipitation(Cold MeOH)Check->WorkupTarget Conv.

Figure 2: Workflow for Phenothiazine-mediated O-ATRP.

Application 2: Dual Catalysis (C-N Coupling)

Phenothiazines can replace Iridium photocatalysts in dual Ni/Photoredox cycles for C-N cross-coupling (e.g., aryl halides with amines).

Key Modification: Unlike O-ATRP, this system often relies on Energy Transfer (EnT) or reductive quenching to activate the Nickel cycle.

  • Catalyst: N-Biphenyl-phenothiazine (BP-PTH) is preferred for higher triplet energy (

    
    ).
    
  • Nickel Source: NiCl

    
    ·glyme (5 mol%) + dtbbpy (5 mol%).
    
  • Base: DABCO or Quinuclidine (acts as HAT reagent/base).

  • Light: 390–405 nm (High intensity required).

Troubleshooting & Optimization (Self-Validating Systems)

To ensure your system is self-validating, include these controls:

  • The "Light/Dark" Pulse:

    • Turn light ON for 30 mins, then OFF for 30 mins.

    • Validation: Conversion should halt completely during dark periods. If it continues, you have thermal initiation or a leak (oxygen reacting with radical species).

  • Colorimetric Indicator:

    • PTH is colorless/pale yellow. The radical cation (PTH

      
      ) is often deep red/orange.
      
    • Observation: A transient pink/red hue during irradiation indicates a healthy population of the radical cation (active cycle). A permanent dark brown color suggests catalyst decomposition.

  • Oxygen Leak Detection:

    • If an induction period >15 mins is observed, your degassing is insufficient. Phenothiazines are extremely sensitive to trace O

      
      .
      

References

  • Treat, N. J., Sprafke, H., Kramer, J. W., Clark, P. G., Barton, B. E., Read de Alaniz, J., ... & Hawker, C. J. (2014). Metal-Free Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(45), 16096–16101. [Link] (Foundational paper establishing PTH for O-ATRP)

  • Theriot, J. C., Lim, C. H., Yang, H., Ryan, M. D., Musgrave, C. B., & Miyake, G. M. (2016). Organocatalyzed Atom Transfer Radical Polymerization Driven by Visible Light. Science, 352(6289), 1082-1086. [Link] (Detailed mechanism and catalyst derivatives)

  • Corbin, D. A., & Miyake, G. M. (2018). Phenothiazine Derivatives as Organic Photoredox Catalysts. Chemical Reviews, 118, 11577. [Link] (Comprehensive review of redox potentials and applications)

  • Speckmeier, E., Fischer, T. G., & Zeitler, K. (2018). A Toolbox Approach to Construct Broadly Applicable Metal-Free Photoredox Systems. Journal of the American Chemical Society, 140(45), 15353–15365. [Link] (Catalyst tuning and reductive capabilities)

Development of 4-(10H-phenothiazin-10-yl)benzaldehyde-based chemical sensors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenothiazine scaffold, characterized by its electron-rich nitrogen and sulfur heteroatoms and non-planar "butterfly" conformation, is a premier donor moiety for Intramolecular Charge Transfer (ICT) fluorescent probes. This guide details the synthesis and application of 4-(10H-phenothiazin-10-yl)benzaldehyde (PZ-CHO) , a critical intermediate for developing "turn-on" sensors targeting hydrazine (


), hypochlorite (

), and cyanide (

).

Unlike planar dyes (e.g., fluorescein), PZ-CHO derivatives exhibit large Stokes shifts (>100 nm) and aggregation-induced emission (AIE) potential, minimizing self-quenching in biological matrices. This protocol standardizes the synthesis of the PZ-CHO core and its conversion into functional chemosensors.

Core Synthesis Protocol: The PZ-CHO Scaffold

Rationale: The direct C-N coupling of phenothiazine with 4-bromobenzaldehyde is the most efficient route. While Ullmann coupling is cost-effective, Palladium-catalyzed Buchwald-Hartwig amination provides superior yields (>80%) and milder conditions, reducing the risk of aldehyde oxidation.

Reagents & Equipment
  • Reactants: Phenothiazine (98%), 4-Bromobenzaldehyde (98%).

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ), Tri-tert-butylphosphine (
    
    
    
    ) or BINAP.
  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous Toluene (dried over Na).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology
  • Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve

    
     (2 mol%) and BINAP (4 mol%) in anhydrous toluene (10 mL). Stir at room temperature for 15 mins under Argon until the solution turns deep orange/red.
    
  • Reactant Addition: Add Phenothiazine (1.0 g, 5.0 mmol), 4-Bromobenzaldehyde (1.11 g, 6.0 mmol), and

    
     (2.44 g, 7.5 mmol) to the flask.
    
  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (critical to prevent phosphine oxidation).

  • Reflux: Heat the mixture to 110°C for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 5:1). The fluorescent product spot will appear distinct from the non-fluorescent starting phenothiazine.

  • Work-up: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash the pad with dichloromethane (DCM).

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel column chromatography using a gradient of Hexane/DCM (4:1 to 1:1).

    • Yield Expectation: 75–85% (Yellow solid).

    • Validation:

      
       NMR (400 MHz, 
      
      
      
      ):
      
      
      9.98 (s, 1H, CHO), aromatic peaks corresponding to phenothiazine and phenylene linker.

Sensor Design & Derivatization

The aldehyde group on PZ-CHO is the "reactive handle." By condensing it with different acceptors, we tune the sensor's selectivity.

Pathway A: Hydrazine & Cyanide Sensor (Knoevenagel Condensation)

Target:PZ-DCV (Phenothiazine-dicyanovinyl) Mechanism: The electron-deficient dicyanovinyl group acts as a trap for nucleophiles.

  • Protocol: Reflux PZ-CHO (1 eq) with Malononitrile (1.2 eq) and Piperidine (cat.) in Ethanol for 4 hours.

  • Sensing Mode:

    • Hydrazine: Nucleophilic attack on the alkene

      
       cyclization 
      
      
      
      blue shift/turn-on.
    • Cyanide: Michael addition

      
       interruption of 
      
      
      
      -conjugation
      
      
      fluorescence quenching.
Pathway B: Hypochlorite Sensor (Oxidation)

Target:PZ-CHO (Direct) or PZ-Oxime Mechanism: The sulfur atom in the phenothiazine ring is susceptible to specific oxidation by


 to form a sulfoxide (

).
  • Sensing Mode: Oxidation converts the electron-donating Phenothiazine to an electron-withdrawing sulfoxide, reversing the ICT direction or quenching fluorescence (Blue shift).

Visualization: Synthesis & Sensing Logic

G Start Phenothiazine (Electron Donor) Core PZ-CHO Scaffold (Aldehyde Handle) Start->Core Buchwald-Hartwig Pd2(dba)3, 110°C Linker 4-Bromobenzaldehyde Linker->Core Sensor1 PZ-DCV (Dicyanovinyl) Core->Sensor1 Malononitrile Piperidine, EtOH Sensor2 PZ-Hydrazone Core->Sensor2 Hydrazine Hydrate (Excess) Signal2 Hypochlorite (ClO-) Detection Core->Signal2 S-Oxidation (Sulfoxide formation) Signal1 Hydrazine (N2H4) Detection Sensor1->Signal1 Nucleophilic Attack (Pyrazoline formation) Signal3 Cyanide (CN-) Detection Sensor1->Signal3 Michael Addition (ICT Disruption)

Caption: Synthetic workflow from Phenothiazine precursors to functionalized sensors for specific analyte detection.

Standard Operating Procedure (SOP) for Sensing

Stock Solution Preparation
  • Probe Stock: Dissolve the sensor (e.g., PZ-DCV) in DMSO to make a

    
     M stock solution. Store in dark at 4°C.
    
  • Analytes: Prepare 10 mM stock solutions of analytes (

    
    , 
    
    
    
    ,
    
    
    ) in deionized water.
  • Buffer: PBS (10 mM, pH 7.4) is standard. For hydrazine, a percentage of organic co-solvent (e.g., PBS:DMSO 7:3) may be required for solubility.

Fluorescence Titration Protocol
  • Blank: Add 3.0 mL of Buffer/DMSO mixture to a quartz cuvette. Add 30

    
    L of Probe Stock (Final conc: 10 
    
    
    
    M). Record emission spectrum (
    
    
    ).
  • Titration: Add aliquots (1–10

    
    L) of the analyte stock solution.
    
  • Incubation: Stir for 2 minutes (kinetic studies may require real-time monitoring).

  • Measurement: Record emission spectrum (

    
    ).
    
  • Data Processing: Plot Fluorescence Intensity (

    
    ) vs. Concentration [Analyte].
    
Limit of Detection (LOD) Calculation

Use the standard IUPAC method:



  • 
    : Standard deviation of the blank response (measure the probe alone 10 times).
    
  • 
    : Slope of the linear regression line (Intensity vs. Concentration) in the low concentration range.
    

Comparative Performance Data

Typical performance metrics for PZ-CHO derived sensors reported in literature.

DerivativeTarget AnalyteMechanism

/

(nm)
LODResponse TimeRef
PZ-DCV Hydrazine (

)
Cyclization450 / 610

480
~35 nM< 60 s[1, 2]
PZ-CHO Hypochlorite (

)
S-Oxidation380 / 520 (Quench)~100 nM< 10 s[3]
PZ-Indolium Cyanide (

)
Nucleophilic Add.[1]550 / 680 (Shift)~0.5

M
< 2 min[4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Quantum Yield Aggregation in aqueous media (ACQ effect).Increase organic co-solvent fraction (e.g., 30% DMSO) or add surfactants (CTAB).
Slow Response Steric hindrance at the reaction site.Ensure pH is optimized; Hydrazine sensing often requires slightly basic conditions (pH 7-9).
Oxidation of Probe Air oxidation of the phenothiazine sulfur.Store stock solutions under Argon. Freshly prepare working solutions.
Interference Competition from Biothiols (Cys/GSH).For hydrazine sensors, use a ratiometric design or specific recognition moieties (e.g., acetyl ester protection) to exclude thiols.

References

  • A phenothiazine-based “turn-on” fluorescent probe for the detection of hydrazine. New Journal of Chemistry, 2025.[2] Link

  • A dual-platform phenothiazine-based fluorescent probe for hydrazine (N2H4) bioimaging. Journal of Hazardous Materials, 2025.[3] Link

  • A Sensitive and Reusable Phenothiazine-Benzophenone Based Fluorescence Probe for Detecting Hypochlorite. Journal of Fluorescence, 2025. Link

  • A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide. Biosensors, 2024. Link

  • Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites. RSC Advances, 2023. Link

Sources

Application Notes and Protocols for Investigating the Anticancer Activity of 4-(10H-Phenothiazin-10-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Phenothiazine Scaffold in Oncology

The phenothiazine core, a tricyclic heterocyclic system, is a well-established "privileged scaffold" in medicinal chemistry.[1] Initially gaining prominence with the advent of antipsychotic drugs like chlorpromazine, the structural versatility of the phenothiazine nucleus has facilitated the exploration of a broad range of pharmacological activities.[1][2] In recent years, there has been a significant surge in repurposing phenothiazine derivatives as potential anticancer agents.[1][3] These compounds have been shown to exert their antitumor effects through a variety of mechanisms, including the induction of apoptosis, modulation of critical cell signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, and disruption of cancer cell membrane integrity.[1][4][5][6]

The substitution at the N10 position of the phenothiazine ring is a key determinant of its biological activity.[7] This guide focuses on a specific class of derivatives: 4-(10H-phenothiazin-10-yl)benzaldehyde and its analogues. The introduction of a benzaldehyde moiety at this position offers a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries (e.g., Schiff bases, chalcones) to optimize anticancer potency and selectivity. This document provides a comprehensive framework for the synthesis and in-depth preclinical evaluation of these promising compounds.

Section 1: Synthesis of 4-(10H-Phenothiazin-10-yl)benzaldehyde Derivatives

The synthesis of the core structure, 4-(10H-phenothiazin-10-yl)benzaldehyde, can be achieved through established synthetic routes such as the Ullmann condensation. A plausible synthetic workflow is outlined below. This protocol is a generalized procedure and may require optimization for specific derivatives.

General Workflow for Synthesis

The synthesis typically involves the N-arylation of the phenothiazine core with a substituted benzaldehyde derivative.

G cluster_reactants Reactants phenothiazine Phenothiazine reaction Ullmann Condensation (Heat) phenothiazine->reaction halobenzaldehyde 4-Halobenzaldehyde (e.g., 4-Fluorobenzaldehyde) halobenzaldehyde->reaction base Base (e.g., K2CO3) base->reaction catalyst Catalyst (e.g., CuI) catalyst->reaction solvent Solvent (e.g., DMF) solvent->reaction product 4-(10H-Phenothiazin-10-yl)benzaldehyde reaction->product

Caption: General workflow for the synthesis of the target compound.

Protocol for Synthesis of 4-(10H-Phenothiazin-10-yl)benzaldehyde
  • Preparation: To an oven-dried round-bottom flask, add phenothiazine (1.0 eq.), 4-fluorobenzaldehyde (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heating: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. An organic precipitate should form.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure 4-(10H-phenothiazin-10-yl)benzaldehyde.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is crucial to determine the cytotoxic and mechanistic properties of the synthesized derivatives.[8][9][10]

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12][13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.[14]

  • Compound Treatment: Prepare serial dilutions of the 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives in the appropriate cell culture medium. Add these dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][15]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[16] Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with ice-cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.[16][18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[16] Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Section 3: Mechanistic Insights via Western Blot Analysis

Western blotting is a powerful technique to investigate the effect of the compounds on key signaling proteins involved in cancer progression.[19][20] Phenothiazine derivatives are known to modulate pathways like PI3K/Akt, which are crucial for cell survival and proliferation.[4][6][21]

Workflow for Western Blot Analysis

G cell_culture Cell Culture & Treatment protein_extraction Protein Extraction (Lysis) cell_culture->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE (Separation by Size) quantification->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (Chemiluminescence) secondary_ab->detection analysis Analysis & Quantification detection->analysis

Caption: Standard workflow for Western Blot analysis.

Protocol for Analyzing PI3K/Akt Pathway Modulation
  • Cell Lysis: After treating cells with the phenothiazine derivatives, wash them with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[22]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for separation.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[24]

  • Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, and a loading control like β-actin) overnight at 4°C with gentle shaking.[23][24]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation levels relative to the control.

Key Signaling Pathways Targeted by Phenothiazines

Phenothiazines often exert their anticancer effects by inhibiting pro-survival signaling pathways. A key target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.

G cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Phenothiazine Phenothiazine Derivative Phenothiazine->Akt INHIBITS

Caption: Inhibition of the PI3K/Akt survival pathway by phenothiazines.

Section 4: Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Cytotoxicity of Phenothiazine Derivatives against Cancer Cell Lines
Compound IDCancer Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
PD-01 MCF-748Data
PD-01 A54948Data
PD-02 MCF-748Data
PD-02 A54948Data
Doxorubicin MCF-748Data
Doxorubicin A54948Data

PD = Phenothiazine Derivative. Data to be filled from experimental results.

Table 2: Apoptosis Induction by Lead Compound PD-01 (at IC₅₀ concentration)
Cell LineTreatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7 Vehicle ControlDataDataData
MCF-7 PD-01DataDataData
A549 Vehicle ControlDataDataData
A549 PD-01DataDataData

Data to be filled from flow cytometry analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and preclinical evaluation of 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives as potential anticancer agents. The outlined protocols for assessing cytotoxicity, apoptosis, and modulation of key signaling pathways are robust and widely accepted in the field of cancer drug discovery.[8][25] Successful identification of potent lead compounds from this class would warrant further investigation, including more extensive in vitro profiling across a larger panel of cancer cell lines, and eventual progression to in vivo animal models to assess therapeutic efficacy and toxicity.[9] The versatility of the benzaldehyde functional group also allows for the development of second-generation compounds with improved pharmacological properties, highlighting the significant potential of this chemical scaffold in oncology research.

References

  • Al-Hussain, S. A., Al-Salahi, R., Ali, J. M., Al-Sanea, M. M., & El-Daly, M. M. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Mini reviews in medicinal chemistry. [Link]

  • Csoboz, B., & Molnár, J. (2017). Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research, 37(11), 5943-5952. [Link]

  • Gazizova, A. R., Gataullin, R. R., & Rizvanov, A. A. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience, 14, 1042. [Link]

  • Al-Hussain, S. A., Al-Salahi, R., Ali, J. M., Al-Sanea, M. M., & El-Daly, M. M. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Mini reviews in medicinal chemistry. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Bibi, S., & Kamal, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of pharmaceutical and biomedical analysis, 163, 215-227. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Pustovalova, M., Grekhova, A., Astrakhanova, A., & Ozerov, A. A. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743-17752. [Link]

  • Tejada, T., Castañeda, V., Man-Un, Ung, S., & Perez-Gonzalez, A. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Oncology, 13, 1276255. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Wilk, A. M., & Rauth, A. M. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anticancer Drugs, 12(9), 709-718. [Link]

  • ResearchGate. Protocol for Annexin V-FITC apoptosis assay?. [Link]

  • T. Horton. MTT Cell Assay Protocol. [Link]

  • Smalley, K. S. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 121-131. [Link]

  • Sivasankaran, R., & Perumal, P. T. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Molecular Diversity, 13(3), 359-362. [Link]

  • ResearchGate. Phenothiazine derivatives as anticancer compounds. [Link]

  • Berggren, K. (2015). Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst. Diva-Portal.org. [Link]

  • Sharma, P., & Kumar, A. (2022). The versatility of phenothiazines as an anticancer drug scaffold. RSC medicinal chemistry, 13(6), 661-677. [Link]

  • Kumar, A., & Singh, A. (2012). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1147-1151. [Link]

  • ResearchGate. (PDF) Synthesis and antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives. [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

  • Kumar, R., & Singh, P. (2016). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 16(16), 1323-1341. [Link]

  • SAS Publishers. (2024). Design, Synthesis and Biological Evaluation of Novel Phenothiazines for Cancer Exploring. [Link]

Sources

Application Note: Synthesis and Photocatalytic Application of Phenothiazine-Based Covalent Organic Frameworks (PTZ-COFs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Covalent organic frameworks (COFs) have revolutionized the landscape of heterogeneous photocatalysis by offering atomically precise, tunable porous networks. However, a persistent bottleneck in organic semiconductors is the highly localized nature of their excitons (electron-hole pairs). In most organic materials, the exciton binding energy (


) exceeds 300 meV, leading to rapid charge recombination before catalytic turnover can occur.

To overcome this, researchers have engineered Donor-Acceptor (D-A) COFs utilizing phenothiazine (PTZ) as an ultra-strong electron donor. The non-planar, electron-rich heterocyclic structure of PTZ, when covalently linked to electron-deficient acceptor nodes (e.g., triazine or benzothiadiazole), creates a segregated bicontinuous D-A heterostructure. This precise alignment significantly lowers the Coulombic attraction between photo-generated charge carriers, achieving an unprecedentedly low


 of ~50 meV1. The result is a highly efficient exciton dissociation process that drives demanding photoredox reactions, including the oxidative cyclization of thioamides and high-yield 

synthesis.

G Light Visible Light (>420 nm) PTZ Phenothiazine (PTZ) Node Strong Electron Donor Light->PTZ Photon Absorption Exciton Delocalized Exciton (Eb ~ 50 meV) PTZ->Exciton Photoexcitation Substrate Amine / Thioamide Oxidation via h+ PTZ->Substrate Substrate Oxidation Exciton->PTZ Hole (h+) Retention Acceptor TTA / BTA Node Electron Acceptor Exciton->Acceptor Electron (e-) Transfer Oxygen O2 Reduction Yields Superoxide (O2•-) Acceptor->Oxygen O2 Activation

Fig 1. Mechanistic logic of photoinduced charge separation and catalytic activation in PTZ-COFs.

Quantitative Performance Profiles

The selection of the acceptor node dictates the bandgap and the specific photocatalytic utility of the resulting PTZ-COF. Table 1 summarizes the photophysical properties of field-validated PTZ-COFs compared against traditional triphenylamine (TPA) baselines.

Table 1: Photophysical and Catalytic Properties of Representative PTZ-COFs

COF DesignationDonor UnitAcceptor UnitBandgap (eV)Exciton Binding Energy (

)
Key Photocatalytic Application
PTZ-TTA-COF PhenothiazineTriazine (TTA)~2.42LowOxidative cyclization of thioamides
PTZ-BTA-COF PhenothiazineBenzothiadiazole~2.10~50 meVFree radical polymerization
PTZ-COF (zyg) Phenothiazine[6+4] Node~2.60Low

synthesis (3324

mol/g/h)
TPA-COF (Control) TriphenylamineVarious>2.80>200 meVBaseline comparison

Standard Operating Procedure: Synthesis of PTZ-TTA-COF

This protocol details the solvothermal synthesis of PTZ-TTA-COF via reversible Schiff-base (imine) condensation.

Causality in Experimental Design: COF synthesis is governed by thermodynamic control. The reaction relies on a delicate balance between monomer solubility and polymer precipitation. By utilizing a specific solvent mixture (Dioxane/Mesitylene) and an aqueous acid catalyst, the system is forced into a reversible state of bond formation. This allows the lattice to "error-correct" misaligned bonds, ensuring maximum crystallinity and porosity.

Materials & Equipment
  • Monomers: N-(4-formylphenyl)phenothiazine-3,7-dicarbaldehyde (PTZ-CHO) and 1,3,5-tris(4-aminophenyl)triazine (TTA-NH

    
    ).
    
  • Solvents: 1,4-Dioxane (anhydrous), Mesitylene (anhydrous), 6M Aqueous Acetic Acid.

  • Equipment: 10 mL Pyrex Schlenk tubes, vacuum line (capable of <20 mTorr), liquid nitrogen, convection oven, Soxhlet extractor.

Step-by-Step Synthesis Workflow
  • Monomer Loading: Weigh exactly 0.05 mmol of PTZ-CHO and 0.05 mmol of TTA-NH

    
     into a 10 mL Pyrex tube.
    
    • Critical Note: Exact stoichiometric balance is non-negotiable. An imbalance will prematurely terminate the 2D lattice extension, resulting in amorphous oligomers.

  • Solvent Optimization: Add 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene. Sonicate the mixture for 10 minutes until a homogenous suspension is formed.

    • Causality: Dioxane solubilizes the monomers to initiate the reaction, while mesitylene acts as a poor solvent for the growing polymer, driving the crystallization process out of the solution phase.

  • Catalyst Injection: Inject 0.2 mL of 6M aqueous Acetic Acid.

    • Causality: The acid protonates the amine, making the carbonyl carbon highly susceptible to nucleophilic attack. The water content intentionally slows the reaction rate, enabling the error-correction mechanism vital for high crystallinity.

  • Degassing (Freeze-Pump-Thaw): Flash-freeze the tube in liquid nitrogen, evacuate the headspace to < 20 mTorr, and thaw under a static vacuum. Repeat this cycle three times.

    • Causality: Oxygen must be strictly excluded. At high temperatures,

      
       will irreversibly oxidize the electron-rich PTZ core, destroying the D-A contrast and yielding a catalytically dead, dark-brown impurity.
      
  • Solvothermal Growth: Flame-seal the Pyrex tube under vacuum. Place the sealed tube in a convection oven at 120 °C for 72 hours.

  • Purification (Self-Validation Step): Cool the tube to room temperature and crack it open. Collect the precipitate via filtration. Subject the solid to Soxhlet extraction using THF for 24 hours, followed by Acetone for 24 hours.

    • Validation: The solvent in the Soxhlet thimble must eventually run clear. If it remains colored, unreacted monomers or trapped oligomers are still present within the mesopores; continue extraction.

  • Activation: Dry the purified powder under dynamic vacuum at 100 °C for 12 hours to yield the activated PTZ-TTA-COF.

G Monomers PTZ-CHO + TTA-NH2 (Stoichiometric) Solvent Dioxane/Mesitylene + 6M AcOH Monomers->Solvent Dissolution Degas Freeze-Pump-Thaw (Remove O2) Solvent->Degas Catalyst Addition Crystallize Solvothermal 120°C, 72h Degas->Crystallize Vacuum Seal Purify Soxhlet Extraction (THF/Acetone) Crystallize->Purify Isolation Validate Validation (PXRD & FT-IR) Purify->Validate Quality Control

Fig 2. Self-validating solvothermal synthesis workflow for crystalline PTZ-COFs.

Quality Control & Structural Validation

Before proceeding to catalytic applications, the synthesized COF must be validated:

  • FT-IR Spectroscopy: Confirm the complete disappearance of the N-H stretching bands (~3300-3400 cm

    
    ) and the C=O stretching band (~1690 cm
    
    
    
    ). A strong, new C=N imine stretch must appear at ~1620 cm
    
    
    . If C=O persists, the condensation did not reach completion.
  • Powder X-Ray Diffraction (PXRD): The material must exhibit a sharp, intense peak at low angles (typically ~3-5°

    
    ), corresponding to the (100) plane of the extended 2D lattice.
    

Application Protocol: Photocatalytic Oxidative Cyclization

PTZ-TTA-COF exhibits an outstanding capability to generate superoxide radicals (


), which efficiently drives the cyclization of thioamides to 1,2,4-thiadiazoles 2.
  • Reaction Setup: In a 10 mL glass vial equipped with a magnetic stir bar, add thiobenzamide (1.0 mmol), the activated PTZ-TTA-COF catalyst (5 mg), and N,N-Dimethylformamide (DMF, 3 mL).

  • Atmosphere Control: Purge the vial with pure

    
     gas for 5 minutes and seal it immediately with a rubber septum.
    
    • Causality:

      
       acts as the terminal electron acceptor. Upon photoexcitation, the low 
      
      
      
      allows the electron to rapidly transfer to the TTA node, which then reduces
      
      
      to the highly reactive
      
      
      radical necessary for the cyclization.
  • Irradiation: Irradiate the mixture using a 300 W Xenon lamp equipped with a

    
     > 420 nm cutoff filter (to ensure purely visible-light excitation) at room temperature for 12 hours. Maintain vigorous stirring at 500 rpm.
    
  • Product Isolation & Catalyst Recovery: Centrifuge the mixture at 8000 rpm for 5 minutes to pellet the heterogeneous COF catalyst. Decant the supernatant. Extract the supernatant with ethyl acetate, wash with brine, dry over anhydrous

    
    , and purify via silica gel chromatography to isolate the 1,2,4-thiadiazole product.
    
  • Catalyst Self-Validation: Wash the recovered COF pellet with ethanol and dry it. Run a post-reaction FT-IR. The spectrum must be identical to the pristine material, confirming the framework's chemical robustness and suitability for recycling.

References

  • Rational design of a phenothiazine-based donor–acceptor covalent organic framework for enhanced photocatalytic oxidative coupling of amines and cyclization of thioamides. Journal of Materials Chemistry A (RSC Publishing). 2

  • Phenothiazine-based covalent organic frameworks with low exciton binding energies for photocatalysis. Chemical Science (RSC Publishing). 1

  • Photochromic radical states in 3D covalent organic frameworks with zyg topology for enhanced photocatalysis. National Science Review (Oxford Academic). 3

  • Phenothiazine-Based 2D Covalent Organic Framework for Efficient Visible-Light-Induced Free Radical Polymerization. ACS Applied Polymer Materials.4

Sources

Troubleshooting & Optimization

Purification techniques for 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(10H-phenothiazin-10-yl)benzaldehyde Purification

Welcome to the Advanced Purification Support Hub. This guide addresses the critical separation challenges associated with N-aryl phenothiazine derivatives. As these compounds are pivotal intermediates for optoelectronics (OLEDs) and fluorescent probes, purity requirements often exceed 99.5%. The protocols below prioritize the removal of unreacted phenothiazine and transition metal catalysts, which are known quenchers of fluorescence.

Module 1: Reaction Work-up & Catalyst Removal

User Query: My crude reaction mixture is dark/black, and direct column chromatography leads to poor separation. How should I process the reaction immediately after completion?

Scientist Response: Direct chromatography of Buchwald-Hartwig or Ullmann coupling mixtures often fails because residual palladium/copper catalysts and oxidized byproducts coordinate with the silica, causing streaking. You must perform a "chelation wash" and a polarity-based extraction first.

Protocol: The "Chelation-Extraction" Work-up

  • Quenching: Dilute the reaction mixture (typically in Toluene or Dioxane) with 3 volumes of Ethyl Acetate (EtOAc).

  • Catalyst Scavenging:

    • For Pd-catalyzed reactions: Wash the organic layer with a 10% aqueous solution of L-Cysteine or Thiourea . These ligands bind Pd more strongly than the product, pulling it into the aqueous phase.

    • For Cu-catalyzed reactions: Wash with 5% ammonium hydroxide (

      
      ) or saturated EDTA solution. A blue aqueous layer indicates successful copper removal.
      
  • Phase Separation: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Pre-Adsorption: Do not load the viscous oil directly. Dissolve the crude in a minimal amount of DCM, add silica gel (1.5x weight of crude), and evaporate to dryness to create a free-flowing powder for dry loading.

Why this works:

  • L-Cysteine/EDTA: Breaks the metal-product coordination complexes that cause "tailing" on TLC plates.

  • Dry Loading: Prevents the viscous reaction solvent (e.g., Toluene) from broadening the bands during the initial elution.

Module 2: Chromatographic Purification (Troubleshooting)

User Query: I cannot separate the product from the unreacted phenothiazine starting material. They have very similar Rf values.

Scientist Response: This is the most common failure mode. Both the product and phenothiazine are electron-rich, non-polar aromatics. Standard Hexane/EtOAc gradients often fail to resolve them. You must exploit the pi-pi interaction differences or the slight polarity of the aldehyde group.

Troubleshooting Table: Eluent System Optimization

MethodSolvent SystemTarget Rf (Product)Mechanism of Action
Standard Hexane : DCM (3:1 to 1:1)0.35DCM solubilizes the polarizable sulfur better than EtOAc, often improving resolution.
High Resolution Toluene : Hexane (2:1)0.40Toluene interacts with the phenothiazine rings (pi-stacking), often retarding the starting material more than the aldehyde product.
"Green" Alt Heptane : Ethanol (95:5)0.25Ethanol provides a sharp polarity contrast for the aldehyde group without the peak broadening seen with EtOAc.

Critical Step: The "Doping" Technique If streaking persists, add 1% Triethylamine (TEA) to your eluent.

  • Reasoning: The phenothiazine nitrogen can become slightly protonated or interact with acidic sites on the silica. TEA neutralizes the silica, sharpening the bands. Note: Do not use acid (e.g., acetic acid) as it may degrade the aldehyde or oxidize the sulfur.

Module 3: Crystallization & Solid-State Purification

User Query: After the column, my product is a yellow oil or sticky solid. How do I get the bright yellow crystals reported in the literature?

Scientist Response: 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives often trap solvent molecules, preventing lattice formation. You need a "displacement recrystallization."

Protocol: The Ethanol-DCM Displacement

  • Dissolution: Dissolve the semi-solid in the minimum amount of Dichloromethane (DCM) at room temperature.

  • Precipitant Addition: Slowly add hot Ethanol (EtOH) or Acetonitrile (MeCN) until the solution turns slightly cloudy.

    • Ratio: Typically 1:5 (DCM:EtOH).

  • Concentration: Gently boil off the DCM (lower boiling point) on a rotary evaporator (no vacuum, water bath at 50°C). As the DCM leaves, the product becomes insoluble in the remaining hot EtOH.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in a -20°C freezer for 4 hours.

  • Filtration: Filter the bright yellow needles and wash with cold Ethanol.

Why this works:

  • Solubility Differential: The compound is highly soluble in DCM but poorly soluble in cold alcohols.

  • Impurity Purge: Unreacted phenothiazine is significantly more soluble in ethanol than the aldehyde derivative, so it stays in the mother liquor.

Module 4: Impurity Profiling & Stability

User Query: My NMR shows small impurity peaks around 7.0-7.5 ppm that I can't get rid of, and the aldehyde proton signal is diminishing over time.

Scientist Response: You are likely dealing with Dehalogenated Byproducts or Oxidation .

Common Impurities & Fixes:

Impurity TypeOriginDiagnosis (1H NMR)Removal Technique
Dehalogenated Arene Pd-catalyzed reduction of Ar-BrLoss of para-substitution pattern; extra proton in aromatic region.Impossible to separate by SiO2. Requires recrystallization from MeCN.
Phenothiazine Sulfoxide Air oxidation of sulfurDownfield shift of phenothiazine aromatic protons; product turns green/dark.Pass through a short plug of Basic Alumina (not Silica). Store under

in dark.
Benzoic Acid Deriv. Oxidation of AldehydeBroad singlet >10 ppm (COOH); loss of sharp -CHO peak at ~9.8 ppm.Wash organic layer with sat.[1]

during workup.

Visual Guide: Purification Workflow

The following diagram illustrates the logical decision tree for purifying this specific class of compounds.

PurificationWorkflow Start Crude Reaction Mixture (Dark/Black Oil) Step1 Chelation Wash (L-Cysteine or EDTA) Start->Step1 Step2 Extraction (EtOAc) & Drying Step1->Step2 Check1 TLC Analysis (Hex:DCM 1:1) Step2->Check1 PathA Streaking/Tailing? Check1->PathA Yes PathB Poor Separation (Delta Rf < 0.1) Check1->PathB Yes Column Flash Chromatography Check1->Column No Issues ActionA Add 1% TEA to Eluent Use Dry Loading PathA->ActionA ActionA->Column ActionB Switch to Toluene:Hexane (Pi-Pi Interaction Mode) PathB->ActionB ActionB->Column Check2 Product State? Column->Check2 StateSolid Bright Yellow Solid Check2->StateSolid Crystalline StateOil Oily/Sticky Solid Check2->StateOil Amorphous Final Pure Aldehyde Derivative (>99% Purity) StateSolid->Final Recryst Displacement Recrystallization (DCM -> EtOH) StateOil->Recryst Recryst->Final

Caption: Decision tree for the purification of phenothiazine-benzaldehyde derivatives, highlighting specific interventions for common separation failures.

References

  • Synthesis and General Procedures : Molecules. (2009).[2] "Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol".

  • Buchwald-Hartwig Coupling Conditions : Journal of Organic Chemistry. (2008). "Synthesis and electronic properties of sterically demanding N-arylphenothiazines".

  • Purification & Solubility Data : PubChem. "4-(10H-phenothiazin-10-yl)benzaldehyde Compound Summary".

  • Recrystallization Techniques : US Patent 3,381,007. "Purification of Phenothiazine".

  • Chromatographic Strategies : RSC Advances. (2023). "Phenothiazine-Based Donor-Acceptor Covalent-organic Frameworks".

Sources

Overcoming solubility issues of phenothiazine compounds in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenothiazine Compound Solubility

Welcome to the technical support center for phenothiazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about phenothiazine solubility.

Q1: Why are my phenothiazine derivatives so difficult to dissolve in common organic solvents?

A1: The solubility of phenothiazine compounds is governed by their rigid, tricyclic, and largely non-polar core structure. While the core itself is lipophilic, the nitrogen and sulfur heteroatoms introduce some polarity. The overall solubility in a given solvent is a delicate balance of several factors:

  • Molecular Structure: The large, flat aromatic surface area leads to strong crystal lattice energy, meaning a significant amount of energy is required to break apart the solid-state compound and allow it to be solvated.

  • Substituents: The nature of the functional groups attached to the phenothiazine core dramatically impacts solubility. Electron-withdrawing groups, alkyl chains, and other substituents alter the molecule's overall polarity, hydrogen bonding capability, and molecular weight.

  • Solvent Properties: Solubility is highest when the polarity of the solvent closely matches that of the solute, a principle often summarized as "like dissolves like."[1] Phenothiazines often have intermediate polarity, making them a poor match for both highly polar (like water) and very non-polar (like hexanes) solvents.

Q2: I've seen solubility data for phenothiazine hydrochlorides. How does salt formation affect solubility in organic solvents?

A2: Forming a hydrochloride (HCl) salt significantly increases the polarity of the phenothiazine derivative. This is because the nitrogen atom in the side chain becomes protonated, creating a charged species.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): The HCl salts are generally more soluble than the free base form.[2] These solvents can effectively solvate the charged ammonium ion and the chloride counter-ion.

  • In Aprotic or Non-Polar Solvents (e.g., Chloroform, Benzene, Ether): The HCl salts are often less soluble than the free base. These solvents cannot effectively stabilize the ionic salt form, leading to poor dissolution.[2] For these solvents, it is often necessary to work with the free base form of the compound.

Many commercially available phenothiazines are supplied as HCl salts for better stability and aqueous solubility, so it's a critical factor to consider.[2][3]

Q3: What are Hansen Solubility Parameters (HSP) and how can they help me choose a solvent?

A3: Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like seeks like."[1] Instead of a single polarity value, HSP breaks down the cohesive energy of a substance into three components[1][4][5]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned these three parameters. A solute will be most soluble in a solvent whose HSP values are very similar. By knowing the HSP of your phenothiazine derivative, you can rationally select solvents or design co-solvent mixtures with a higher probability of success, saving time and resources compared to a trial-and-error approach.[4][5]

Part 2: Troubleshooting Guide

This section provides a systematic approach to solving common solubility problems in a question-and-answer format.

Q4: I can't dissolve my phenothiazine derivative at the desired concentration in my chosen solvent. What should I do first?

A4: The first step is a systematic solvent screening. Do not rely on a single solvent. Test a range of solvents with varying polarities and functionalities.

Workflow for Systematic Solvent Screening

The diagram below outlines a logical workflow for selecting an appropriate solvent system.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Start: Undissolved Phenothiazine Compound B Select 4-6 Test Solvents (Polar Aprotic, Polar Protic, Non-Polar) A->B C Protocol 1: Microscale Solubility Test (RT, 24h) B->C D Assess Solubility: Visually or by UV-Vis/HPLC C->D E Is solubility sufficient? D->E F Proceed with Experiment E->F Yes G Troubleshoot Further: - Temperature - Co-solvents - pH Adjustment E->G No H Select Best Candidate(s) from Initial Screen G->H

Caption: A logical workflow for systematic solvent selection.

Protocol 1: Microscale Solvent Screening

This protocol allows you to test multiple solvents using a minimal amount of your valuable compound.

Objective: To qualitatively or semi-quantitatively assess the solubility of a phenothiazine derivative in a range of solvents.

Materials:

  • Phenothiazine compound

  • Selection of test solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, Chloroform, Toluene)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker (optional, but recommended)

  • Syringe filters (0.22 µm PTFE)

Procedure:

  • Preparation: Weigh approximately 1-2 mg of your phenothiazine compound directly into each pre-labeled vial.

  • Solvent Addition: Add 1 mL of a single test solvent to each corresponding vial.

  • Equilibration: Cap the vials tightly. Vortex each vial vigorously for 1 minute. Place the vials on an orbital shaker at room temperature (e.g., 25 °C) for 24-72 hours to ensure equilibrium is reached.[2]

  • Observation: After equilibration, visually inspect the vials. Note any that have completely dissolved the compound.

  • (Optional) Quantification: For vials where solid material remains, carefully take an aliquot of the supernatant. Filter it through a 0.22 µm syringe filter to remove any undissolved particles.[2]

  • Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or UV-Vis spectrophotometry method.[2][6] This will give you the saturation solubility in mg/mL or mol/L.

Q5: My compound is still not soluble enough, even after screening several solvents. What's the next step?

A5: If single solvents fail, the next logical steps involve altering the conditions or the solvent system itself.

Strategy 1: Temperature Adjustment

Gently heating the solution can increase the solubility of many compounds.[3]

  • Causality: For most solids dissolving in a liquid, the process is endothermic (absorbs heat). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution. The van't Hoff equation quantitatively describes this relationship between temperature and solubility.[7]

  • How to Proceed: Place your vial in a heated shaker bath or on a hot plate with stirring. Increase the temperature in 10 °C increments (e.g., from 25 °C to 35 °C, then 45 °C). Allow the solution to equilibrate for at least 1 hour at each temperature.

  • Critical Consideration: Be aware of the thermal stability of your compound. Phenothiazines can be susceptible to oxidation or degradation at elevated temperatures. Always check for color changes or the appearance of new peaks in an HPLC analysis. It is advisable to conduct these experiments under an inert atmosphere (e.g., Nitrogen or Argon) if your compound is particularly sensitive.

Strategy 2: Co-Solvency

A mixture of two or more miscible solvents (a co-solvent system) can often dissolve a solute much more effectively than any single solvent.[][9]

  • Causality: Co-solvents work by reducing the polarity difference between the solute and the primary solvent. For example, adding a water-miscible organic solvent like ethanol or propylene glycol to water can increase the solubility of a non-polar drug.[7][] The organic co-solvent disrupts the highly ordered hydrogen-bonding network of water, creating a more favorable environment for the non-polar solute.[7][]

  • How to Proceed: Start with the best single solvent from your initial screen. Titrate in a second, miscible "anti-solvent" (one in which your compound is less soluble but is required for your experiment). A common example is dissolving a compound in a minimum amount of DMSO and then slowly diluting it with a buffer or less polar solvent.

  • Example Co-Solvent Systems:

    • DMSO / Water or PBS

    • Ethanol / Water[7]

    • Propylene Glycol / Water[7]

    • DMF / Acetonitrile

Strategy 3: pH Adjustment (for Ionizable Phenothiazines)

Most medicinally relevant phenothiazine derivatives have a basic nitrogen atom in their side chain, making their solubility highly pH-dependent.[10][11]

  • Causality: By lowering the pH with an acid, the basic nitrogen atom becomes protonated, forming a positively charged cation. This ionized form is significantly more polar and thus more soluble in polar solvents like water, methanol, or ethanol.[][12] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.

  • How to Proceed:

    • Dissolve or suspend your compound in the chosen solvent system.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.

    • Monitor the solution for clarity. Often, the compound will dissolve as the pH drops below its pKa. Most phenothiazine derivatives have pKa values in the range of 8.8 to 10.1.[11]

The diagram below illustrates how pH modification can enhance solubility.

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) A Phenothiazine-NR₂ (Free Base, Less Polar) B Poor Solubility in Polar Solvents A->B Dominant Species C Phenothiazine-NR₂H⁺ (Protonated Salt, More Polar) A->C + H⁺ - H⁺ D Enhanced Solubility in Polar Solvents C->D Dominant Species

Caption: Effect of pH on phenothiazine ionization and solubility.

Q6: I am a drug development professional and these methods are not sufficient. Are there more advanced formulation strategies?

A6: Yes, for challenging compounds in a drug development setting, more advanced formulation techniques are often employed.

Amorphous Solid Dispersions (ASDs)

This is a state-of-the-art technique for significantly enhancing the solubility and dissolution rate of poorly soluble drugs.[13][14]

  • Causality: In an ASD, the crystalline drug is converted into a high-energy amorphous form and dispersed within a polymer matrix (e.g., copovidone, HPMC).[13][14][15] The amorphous form lacks a crystal lattice, so no energy is needed to break it, leading to much faster dissolution.[14] The polymer stabilizes the amorphous drug, preventing it from recrystallizing over time.[13][16]

  • Methods of Preparation:

    • Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot gas stream, rapidly evaporating the solvent to form the ASD.[14][17]

    • Hot Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This solvent-free method is highly scalable.[14][17]

  • Considerations: ASD development requires careful selection of the polymer to ensure miscibility with the drug and physical stability.[13][16] Specialized analytical techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are necessary to characterize the final product.[14]

Part 3: Data & Protocols

Solubility Data for Common Phenothiazine Derivatives

The following table summarizes publicly available solubility data for two common phenothiazine HCl salts. Note that values can vary significantly based on the exact experimental conditions (temperature, pH, crystal form).

CompoundSolventReported Solubility (mg/mL)Reference
Chlorpromazine HCl Ethanol~30 - 660[2]
DMSO~30 - 71[2]
DMF~30[2]
Water (PBS, pH 7.2)~10[2]
Thioridazine HCl Ethanol~10[2]
DMSO~25 - 81[2]
DMF~25[2]
Water40 - 50[2]

The solubility of several phenothiazine hydrochlorides also increases with temperature in solvents like water, ethanol, and 1-octanol.[3]

References

  • Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents. Benchchem.
  • A Comparative Guide to the Performance of Phenothiazine Derivatives in Various Solvents. Benchchem.
  • Ahmadian, S., Panahi-Azar, V., et al. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K.
  • Chemical design strategy for improving phenothiazine solubility and dication stability. ResearchGate.
  • Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. (2024). MDPI.
  • Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. Chemical & Pharmaceutical Bulletin.
  • Hansen Solubility Parameters. Available at: [Link]

  • Solubility of various phenothiazines in their neutral and charged forms... ResearchGate.
  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica.
  • Pobudkowska, A., Ràfols, C., et al. (2016). Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. European Journal of Pharmaceutical Sciences.
  • Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. ResearchGate.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
  • Determination of Retention Behavior and pK a Values of Some Phenothiazines with Green Chemistry Approach. (2025). PMC.
  • Domańska, U., Pobudkowska, A., & Pelczarska, A. (2011).
  • Hansen Solubility Parameters (HSP). Van Loon Chemical Innovations. Available at: [Link]

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. (2011). American Pharmaceutical Review.
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
  • Perera, A. S., Suduwella, T. M., et al. (2022). Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Amorphous Solid Dispersions in Early Stage of Formulation Development: Predicting Excipient Influence on Dissolution Profiles Using DDDPlus. (2020).
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). MDPI.
  • Amorphous Solid Dispersion (ASD)
  • Systematic Analysis of the Causes for Decreased Dissolution Rate During Long-Term Accelerated Stability Studies of Formulations. (2026). Oreate AI Blog. Available at: [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Thermodynamics of partitioning and efflux of phenothiazines

Sources

Phenothiazine Stability Command Center: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stability Testing of Phenothiazine Derivatives under Stress Conditions Audience: Pharmaceutical Scientists, Analytical Chemists, Formulation Engineers

Executive Brief: The Instability Profile

Phenothiazines (e.g., Chlorpromazine, Promethazine, Thioridazine) present a unique stability paradox: they are chemically robust tricyclic structures yet kinetically fragile against oxidative and photolytic stress.

As a Senior Application Scientist, I often see researchers fail not because of poor experimental design, but because they underestimate the radical-mediated susceptibility of the sulfur bridge. This guide moves beyond standard ICH Q1A/Q1B checklists to address the specific physicochemical behaviors of this class.

Core Instability Mechanisms
  • S-Oxidation: The sulfur atom is the "soft spot," readily oxidizing to the sulfoxide (2e⁻ oxidation) and subsequently to the sulfone (4e⁻ oxidation).

  • Photolytic Dehalogenation: For chlorinated derivatives (e.g., Chlorpromazine), UV light cleaves the C-Cl bond, creating highly reactive radicals.

  • N-Oxidation: Less common than S-oxidation but occurs under specific enzymatic or high-pH stress conditions.

Troubleshooting & FAQs: Field-Proven Solutions

Module A: Visual & Photostability Issues

Q: My samples turn pink/red immediately upon preparation, even before stress testing. Is my API compromised? A: Not necessarily, but you are witnessing radical cation formation .

  • The Science: Phenothiazines have low ionization potentials. Trace metal ions (Fe³⁺, Cu²⁺) or ambient light can abstract an electron, forming a semiquinone radical cation (

    
    ). This species is intensely colored (pink/red) but is often a reversible intermediate.
    
  • The Fix:

    • Chelation: Add 0.1% EDTA to your diluent to sequester trace metals.

    • Amber Glass: strictly mandatory. Even fluorescent lab lights can trigger this in minutes.

    • Nitrogen Purge: Sparge solvents to remove dissolved oxygen which stabilizes the radical process.

Q: I am failing Mass Balance in my photostability study (ICH Q1B). Where is the missing drug? A: Check the container walls.

  • The Science: Photolysis of phenothiazines often generates hydrophobic polymers or precipitates that adsorb strongly to glass/plastic surfaces.

  • The Fix: Do not just sample the supernatant. Perform a solvent rinse (e.g., 100% Methanol or Acetonitrile) of the stress container and analyze the rinse. You will likely recover the "missing" 5-10% as adsorbed degradation products.

Module B: Analytical (HPLC) Anomalies

Q: I see a new peak co-eluting with the API after oxidative stress. How do I separate the Sulfoxide? A: You are likely using a high pH mobile phase.

  • The Science: The sulfoxide metabolite is more polar than the parent, but at high pH, the tertiary amine side chain is deprotonated, reducing resolution.

  • The Fix: Switch to an acidic mobile phase (pH 2.5 - 3.0) using Phosphate or Formate buffer. This protonates the side chain, improving peak shape and resolving the Sulfoxide (elutes earlier) from the Parent.

  • Critical Check: If you see two early eluting peaks, the second is likely the N-oxide or the Sulfone . Use LC-MS to confirm: Sulfoxide adds +16 Da; Sulfone adds +32 Da.

Q: My "Sulfone" peak is not appearing despite harsh H₂O₂ stress. A: You might be destroying it.

  • The Science: Direct oxidation to sulfone is slow. Often, high concentrations of H₂O₂ (e.g., >10%) cause ring cleavage or polymerization rather than clean conversion to sulfone.

  • The Fix: Lower the H₂O₂ concentration to 0.1% - 3% and extend the time. Sulfone formation is a two-step process (Parent → Sulfoxide → Sulfone). You must wait for the Sulfoxide pool to build up.

Visualizing the Degradation Pathways[1][2][3][4][5]

The following diagram maps the critical degradation routes for Chlorpromazine (CPZ), serving as a model for the class.

Phenothiazine_Degradation cluster_oxidation Oxidative Pathway CPZ Parent Phenothiazine (e.g., Chlorpromazine) Radical Radical Cation (Pink/Red Intermediate) CPZ->Radical -e⁻ (Light/Metals) Dechlor Dechlorinated Product CPZ->Dechlor UV Light (Photolysis) Radical->CPZ +e⁻ (Reversible) Sulfoxide Sulfoxide (Major Degradant) Radical->Sulfoxide +H₂O / Oxidation Polymer Insoluble Polymers (Mass Balance Loss) Radical->Polymer Polymerization Sulfone Sulfone (Secondary Degradant) Sulfoxide->Sulfone Strong Oxidation (Slow)

Figure 1: Mechanistic degradation pathways of phenothiazines, highlighting the reversible radical intermediate and irreversible oxidation products.

Standardized Stress Testing Protocols

Do not rely on generic "screening" protocols. Use this targeted approach for Phenothiazines.

Protocol A: Oxidative Stress (Targeting S-Oxidation)

Objective: Generate Sulfoxide (primary) and Sulfone (secondary).

  • Preparation: Prepare a 1 mg/mL stock solution of the API in Mobile Phase A (Acidic buffer).

  • Stressor: Add Hydrogen Peroxide (

    
    ) to reach a final concentration of 3% .
    
    • Note: Do not use 30% H₂O₂ initially; it causes chaotic degradation.

  • Incubation: Store at Room Temperature (25°C) in the dark.

  • Sampling:

    • T=1 hour: Check for Sulfoxide (Peak usually elutes @ RRT ~0.8).

    • T=24 hours: Check for Sulfone (Peak usually elutes @ RRT ~0.6-0.7).

  • Quenching: Essential. Quench with Sodium Metabisulfite solution before injection to prevent on-column oxidation.

Protocol B: Photostability (Targeting Dehalogenation)

Objective: Assess susceptibility to UV-induced radical cleavage.

  • Preparation: Prepare two samples:

    • Sample A: 1 mg/mL in Quartz cuvette (Direct exposure).

    • Sample B: 1 mg/mL wrapped in Aluminum foil (Dark Control).

  • Exposure: Expose to 1.2 million lux hours (Vis) and 200 Wh/m² (UV) per ICH Q1B.

  • Analysis:

    • Compare Sample A vs. Sample B.

    • Key Indicator: Loss of parent peak without stoichiometric gain in Sulfoxide suggests dehalogenation or polymerization.

    • Action: Check for "hump" in baseline (polymers) and rinse container (adsorption).

Decision Tree: Troubleshooting Unknown Peaks

Use this logic flow when you encounter unexpected results during stability analysis.

Troubleshooting_Workflow Start Unknown Peak Detected CheckRRT Check Retention Time (RRT) Start->CheckRRT EarlyEluting RRT < 1.0 (More Polar) CheckRRT->EarlyEluting LateEluting RRT > 1.0 (Less Polar) CheckRRT->LateEluting CheckColor Is Solution Pink/Red? EarlyEluting->CheckColor CheckSpectrum Check UV Spectrum LateEluting->CheckSpectrum Sulfoxide Likely S-Oxide (Confirm +16 Da) CheckColor->Sulfoxide No Radical Radical Cation (Transient) CheckColor->Radical Yes Dimer Dimer/Polymer (Check Mass Balance) CheckSpectrum->Dimer Broad/Featureless

Figure 2: Diagnostic workflow for identifying unknown degradation products in phenothiazine stability samples.

Summary Data Table: Degradation Characteristics

Stress ConditionPrimary DegradantVisual CueKey Analytical Challenge
Oxidation (H₂O₂) Sulfoxide (

)
Colorless to Pale YellowSeparating Sulfoxide from N-oxide.
Photolysis (UV) Dechlorinated RadicalPink / Brown / PrecipitateMass balance loss due to adsorption.
Thermal (High T) Sulfone (

)
DarkeningSlow reaction kinetics; requires high energy.
Acid Hydrolysis Ring CleavageBlack PrecipitateDestruction of chromophore.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives. Retrieved from

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from

  • National Institutes of Health (NIH). (2006). In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products. Retrieved from

  • Royal Society of Chemistry. (2011). Catalytic oxidation of chlorpromazine and related phenothiazines. Retrieved from

  • MDPI. (2019). Light-Induced Reactions of Chlorpromazine: Formation of Sulfoxide. Retrieved from

Sources

Preventing oxidation of the sulfur atom in the phenothiazine ring

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for preventing the oxidation of the sulfur atom in the phenothiazine ring, a critical step for maintaining compound integrity, biological activity, and safety in research and drug development.

Section 1: Understanding the Problem - FAQs on Phenothiazine Oxidation

Q1: What is phenothiazine sulfur oxidation and why is it a major concern?

A: The phenothiazine core structure contains a sulfur atom that is highly susceptible to oxidation. This process typically occurs in two steps. First, the sulfur atom is oxidized to a sulfoxide (S=O). With further oxidation, the sulfoxide can be converted to a sulfone (O=S=O).[1][2] This is a significant concern for several reasons:

  • Loss of Biological Activity: The electronic properties of the phenothiazine ring are often crucial for its pharmacological effect. Oxidation of the sulfur atom alters these properties, which can dramatically reduce or eliminate the compound's intended biological activity.[3]

  • Altered Physical Properties: Oxidation can change the solubility, stability, and chromatographic behavior of the compound, complicating analysis and formulation.

  • Potential for Toxicity: The oxidized forms may have different toxicological profiles than the parent compound.

The oxidation process begins with a one-electron oxidation of the phenothiazine to form a stable cation radical.[4] This radical can then react with an oxygen source, such as dissolved molecular oxygen, to form the sulfoxide.[4]

Q2: What are the primary factors that trigger or accelerate sulfur oxidation?

A: Several factors can initiate or speed up the oxidation of phenothiazines. Awareness of these is the first step toward prevention.

  • Oxygen: The presence of atmospheric or dissolved oxygen is a primary driver of oxidation.[4]

  • Light: Exposure to light, particularly UV radiation, can promote the oxidation process.[4][5]

  • Metal Ions: Certain metal ions can act as catalysts, accelerating the rate of oxidation.[6]

  • pH and Acidity: The stability of phenothiazines and the rate of their oxidation can be significantly influenced by the pH of the solution.[1][2]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.[1][2]

  • Choice of Solvents: Some solvents, particularly during extraction or workup procedures, can promote oxidation.[1]

Q3: How can I detect if my phenothiazine compound is oxidizing?

A: Detecting oxidation early is crucial. Several methods can be employed:

  • Visual Inspection: A darkening of a solution or the appearance of colored impurities in a solid sample can be an initial sign of degradation.[4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to check for the presence of more polar byproducts, such as the sulfoxide and sulfone, which will have different Rf values than the parent compound.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a highly sensitive and quantitative method. Oxidation products will appear as new peaks in the chromatogram, typically with shorter retention times due to their increased polarity.[1][7][8]

  • Mass Spectrometry (MS): MS can confirm the identity of oxidation products by detecting the addition of oxygen atoms. The sulfoxide will have a mass increase of +16 amu compared to the parent compound, and the sulfone will show a mass increase of +32 amu.

  • Spectroscopy: Changes in UV-Vis or fluorescence spectra can also indicate that oxidation has occurred.[9]

Section 2: Troubleshooting Guide - Preventing Oxidation in Practice

This section addresses common scenarios where oxidation is encountered and provides direct, actionable solutions.

Scenario 1: My phenothiazine compound is degrading in solution during an experiment or analysis.

This is a frequent problem, as many assays and analytical runs are performed in solutions exposed to air.

Troubleshooting Steps & Solutions:

  • Deoxygenate Solvents and Buffers: The most critical step is to remove dissolved oxygen. This is commonly achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent.[4][10]

  • Maintain an Inert Atmosphere: After deoxygenating the solvent, ensure the headspace of your vial or reaction vessel is blanketed with an inert gas to prevent oxygen from re-dissolving.

  • Incorporate Antioxidants: For extended experiments, consider adding a chemical antioxidant to the solution. These compounds act as radical scavengers, protecting the phenothiazine.[11]

  • Control pH: Evaluate the pH stability of your specific phenothiazine derivative. Buffering the solution to an optimal pH can significantly slow degradation.

  • Use Chelating Agents: If you suspect metal ion contamination (e.g., from glassware or reagents), add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions and prevent them from catalyzing the oxidation.

Protocol 1: Preparing and Handling Oxygen-Sensitive Phenothiazine Solutions

Objective: To prepare a solution of a phenothiazine compound while minimizing exposure to atmospheric oxygen.

Materials:

  • Phenothiazine compound

  • High-purity solvent (e.g., HPLC-grade acetonitrile, ethanol, or buffer)

  • Schlenk flask or a standard vial with a septum-sealed cap[12][13]

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator and tubing

  • Long needle or sparging stone

  • A second "vent" needle

Procedure:

  • Solvent Deoxygenation:

    • Place the desired volume of solvent into the Schlenk flask or vial.

    • Insert the long inert gas needle so its tip is fully submerged below the solvent surface.

    • Insert the short vent needle through the septum, ensuring its tip remains in the headspace above the solvent.

    • Begin bubbling the inert gas through the solvent at a moderate rate (e.g., 20-40 mL/min). A fine stream of bubbles should be visible. Avoid bubbling too vigorously, as this can cause solvent evaporation.[10]

    • For most common solvents (e.g., water, ethanol, acetonitrile), bubble for at least 15-30 minutes to ensure thorough deoxygenation.[14]

  • Creating an Inert Atmosphere:

    • After the bubbling period, raise the tip of the long gas needle out of the solvent and into the headspace.

    • Reduce the gas flow rate to a gentle, positive pressure.

    • Remove the vent needle. The flask is now under a positive pressure of inert gas.

  • Dissolving the Compound:

    • Quickly weigh the phenothiazine compound and add it to the deoxygenated solvent. If adding a solid, you may need to briefly remove the cap or use a side-arm on a Schlenk flask. Do this under a flow of inert gas to minimize air exposure.

    • Reseal the vessel and mix until the compound is fully dissolved.

  • Storage and Use:

    • Store the solution under the inert atmosphere, protected from light.

    • When withdrawing an aliquot for an experiment, use a gas-tight syringe. First, draw some inert gas from the headspace into the syringe, then insert the needle into the solution to withdraw the desired volume. This prevents creating a vacuum that would pull air into the vessel.

Scenario 2: My solid phenothiazine compound shows signs of degradation upon storage.

Solid-state stability is also a concern, especially for long-term storage of reference materials or bulk drug substances.

Troubleshooting Steps & Solutions:

Potential CauseRecommended ActionScientific Rationale
Exposure to Air Store the solid compound in a tightly sealed container, and for highly sensitive derivatives, backfill the container with an inert gas (Nitrogen or Argon) before sealing.This displaces oxygen from the container, removing a key reactant for the oxidation process.[4]
Exposure to Light Store the container in a dark place or use an amber-colored vial.[5][15]Light, especially UV wavelengths, provides the energy to initiate the formation of the radical cation, which is a key step in the oxidation pathway.[4]
High Temperature Store the compound under recommended temperature conditions, often refrigerated.[5]Lowering the temperature reduces the kinetic energy of molecules, slowing the rate of the oxidation reaction.[2]

Section 3: Visualization of Key Processes

Diagram 1: Phenothiazine Oxidation Pathway

This diagram illustrates the stepwise oxidation of the phenothiazine sulfur atom.

Oxidation_Pathway cluster_conditions Accelerating Factors Phenothiazine Phenothiazine (S) Radical Cation Radical (S•+) Phenothiazine->Radical -1e⁻ Sulfoxide Sulfoxide (S=O) Radical->Sulfoxide + [O] (e.g., O₂) Sulfone Sulfone (O=S=O) Sulfoxide->Sulfone + [O] Light Light (hν) Light->Radical Metal Metal Ions Metal->Radical Oxygen Oxygen (O₂) Oxygen->Sulfoxide

Caption: Stepwise oxidation of phenothiazine to its sulfoxide and sulfone forms.

Diagram 2: Troubleshooting Workflow for Phenothiazine Instability

This workflow provides a logical decision tree for addressing observed compound degradation.

Troubleshooting_Workflow start Instability Observed (e.g., new HPLC peak) check_form Is the compound in solid or solution form? start->check_form solid_actions Implement Solid Storage Protocol: 1. Use amber vials 2. Store under inert gas (N₂/Ar) 3. Refrigerate check_form->solid_actions Solid solution_actions Is the solution freshly prepared or from storage? check_form->solution_actions Solution reanalyze Re-analyze for Stability solid_actions->reanalyze fresh_prep Implement In-Process Stabilization: 1. Deoxygenate solvent 2. Use antioxidants 3. Add chelating agent (EDTA) solution_actions->fresh_prep Freshly Prepared storage_prep Combine Protocols: - Follow solid storage protocol - Deoxygenate solvent before use solution_actions->storage_prep From Storage fresh_prep->reanalyze storage_prep->reanalyze

Caption: Decision tree for troubleshooting phenothiazine degradation issues.

Section 4: References

  • Gong, L., Aka, A., Le, T. B., & Wang, J. (2021). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Electrochimica Acta, 389, 138722.

  • Campbell, C., Cornthwaite, H., & Watterson, J. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 42(2), 99–114.

  • Fesenko, D. O., et al. (2022). Antioxidant Properties of New Phenothiazine Derivatives. Antioxidants, 11(7), 1371.

  • Wang, J., et al. (2023). Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation. RSC Advances, 13(15), 9988-9992.

  • Al-Lawati, H., & Suliman, F. E. O. (2010). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. International Journal of Biomedical Science, 6(4), 312–319.

  • Swaroop, R. (2018). Chemical and Electrochemical Oxidation of Phenothiazine. ResearchGate. Retrieved from [Link]

  • Svorc, L., & Ruzicka, E. (1991). Chemical and electrochemical oxidation of phenothiazine. Collection of Czechoslovak Chemical Communications, 56(1), 177-184.

  • Puzanowska-Tarasiewicz, H., Karpińska, J., & Mielech-Lukasiewicz, K. (2004). Analytical study of the reaction of phenothiazines with some oxidants, metal ions, and organic substances (review article). ResearchGate. Retrieved from [Link]

  • Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. Analytical Chemistry, 75(18), 4833-40.

  • Hayen, H., & Karst, U. (2003). Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. PubMed. Retrieved from [Link]

  • Fesenko, D. O., et al. (2022). Antioxidant Properties of New Phenothiazine Derivatives. PubMed. Retrieved from [Link]

  • Shaimordanova, A., et al. (2025). The Study of Antioxidant Properties of 10H-Phenothiazin-2-Yl-Methanamine in the Initiated Oxidation of Isopropyl Alcohol and 1,4-Dioxane. Physical Chemistry Research, 13(1), 1-9.

  • Lee, J., et al. (2023). Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. ChemRxiv.

  • Lee, J., et al. (2015). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega, 4(1), 2174-2179.

  • Bentham Science Publishers. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Retrieved from [Link]

  • Herrmann, W. A., & Salzer, A. (Eds.). (2013). Synthetic methods of organometallic and inorganic chemistry. Georg Thieme Verlag.

  • Motyan, J., et al. (2017). Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research, 37(11), 5933-5942.

  • Reddit. (2014). Best way to deoxygenate or "purge" a solution (H20, saline)?. r/labrats. Retrieved from [Link]

  • Roseboom, H., & Perrin, J. H. (1977). Mechanism for phenothiazine oxidation. Journal of Pharmaceutical Sciences, 66(10), 1395-8.

  • Tozer, T. N., & Tuck, L. D. (1965). Substituent Effects on Oxidation and Stabilization of Phenothiazine Semiquinone Free Radicals. Journal of Pharmaceutical Sciences, 54(8), 1169-1175.

  • Sutherland, J. B., et al. (1998). Oxidation of phenothiazine and phenoxazine by Cunninghamella elegans. Xenobiotica, 28(9), 845-852.

  • El-Shabrawy, Y. (2006). Application of phenothiazine derivatives and other compounds for the determination of metals in various samples. Current Drug Targets, 7(9), 1107-21.

  • Redox. (2022). Safety Data Sheet Phenothiazine. Retrieved from [Link]

  • Janoschka, T., et al. (2024). Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. ACS Applied Energy Materials.

  • National Center for Biotechnology Information. (n.d.). Phenothiazine. PubChem. Retrieved from [Link]

  • Inert. (n.d.). Inert solvent purification system. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • Defense Technical Information Center. (1996). Deoxygenation of Solutions and Its Analytical Applications. Retrieved from [Link]

Sources

Phenothiazine Synthesis Technical Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phenothiazine Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when synthesizing phenothiazine-based compounds.

The phenothiazine scaffold is highly reactive, which makes it an excellent electron donor for photoredox catalysis and a privileged structure in medicinal chemistry. However, this same reactivity makes it highly susceptible to competing side reactions, catalyst poisoning, and oxidative degradation[1]. This guide moves beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ensure high-yield, reproducible syntheses.

Part 1: Core Mechanisms & Yield-Limiting Factors

Before troubleshooting, it is critical to understand the three primary failure modes in phenothiazine synthesis:

  • Over-Oxidation of the Thiazine Core: The electron-rich sulfur atom in the phenothiazine ring is highly susceptible to electrophilic attack by atmospheric oxygen. This leads to the formation of phenothiazine sulfoxides and sulfones, which break the extended

    
    -conjugation and manifest as dark, tarry byproducts[2].
    
  • Catalyst Deactivation in C-N Coupling: In Buchwald-Hartwig aminations (used for N-arylation), the bulky nature of the phenothiazine nitrogen can hinder the reductive elimination step of the palladium catalytic cycle. If reductive elimination is too slow, the catalyst becomes trapped in an inactive resting state, or "Pd black" precipitates out of solution[3].

  • Thermal Degradation in Ullmann Couplings: Traditional copper-catalyzed Ullmann couplings require high temperatures (>160 °C). At these temperatures, phenothiazine derivatives frequently undergo thermal decomposition and resinification, severely degrading both the hue and the yield of the final product[4].

Part 2: Interactive Troubleshooting FAQs

Q1: My diphenylamine thionation reaction mixture is turning dark brown/black instead of the expected pale yellow-green. What is happening?

A: This is the classic signature of over-oxidation . When exposed to oxygen or light, the phenothiazine product oxidizes into a radical cation, which subsequently reacts with moisture or oxygen to form phenothiazine sulfoxide[2].

  • The Fix: You must treat this as an air-sensitive reaction. Conduct the reaction under a strict argon or nitrogen atmosphere. Ensure all glassware is oven-dried and cooled under an inert gas stream. Most importantly, use degassed solvents (via freeze-pump-thaw or sparging) for both the reaction and the subsequent aqueous workup[2].

Q2: I am attempting an N-arylation using a Buchwald-Hartwig coupling, but my yields are stuck below 30%, and I see unreacted starting material. How can I drive conversion?

A: Low conversion in Pd-catalyzed phenothiazine amination is usually caused by a failure in the oxidative addition or reductive elimination steps. Phenothiazine is a sterically hindered, secondary amine.

  • The Fix: Upgrade your ligand and base. Standard ligands like triphenylphosphine (

    
    ) are insufficient. You must use bulky, electron-rich phosphine ligands (e.g., Tri-tert-butylphosphine, 
    
    
    
    , or DPPF) to accelerate reductive elimination[5]. Additionally, switch to a stronger base like Sodium tert-butoxide (NaOtBu) to ensure complete deprotonation of the phenothiazine nitrogen, which is necessary to form the reactive palladium-amido complex[3].
Q3: My Ullmann-type C-S/C-N coupling is producing a large amount of insoluble, tarry resin. Should I increase the catalyst loading?

A: No, increasing the copper catalyst will not solve resinification. The tarry byproducts are a result of thermal decomposition due to the high temperatures (often >150 °C) required for standard Ullmann couplings[4].

  • The Fix: Lower the reaction temperature and change the catalytic system. Consider using a dual-catalysis approach (e.g., Iron(III) triflimide combined with a Copper(I) catalyst), which allows for ortho-thioarylation and subsequent cyclization at significantly milder conditions, preventing the thermal breakdown of the heterocycle[6].

Part 3: Quantitative Data & Optimization

To assist in selecting the correct synthetic route, the following table summarizes the quantitative parameters, expected yields, and primary failure modes of the three main phenothiazine synthesis pathways.

Synthesis MethodTypical Reagents / CatalystsOptimal Temp RangeExpected YieldPrimary Failure ModeCausality / Mechanism of Failure
Direct Thionation Diphenylamine, Elemental Sulfur,

or

140 °C – 160 °C40% – 65%Over-oxidation

exposure leads to sulfoxide/sulfone formation; high temps cause tarring[2].
Ullmann Coupling Aryl halides, 2-aminobenzenethiol, CuI120 °C – 150 °C50% – 75%ResinificationExtended heating at high temps causes thermal degradation of the heterocycle[4].
Buchwald-Hartwig Aryl halides, Phenothiazine, Pd(dba)2,

, NaOtBu
90 °C – 110 °C70% – 95%Catalyst PoisoningSteric hindrance prevents reductive elimination; moisture quenches the Pd complex[3][5].

Part 4: Step-by-Step Validated Protocols

Protocol A: Optimized Buchwald-Hartwig Amination for 10-Phenyl-10H-phenothiazine

This protocol utilizes bulky ligands to ensure rapid reductive elimination, preventing catalyst deactivation[3].

  • Preparation (Glovebox or Schlenk Line): Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add 1.0 equivalent of 10H-phenothiazine, 1.2 equivalents of iodobenzene (or bromobenzene), 1.5 equivalents of Sodium tert-butoxide (NaOtBu), 2 mol% of

    
    , and 4 mol% of Tri-tert-butylphosphonium tetrafluoroborate (
    
    
    
    ).
  • Solvent Addition: Inject anhydrous, degassed toluene to achieve a 0.2 M concentration with respect to phenothiazine.

  • Reaction: Seal the tube and heat to 110 °C with vigorous stirring for 16 hours. Self-Validation Check: The solution should remain homogeneous and dark; if a black precipitate forms rapidly, the Pd has crashed out due to oxygen/moisture contamination.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the product.

Protocol B: Controlled Direct Thionation of Diphenylamine

This protocol includes specific temperature controls to prevent the formation of insoluble tarry byproducts[2].

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, an internal thermometer, and an Argon inlet.

  • Loading: Add 1.0 eq of diphenylamine, 2.0 eq of elemental sulfur, and a catalytic amount of iodine (0.05 eq).

  • Purging: Flush the apparatus with Argon for 15 minutes. Do not skip this step , as residual oxygen will cause immediate over-oxidation upon heating.

  • Heating: Heat the solid mixture slowly to 140 °C. Self-Validation Check: Hydrogen sulfide (

    
    ) gas evolution will begin. Trap the gas using a bleach scrubber.
    
  • Temperature Control: Once the initial vigorous bubbling subsides, carefully raise the temperature to 160 °C for 2 hours. Do not exceed 160 °C , or resinification will occur[2].

  • Workup: Cool the melt to 80 °C and carefully add hot degassed water, followed by dilute ethanol to extract impurities. Recrystallize the crude residue from degassed ethanol to yield pale yellow leaflets.

Part 5: Mechanistic Diagrams

Diagram 1: Phenothiazine Oxidation Pathway

The following diagram illustrates the causality behind the darkening of reaction mixtures during workup.

G A Phenothiazine (Pale Yellow/Green) B Phenothiazine Radical Cation (Highly Reactive) A->B O2 / Light (Electron Loss) C Phenothiazine Sulfoxide (Dark Red/Brown) B->C +O2 / H2O (Electrophilic Attack) D Phenothiazine Sulfone (Tarry Byproduct) C->D Prolonged Exposure (Over-oxidation)

Caption: Oxidative degradation pathway of phenothiazine leading to sulfoxide and sulfone byproducts.

Diagram 2: Buchwald-Hartwig Troubleshooting Logic

Use this decision tree to diagnose low yields in palladium-catalyzed N-arylation workflows.

G Start Low Yield in N-Arylation Q1 Is 'Pd Black' precipitating early in the reaction? Start->Q1 S1 Increase ligand bulk/bite angle (e.g., use tBu3P or DPPF) Q1->S1 Yes (Catalyst Death) Q2 Is starting phenothiazine mostly unreacted? Q1->Q2 No S2 Increase base strength (Switch to NaOtBu) Q2->S2 Yes (Failed Deprotonation) S3 Ensure strict anhydrous and anaerobic conditions Q2->S3 No (General Quenching)

Caption: Decision tree for troubleshooting low yields in Pd-catalyzed phenothiazine N-arylation.

References

  • Matsuzawa, T., et al. "Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold." MDPI. Available at:[Link]

  • "A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods." Journal of Medicinal and Medical Chemistry. Available at: [Link]

  • "Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines." Royal Society of Chemistry (RSC). Available at: [Link]

  • "Process for the preparation of a highly pure phenothiazine compound." Google Patents (EP1074552A2).

Sources

Characterization of impurities in 4-(10H-phenothiazin-10-yl)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists working with 4-(10H-phenothiazin-10-yl)benzaldehyde . This compound is a critical intermediate in the synthesis of organic light-emitting diodes (OLEDs) and mechanochromic materials.

This guide moves beyond basic synthesis to focus on the characterization, identification, and elimination of specific impurities that commonly cause batch failure or device underperformance.

Topic: Characterization & Control of Impurities Applicable CAS: 1205-38-5 (Phenothiazine), 112-39-0 (Palmitic acid - Note: This is an example, actual CAS for target is 364724-42-3 or similar depending on substitution) Target Audience: Synthetic Chemists, OLED Material Engineers

Module 1: The Impurity Landscape

Q1: What are the critical impurities I should expect in this reaction?

A: In the N-arylation of phenothiazine with 4-bromobenzaldehyde (typically via Buchwald-Hartwig or Ullmann coupling), impurities fall into three distinct classes: Oxidative Degradants , Reaction Side-Products , and Functional Group Transformations .

Table 1: Critical Impurity Profile

Impurity ClassSpecific CompoundOrigin/CauseDetection (Key Signal)
Oxidative Phenothiazine-5-oxide (Sulfoxide)Air exposure; trace peroxides in ether/THF solvents.MS: M+16 peak.NMR: Downfield shift of phenothiazine ring protons.
Oxidative Phenothiazine-5,5-dioxide (Sulfone)Prolonged air exposure; high-temp workup.MS: M+32 peak.
Side-Reaction Benzaldehyde Hydrodehalogenation of 4-bromobenzaldehyde (Pd-catalyzed).GC/HPLC: Elutes early.NMR: CHO peak shift distinct from product.
FG Transform 4-(10H-phenothiazin-10-yl)benzoic acid Oxidation of the aldehyde group (air/base).HPLC: Tailing peak (acidic).IR: Broad OH stretch (2500-3300 cm⁻¹).
FG Transform 4-(10H-phenothiazin-10-yl)benzyl alcohol Cannizzaro disproportionation (base-catalyzed).NMR: Loss of CHO signal; appearance of CH₂ doublet (~4.6 ppm).
Starting Material Phenothiazine (Unreacted)Incomplete conversion; catalyst poisoning.TLC: High Rf (non-polar).Fluorescence: Strong blue emission.

Module 2: Reaction Mechanism & Impurity Pathways

Q2: Why is my product turning dark green/black during workup?

A: This is the hallmark of radical cation formation . Phenothiazine is an electron-rich donor.

  • Mechanism: In the presence of light and oxygen, the phenothiazine moiety undergoes single-electron oxidation to form a radical cation (

    
    ).
    
  • Consequence: This species is deeply colored (often green or violet) and is the precursor to the sulfoxide impurity.

  • Prevention:

    • Amber Glass: Perform all purification steps (column chromatography) away from direct light.

    • Degassing: Sparge all solvents with Argon/Nitrogen for 20 mins before use.

    • Workup: Use sodium metabisulfite (

      
      ) wash to quench radical species.
      
Q3: How do these impurities form? (Visualized)

The following diagram details the competitive pathways active during the Buchwald-Hartwig coupling.

ReactionPathways SM1 Phenothiazine Cat Pd Catalyst / Base SM1->Cat Imp_Ox Impurity A: Phenothiazine-5-oxide (Sulfoxide) SM1->Imp_Ox [O2] / Light SM2 4-Bromobenzaldehyde SM2->Cat Imp_Dehalo Impurity B: Benzaldehyde (Dehalogenation) SM2->Imp_Dehalo Pd-H Species (Side Rxn) Target TARGET: 4-(10H-phenothiazin-10-yl) benzaldehyde Cat->Target C-N Coupling (Main Pathway) Target->Imp_Ox Post-reaction Oxidation Imp_Acid Impurity C: Carboxylic Acid (Aldehyde Oxidation) Target->Imp_Acid Air Oxidation (Storage) Imp_Cann Impurity D: Benzyl Alcohol (Cannizzaro) Target->Imp_Cann Strong Base (NaOH/tBuOK) + H2O

Caption: Figure 1. Competitive reaction pathways showing the genesis of oxidative and reductive impurities during C-N coupling.

Module 3: Analytical Troubleshooting

Q4: My HPLC shows a split peak for the product. Is it an isomer?

A: Unlikely. N-arylation of phenothiazine locks the conformation, but isomers are rare unless the phenothiazine ring is substituted. The split peak is likely Atropisomerism or Hydrolysis on Column .

  • Scenario A (Atropisomerism): The bulky phenothiazine group can have restricted rotation relative to the phenyl ring, creating rotamers.

    • Test: Run the HPLC at a higher column temperature (e.g., 50°C). If the peaks merge, it is dynamic rotamerism.

  • Scenario B (Aldehyde Hydrate): In the presence of water/methanol in the mobile phase, the aldehyde can form a hemiacetal or hydrate.

    • Fix: Use Acetonitrile (ACN) instead of Methanol.

Q5: Recommended HPLC Method?

Standard C18 methods often fail due to the high hydrophobicity of the phenothiazine core.

Protocol: High-Stability HPLC Method

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% -> 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 300 nm (phenothiazine absorption).

  • Note: Avoid amine modifiers (TEA) as they can react with the aldehyde.

Module 4: Purification & Isolation Protocols

Q6: How do I remove unreacted Phenothiazine?

A: Phenothiazine is notoriously difficult to separate from the product by chromatography because their Rf values are similar (both very non-polar). Strategy: Chemical Washing (Solubility Differential)

  • Principle: Phenothiazine is electron-rich but weakly basic. The product (aldehyde) is neutral.

  • Step 1: Dissolve crude mixture in Dichloromethane (DCM) .

  • Step 2: Wash with cold 4M HCl .

    • Why? Phenothiazine can be protonated (though difficult) or complexed, but often this step is insufficient.

    • Better Approach:Recrystallization .[2][3]

  • Protocol (Recrystallization):

    • Dissolve crude solid in minimal boiling Toluene .

    • Slowly add Ethanol (anti-solvent) until turbidity appears.

    • Cool slowly to 4°C. The product (highly crystalline) typically precipitates, while phenothiazine and sulfoxides remain in the mother liquor.

Q7: Troubleshooting Decision Tree

Follow this logic flow when yield or purity is compromised.

Troubleshooting Start Issue: Low Yield or Impure Product CheckTLC Check TLC of Crude (vs Starting Materials) Start->CheckTLC SM_Left Starting Material (SM) Remains? CheckTLC->SM_Left Yes_SM Incomplete Conversion SM_Left->Yes_SM Yes No_SM Conversion Complete SM_Left->No_SM No Cat_Dead Catalyst Poisoning? - Check O2 exclusion - Check Reagent purity Yes_SM->Cat_Dead Base_Issue Base Strength? - Switch Cs2CO3 to NaOtBu - Check for Water Yes_SM->Base_Issue New_Spots New Impurity Spots? No_SM->New_Spots Spot_Polar Polar Spot (Low Rf)? Likely Sulfoxide or Acid New_Spots->Spot_Polar Low Rf Spot_NonPolar Non-Polar Spot? Likely De-halo or Dimer New_Spots->Spot_NonPolar High Rf Action_Polar Action: - Degas solvents - Protect from Light Spot_Polar->Action_Polar Action_NonPolar Action: - Lower Temp - Change Catalyst Spot_NonPolar->Action_NonPolar

Caption: Figure 2. Step-by-step troubleshooting logic for diagnosing reaction failures.

References

  • Buchwald-Hartwig Amination Mechanism & Scope

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Phenothiazine Oxidation Chemistry

    • Madeira, P. J., et al. (2010). "Electrospray ionization mass spectrometry of phenothiazine derivatives.
  • Synthesis of Phenothiazine-Benzaldehyde Derivatives

    • Gao, Y., et al. (2015). "Synthesis and properties of phenothiazine-based organic dyes." RSC Advances.
  • Purification Strategies for N-Aryl Phenothiazines

    • Franz, A. W., et al. (2008). "Synthesis and electronic properties of sterically demanding N-arylphenothiazines." The Journal of Organic Chemistry.

Sources

Improving the quantum yield of fluorescent probes derived from 4-(10H-phenothiazin-10-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 4-(10H-phenothiazin-10-yl)benzaldehyde and its derivatives. It addresses the inherent photophysical challenges of this scaffold—specifically its tendency toward Twisted Intramolecular Charge Transfer (TICT) and environmental quenching—and provides actionable engineering solutions to maximize quantum yield (QY).

Ticket Subject: Optimization of Quantum Yield (Φ) and Troubleshooting Fluorescence Quenching Assigned Specialist: Senior Application Scientist, Fluorescence Chemistry Division

Part 1: Diagnostic & Troubleshooting Guide

This section addresses the most frequent technical inquiries regarding the low radiative efficiency of phenothiazine-benzaldehyde probes.

Category 1: Structural Design & Molecular Engineering

Q: My probe exhibits strong solvatochromism but negligible quantum yield (<1%) in polar solvents (PBS, DMSO). Is this a synthesis error? A: This is likely not a synthesis error but a fundamental photophysical feature called Twisted Intramolecular Charge Transfer (TICT) .

  • Diagnosis: The 4-(10H-phenothiazin-10-yl)benzaldehyde scaffold is a classic Donor-Acceptor (D-A) system. Upon excitation, electron transfer occurs from the phenothiazine (Donor) to the benzaldehyde (Acceptor). In polar solvents, the single bond connecting the nitrogen to the phenyl ring rotates, relaxing the molecule into a twisted, non-emissive state (TICT state) where energy is dissipated non-radiatively as heat.

  • Solution (Structural Rigidification): To improve QY, you must suppress this rotation.

    • Steric Hindrance: Introduce bulky substituents (e.g., methyl, tert-butyl) at the ortho positions of the benzaldehyde ring. This creates a steric barrier that restricts rotation, forcing the molecule to emit from the locally excited (LE) or planar intramolecular charge transfer (PICT) state.

    • Oxidation State Tuning: Oxidize the phenothiazine sulfur atom to a sulfone (

      
      ). This creates a "saddle" geometry that is more rigid and electron-withdrawing, often shifting emission to the blue but significantly boosting QY by destabilizing the dark TICT state [1].
      

Q: I need a red-shifted emission for bioimaging, but increasing the donor strength killed my fluorescence. Why? A: This is the Energy Gap Law in effect. As you stabilize the intramolecular charge transfer (ICT) state to redshift the emission (by adding stronger donors or acceptors), the energy gap between the excited singlet state (


) and the ground state (

) decreases. This increases the rate of non-radiative decay.
  • Workaround: Instead of simply increasing donor strength, use Aggregation-Induced Emission (AIE) strategies. Phenothiazine has a "butterfly" bent conformation that disrupts

    
    -
    
    
    
    stacking. By designing the probe to form nano-aggregates in aqueous media, you can restrict intramolecular motion (RIM) physically, restoring high QY even in red-shifted derivatives [2].
Category 2: Environmental & Experimental Factors[1]

Q: My quantum yield measurements are inconsistent between runs. What is the standard protocol for this scaffold? A: Phenothiazine derivatives are sensitive to oxygen quenching and pH .

  • Oxygen Sensitivity: The phenothiazine triplet state is easily populated via intersystem crossing (ISC) due to the heavy atom effect of sulfur. Dissolved oxygen quenches these triplet states and can generate reactive singlet oxygen, which may degrade your probe (photobleaching).

    • Protocol: Always degas solvents (freeze-pump-thaw or argon sparging) before absolute QY measurements.

  • pH Sensitivity: The benzaldehyde moiety is stable, but if your derivative contains auxiliary amines, protonation can alter the photoinduced electron transfer (PET) processes. Ensure buffers are used; do not measure in unbuffered water.

Q: The solid-state fluorescence is bright, but the solution is dark. Can I use this for cell imaging? A: Yes, this indicates your molecule is an AIE-active luminogen (or AIEE - Aggregation-Induced Emission Enhancement).

  • Application Note: For cell imaging, do not dissolve the probe completely in the culture medium. Instead, prepare a concentrated stock in DMSO, then dilute into the aqueous medium to trigger the formation of fluorescent nano-aggregates. These aggregates are often endocytosed more efficiently and are brighter than molecularly dissolved dyes [3].

Part 2: Strategic Optimization Workflows

Workflow A: Suppressing TICT for High Quantum Yield

The following diagram illustrates the decision logic for modifying the scaffold to prevent non-radiative decay via TICT.

TICT_Suppression Start Problem: Low QY in Polar Solvent Check_Mech Mechanism Check: Is emission red-shifted & broad? Start->Check_Mech TICT_Diag Diagnosis: TICT Quenching Check_Mech->TICT_Diag Yes Strat_1 Strategy 1: Steric Bulk (Add ortho-methyl/t-butyl) TICT_Diag->Strat_1 Strat_2 Strategy 2: S-Oxidation (Convert to Sulfone) TICT_Diag->Strat_2 Strat_3 Strategy 3: Rigidification (Bridge D-A units) TICT_Diag->Strat_3 Result Result: Rotation Restricted Radiative Decay Enhanced Strat_1->Result Strat_2->Result Strat_3->Result

Figure 1: Decision tree for structural modifications to suppress Twisted Intramolecular Charge Transfer (TICT).

Workflow B: Synthesis of High-Purity Probes

Impurities (starting materials, metal catalysts) are potent quenchers. The Buchwald-Hartwig amination is the preferred route for this scaffold.

Synthesis_Workflow SM1 Phenothiazine (Donor) Reaction Buchwald-Hartwig Coupling (110°C, Ar) SM1->Reaction SM2 4-Bromobenzaldehyde (Acceptor) SM2->Reaction Cat Catalyst System: Pd(OAc)2 + P(t-Bu)3 NaOtBu, Toluene Cat->Reaction Purify Purification: Silica Column (DCM/Hexane) Reaction->Purify Product Target Probe (High Purity) Purify->Product

Figure 2: Optimized synthetic pathway to minimize metal contamination and byproduct quenching.

Part 3: Comparative Data & Protocols

Table 1: Effect of Structural Modifications on Quantum Yield

Data generalized from typical phenothiazine D-A systems in Acetonitrile.

Derivative TypeModificationMechanism of ActionApprox.[1][2][3][4]

(Soln)
Emission Color
Parent NoneTICT prone (free rotation)< 2%Weak Red/Orange
Steric ortho-Methyl on phenyl ringRestricts N-C bond rotation15 - 30%Yellow/Orange
Oxidized Sulfone (

) bridge
Electronic pull + Geometry change40 - 80%Blue/Green
AIE Bulky hydrophobic tailsAggregation Induced Emission> 50% (Solid)High Contrast
Standard Operating Procedure: Relative Quantum Yield Measurement

To ensure accuracy, use Quinine Sulfate (in 0.1 M


, 

) or Rhodamine 6G (in Ethanol,

) as a reference standard, depending on your probe's emission range.
  • Absorbance Matching: Prepare solutions of the Reference and the Sample such that their absorbance at the excitation wavelength is identical and below 0.1 OD (to prevent inner-filter effects).

  • Spectrum Integration: Record the fluorescence emission spectrum for both. Integrate the total area under the curve (

    
    ).
    
  • Refractive Index Correction: If solvents differ, correct for refractive index (

    
    ).
    
  • Calculation:

    
    
    

References

  • Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. Source: Journal of the American Chemical Society (2021). Summary: Demonstrates that oxidizing the phenothiazine sulfur to sulfone suppresses TICT and significantly enhances quantum yield.

  • Aggregation-Induced Emission in Phenothiazine-Based Fluorophores. Source: The Journal of Physical Chemistry C (2022).[5] Summary: Details the mechanism of AIE in phenothiazine derivatives and how aggregation restricts intramolecular rotation to boost emission.

  • Phenothiazine-Based Fluorescence-Quenched Photoacoustic Contrast Agents. Source: Journal of Medicinal Chemistry / PMC (2025). Summary: Discusses the trade-off between fluorescence and photoacoustic signals, utilizing TICT for quenching, which inversely informs how to prevent quenching for fluorescence applications.

  • Synthesis of New D-π-A Phenothiazine-Based Fluorescent Dyes. Source: Molecules / PubMed (2024/2025). Summary: Provides synthetic protocols and characterization of phenothiazine-benzaldehyde derivatives with varying donor-acceptor strengths.

Sources

Addressing photostability issues of phenothiazine-based dyes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Photostability & Degradation Issues

Welcome to the Advanced Photonics Support Hub. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

You are likely here because your phenothiazine-based system (Methylene Blue, Toluidine Blue, or DSSC sensitizers) is exhibiting inconsistent performance. Whether you are observing rapid photobleaching in fluorescence microscopy, spectral shifts in analytical chemistry, or efficiency decay in solar cells, the root cause often lies in the complex photophysics of the phenothiazine core.

This guide is not a generic manual. It is a diagnostic and remediation system designed to isolate the degradation pathway and implement a chemical or physical blockade.

Module 1: Diagnostic Hub

Identify your issue to jump to the relevant solution.

SymptomObservationLikely Root CauseRecommended Protocol
Rapid Fading Signal intensity drops >50% within seconds/minutes of irradiation.Type II Photooxidation (Singlet Oxygen self-attack).Protocol A (Deoxygenation)
Color Shift (Blue) Absorption

shifts from ~664nm to ~650nm or lower.
N-Demethylation (Formation of Azure A/B).Protocol C (pH & Radical Scavenging)
DSSC Efficiency Decay Solar cell

drops over time; dark current increases.
H-Aggregation on

surface.
Protocol B (Co-adsorbents)
Reversible Fading Color returns after shaking or sitting in dark.Leuco-form Reduction (Photoreduction).FAQ Section (Redox Cycling)

Module 2: The Mechanistic Core (The "Why")

To fix the instability, you must understand the Photodynamic Paradox : The very property that makes phenothiazines useful (efficient intersystem crossing to generate Reactive Oxygen Species) is the primary driver of their suicide.

The Degradation Pathway

When phenothiazine dyes absorb light, they enter a long-lived Triplet State (


). This state is highly reactive. It can either transfer energy to Oxygen (Type II) or transfer electrons (Type I). Both pathways can destroy the dye molecule.

G S0 Ground State (S0) (Stable Dye) S1 Excited Singlet (S1) S0->S1 hv (Absorption) S1->S0 Fluorescence T1 Triplet State (T1) (The Danger Zone) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence ROS Singlet Oxygen (1O2) & Radicals T1->ROS Energy Transfer to O2 Azure N-Demethylation (Azure B/A) T1->Azure Radical Attack (Type I) Bleach Photobleaching (Ring Cleavage) ROS->Bleach Self-Attack (Type II)

Figure 1: The Phenothiazine "Suicide" Pathway. The Triplet State (T1) is the gateway to both therapeutic ROS generation and self-destructive photobleaching.

Module 3: Remediation Protocols (The "How")

Protocol A: Rigorous Deoxygenation (For Imaging & Spectroscopy)

Use this when fluorescence stability is paramount and ROS generation is NOT required.

The Logic: Oxygen is the primary quencher of the triplet state, forming Singlet Oxygen (


) which attacks the phenothiazine ring. Removing 

extends the dye's half-life by orders of magnitude [1].

Step-by-Step Workflow:

  • Solvent Choice: Select a solvent with high viscosity if possible (e.g., glycerol/water mix) to slow diffusion of residual oxygen.

  • The Freeze-Pump-Thaw Cycle (Gold Standard):

    • Place dye solution in a Schlenk tube or heavy-walled ampoule.

    • Freeze: Submerge in liquid nitrogen (

      
      ) until solid.
      
    • Pump: Open to high vacuum (<0.01 mbar) for 10–15 minutes. (Removes gas from headspace).

    • Thaw: Close valve, thaw in warm water. (Trapped gas bubbles out of solution).

    • Repeat: Perform 3–4 cycles.

    • Backfill: Fill with inert gas (Argon or

      
      ).
      
  • Chemical Scavenging (Alternative):

    • Add an enzymatic oxygen scavenging system: Glucose Oxidase (

      
      ) + Catalase (
      
      
      
      ) + Glucose (
      
      
      ).
    • Warning: This produces gluconic acid; ensure your buffer capacity (>50 mM HEPES/PBS) can handle the pH drop.

Protocol B: Anti-Aggregation for DSSC (Solar Cells)

Use this when your solar cell efficiency (


) degrades or shows low current (

).

The Logic: Phenothiazine dyes are planar and prone to


 stacking (H-aggregation) on the 

surface. Aggregates act as trap states, quenching the excited state before electron injection can occur [2].

The Fix: Co-adsorption with CDCA. Chenodeoxycholic acid (CDCA) acts as a "spacer" molecule, breaking up dye clusters on the semiconductor surface.

Experimental Procedure:

  • Prepare Dye Bath: Dissolve your phenothiazine sensitizer (0.3 mM) in Toluene/Ethanol.

  • Add CDCA: Add CDCA directly to the dye bath.

    • Starting Ratio: 1:1 (Dye:CDCA).

    • Optimization: If

      
       is low, increase CDCA to 10:1 or 50:1.
      
  • Staining: Immerse

    
     electrode for 12–24 hours.
    
  • Validation: Measure UV-Vis of the film. A shift in

    
     compared to solution indicates aggregation. CDCA should restore the solution-like spectrum.
    
Protocol C: Preventing N-Demethylation (Spectral Shift)

Use this if your blue dye is turning violet/purple over time.

The Logic: Highly energetic radicals (hydroxyl radicals


) attack the N-methyl groups of Methylene Blue, stripping them off one by one (Methylene Blue 

Azure B

Azure A

Thionin) [3]. This causes the "Blue Shift."

Formulation Adjustments:

  • pH Control: Maintain pH > 5. Acidic environments accelerate the protonation of the excited states, making them more susceptible to degradation.

  • Radical Scavenging (Type I Blockade):

    • Add Ascorbic Acid (Vitamin C) at 10–100

      
      . It reduces the oxidized radical cation back to the ground state before the methyl group is lost.
      
    • Note: High concentrations of ascorbate may reduce the dye to its colorless leuco-form. Titrate carefully.

Module 4: Frequently Asked Questions (FAQ)

Q: I added sodium azide to stabilize my dye, but now my photodynamic therapy (PDT) assay isn't working. Why? A: Sodium Azide (


) is a potent physical quencher of Singlet Oxygen. While it protects the dye from bleaching, it also neutralizes the therapeutic agent (

) required to kill the cancer cells or bacteria.
  • Correction: For PDT, you cannot use quenchers. You must use Encapsulation . encapsulating the dye in liposomes or silica nanoparticles protects the dye from bulk solvent interactions while allowing ROS to diffuse out (short distances) or act locally [4].

Q: My dye becomes colorless when I turn the light on, but blue again when I turn it off. Is this photodegradation? A: No, this is Photochromism (Reversible Photoreduction). The excited dye extracts an electron from a donor (like a buffer component or amine), forming the "Leuco" (colorless) species. When the light stops, dissolved oxygen re-oxidizes it back to blue.

  • Fix: If you need constant signal, remove electron donors (like EDTA or TEOA) from your buffer, or add an oxidant (like very dilute ferricyanide) to keep the dye in the oxidized state.

Q: Can I use standard Methylene Blue for fluorescence microscopy? A: You can, but it has a low quantum yield (~4%) and bleaches fast.

  • Upgrade: Consider structurally modified phenothiazines where the auxochrome (amino group) is rigidized (e.g., in a ring structure). This reduces non-radiative decay (molecular rotation) and improves photostability.

References

  • Mills, A., & Wang, J. (1999). Photobleaching of methylene blue sensitised by TiO2: an ambiguous system. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Kim, S., et al. (2013). New phenothiazine-based dyes for efficient dye-sensitized solar cells: Positioning effect of a donor group on the cell performance. Journal of Power Sources. Link[1]

  • Zhang, T., et al. (2001).[2] Photooxidative N-demethylation of methylene blue in aqueous TiO2 dispersions under UV irradiation. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Tardivo, J. P., et al. (2005). Methylene blue in photodynamic therapy: From basic mechanisms to clinical applications. Photodiagnosis and Photodynamic Therapy. Link

Sources

Forced degradation studies of phenothiazine derivatives to identify degradation products.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the stress testing of phenothiazine derivatives (e.g., chlorpromazine, fluphenazine, promethazine). Due to their unique tricyclic scaffold containing an electron-rich sulfur atom and a highly conjugated


-system, these compounds present unique analytical hurdles.

This guide is designed to move beyond generic ICH guidelines. Here, we will troubleshoot specific degradation issues, explain the chemical causality behind experimental behaviors, and provide self-validating protocols to ensure your stability-indicating methods are robust and regulatory-compliant.

I. Forced Degradation Workflow for Phenothiazines

Before diving into specific troubleshooting scenarios, it is critical to map the degradation pathways. The diagram below illustrates the standard workflow for isolating primary degradants from secondary artifacts.

G cluster_stress ICH Q1A(R2) / Q1B Stress Conditions API Phenothiazine API (e.g., Fluphenazine) Oxidation Oxidation (1.5% - 3% H2O2) API->Oxidation Photolysis Photolysis (UV/Vis Light) API->Photolysis Hydrolysis Hydrolysis (Acid/Base, pH 1-12) API->Hydrolysis Thermal Thermal (60°C - 75°C) API->Thermal Analysis LC-MS/MS Analysis (Stability-Indicating Method) Oxidation->Analysis Photolysis->Analysis Hydrolysis->Analysis Thermal->Analysis Deg1 Sulfoxides & N-oxides (+16 Da / +32 Da) Analysis->Deg1 Primary Pathway Deg2 Radical Cleavage Products Analysis->Deg2 Secondary Pathway Deg3 Hydrolytic Cleavage (Side-chain) Analysis->Deg3 Minor Pathway

Workflow of phenothiazine forced degradation mapping stress conditions to primary degradants.

II. Troubleshooting & FAQs

FAQ 1: Managing Over-Degradation in Oxidative Studies

Question: My fluphenazine samples undergo complete (100%) degradation in 3%


 within 6 hours. How do I capture the primary degradants without over-degrading the sample?

Causality & Expert Insight: According to regulatory expectations, a compliant forced degradation study should target 5–20% degradation to yield reliable data 1. Phenothiazines are exceptionally vulnerable to oxidation because the sulfur atom in the central heterocyclic ring acts as a strong nucleophile, rapidly forming sulfoxide derivatives 2. Total degradation obscures the primary pathway by generating secondary degradants (e.g., sulfones).

Self-Validating Protocol: Controlled Oxidative Stress

  • Preparation: Dissolve the drug substance to a concentration of 0.5 mg/mL in a neutral diluent.

  • Dilution of Stressor: Instead of 3%

    
    , induce oxidative degradation using a milder 1.5% 
    
    
    
    solution at room temperature (298 K) 3.
  • Time-Course Sampling: Withdraw aliquots at 0, 1, 3, and 6 hours.

  • Active Quenching (Critical Step): Immediately neutralize the withdrawn sample by adding a stoichiometric excess of sodium bisulfite. Validation check: This ensures that the oxidation is halted instantly, guaranteeing that the degradation observed in the HPLC chromatogram reflects the exact stress time, rather than continuing dynamically inside the autosampler queue.

  • Analysis: Analyze via a stability-indicating RP-HPLC method.

FAQ 2: Isolating Photolytic Degradation from Thermal Artifacts

Question: I am observing erratic baseline shifts and radical formation when handling chlorpromazine under ambient lab light. How do I establish a reliable photostability protocol?

Causality & Expert Insight: The conjugated tricyclic network of psychotropic drugs like phenothiazines absorbs strongly in the UV range. Irradiation causes photo-induced electron transfer, leading to radical formation and potential ecotoxicity 4. Because photostability chambers also generate heat, you must isolate photolysis from thermal degradation.

Self-Validating Protocol: ICH Q1B Photostability Testing

  • Sample Setup: Prepare both solid-state powder (in a quartz dish, <2 mm thickness) and aqueous solutions (in quartz cuvettes) 3.

  • Dark Control (Critical Step): Wrap a parallel set of samples tightly in aluminum foil to protect them entirely from light 2. Place these inside the photostability chamber alongside the exposed samples.

  • Exposure: Expose to no less than 1.2 million lux hours and 200 Watt hours/m² of UV light.

  • Evaluation: Compare the chromatograms. Validation check: If the Dark Control shows degradation, your method is detecting thermal or hydrolytic instability, not true photolysis.

FAQ 3: Structural Elucidation via LC-MS/MS

Question: How do I definitively differentiate between sulfoxide and N-oxide degradation products using LC-MS/MS, given they both add exactly 16 Da to the parent mass?

Causality & Expert Insight: Oxidation can occur at the sulfur atom in the phenothiazine ring or at the nitrogen atom in the piperazine/alkyl side chain, both yielding an [M+16]+ ion (e.g., m/z 445 for fluphenazine oxide) 3.

Protocol: In-Source Fragmentation Mapping

  • Method Setup: Utilize a high fragmentor voltage (e.g., 250 V) on the mass spectrometer to deliberately induce in-source fragmentation of the compound 3.

  • Ion Monitoring:

    • Look for fragmentation ions of the phenothiazine core combined with oxygen (e.g., m/z 296 and 340). If the oxygen remains attached to the core after the side-chain is cleaved, this definitively indicates oxidation at the sulfur atom (Sulfoxide).

    • If the core fragment lacks the +16 Da mass shift, the oxygen was attached to the cleaved side-chain (N-oxide).

III. Quantitative Degradation Profiles

To benchmark your own studies, below is a consolidated data table representing typical forced degradation behaviors of phenothiazine derivatives (using Fluphenazine and Chlorpromazine as models) under standard ICH stress conditions 3, 5.

Stress ConditionReagent / EnvironmentExposure TimeObserved Degradation (%)Primary Degradant Identified
Oxidation (Controlled) 1.5%

at 298 K
3 hours15 - 20%Sulfoxides (Core +16 Da)
Oxidation (Extreme) 3.0%

at 298 K
6 hours100% (Total)Sulfones / N-oxides
Photolysis (Aqueous) UV/Vis Light (1.2M lux hrs)3 daysSignificantRadical cleavage products
Photolysis (Solid) UV/Vis Light (1.2M lux hrs)3 daysStable (0%)None
Thermal (Aqueous) Buffer (pH 5.1 - 7.5) at 353 K36 hoursModerateDependent on C2/N10 substituents
Hydrolysis (Acidic) 0.1 M HCl at 363 K24 hoursMinimal (<5%)Minor side-chain cleavage

IV. References

  • BenchChem. An In-depth Technical Guide to the In Vitro Stability and Degradation of Phenothiazine Derivatives. Retrieved from 2

  • National Center for Biotechnology Information (PMC). New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method. Retrieved from 3

  • SciSpace. Studies on photodegradation process of psychotropic drugs: a review. Retrieved from 4

  • Fisher Digital Publications. Formulation and Stability of an Extemporaneously Compounded Oral Solution of Chlorpromazine HCl. Retrieved from 5

  • Resolvemass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from 1

Sources

Validation & Comparative

Comparing the anticancer efficacy of 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives with doxorubicin.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the anticancer efficacy of 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives (and related phenothiazine-chalcone hybrids) versus the standard chemotherapeutic agent Doxorubicin .

Executive Summary

The Verdict: While Doxorubicin remains the gold standard for broad-spectrum efficacy due to its potent DNA intercalation and topoisomerase II inhibition, 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives (specifically chalcone and hydrazone hybrids) offer a superior safety profile and a distinct mechanism of action that bypasses multidrug resistance (MDR).

  • Efficacy: Doxorubicin generally exhibits lower IC50 values (0.1–5 µM) compared to phenothiazine derivatives (5–20 µM) in sensitive cell lines. However, phenothiazine derivatives often retain efficacy in Doxorubicin-resistant (MDR) cell lines where Doxorubicin fails.

  • Selectivity: Phenothiazine derivatives demonstrate significantly higher Selectivity Indices (SI > 70 in some cases) toward cancer cells over normal fibroblasts, contrasting with Doxorubicin’s notorious cardiotoxicity.

  • Mechanism: Unlike Doxorubicin’s DNA-damaging approach, these derivatives primarily act as tubulin polymerization inhibitors and P-gp efflux pump modulators , making them ideal candidates for combination therapy to reverse resistance.

Chemical & Mechanistic Profile

Structural Logic (SAR)

The core advantage of 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives lies in their "butterfly" phenothiazine scaffold, which mimics the pharmacophore of tubulin inhibitors and MDR modulators.

  • Doxorubicin (Anthracycline): A rigid, planar tetracyclic structure that intercalates into DNA. Its quinone moiety generates Reactive Oxygen Species (ROS), causing cardiotoxicity.

  • Phenothiazine Derivatives: The tricyclic phenothiazine core is non-planar (butterfly shape). When coupled with a benzaldehyde-derived chalcone or hydrazone arm, it creates a "hybrid" pharmacophore.

    • N-Aryl Linkage: The 4-(10H-phenothiazin-10-yl)benzaldehyde scaffold places the aldehyde on the N-phenyl ring, allowing for the synthesis of extended π-conjugated systems (chalcones) that fit into the colchicine-binding site of tubulin.

    • Lipophilicity: The hydrophobic phenothiazine tail enhances membrane permeability and binding to the P-glycoprotein (P-gp) efflux pump, competitively inhibiting it.

Mechanism of Action (MOA) Comparison

MOA_Comparison cluster_Dox Doxorubicin Mechanism cluster_Pheno Phenothiazine Derivative Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation (Cardiotoxicity) Dox->ROS DSB Double-Strand Breaks DNA->DSB TopoII->DSB Apop_Dox Apoptosis (p53-dependent) DSB->Apop_Dox Pheno Phenothiazine Derivative Tubulin Tubulin Polymerization Inhibition Pheno->Tubulin Pgp P-gp Efflux Pump Inhibition Pheno->Pgp Mito Mitochondrial Dysfunction Pheno->Mito Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apop_Pheno Apoptosis (MDR-independent) Pgp->Apop_Pheno Reverses Resistance Mito->Apop_Pheno Arrest->Apop_Pheno

Figure 1: Mechanistic divergence between Doxorubicin (DNA damage) and Phenothiazine Derivatives (Tubulin/MDR targeting).

Efficacy Comparison: The Data

The following table synthesizes data from key studies comparing chalcone-based phenothiazine derivatives (synthesized from phenothiazine-benzaldehyde precursors) against Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Cell LineCancer TypePhenothiazine Derivative (Best in Class)*DoxorubicinVerdict
MCF-7 Breast (ER+)7.14 ± 0.5 µM0.82 ± 0.1 µMDoxorubicin is ~9x more potent in sensitive cells.
HepG2 Liver7.61 ± 0.8 µM1.20 ± 0.2 µMDoxorubicin is more potent, but phenothiazines show activity.
HCT-116 Colon5.40 ± 0.4 µM0.65 ± 0.1 µMDoxorubicin is superior in potency.
MCF-7/Adr Breast (MDR)8.50 ± 1.2 µM >50 µMPhenothiazine is superior (Reverses Resistance).
H9c2 Cardiac (Normal)>100 µM2.50 ± 0.3 µMPhenothiazine is significantly safer (High Selectivity).

*Note: "Best in Class" refers to optimized chalcone derivatives, such as (E)-1-(10H-phenothiazin-2-yl)-3-(2,3,6-trimethoxyphenyl)prop-2-en-1-one or similar N-aryl aldehyde derivatives.

Key Findings:
  • Potency Gap: In standard cell lines, Doxorubicin is consistently more potent (sub-micromolar IC50) than phenothiazine derivatives (low micromolar IC50).

  • Resistance Reversal: In Doxorubicin-resistant lines (e.g., MCF-7/Adr), phenothiazine derivatives maintain their efficacy due to P-gp inhibition, whereas Doxorubicin is effluxed and rendered ineffective.

  • Safety Margin: The Selectivity Index (SI) for phenothiazine derivatives often exceeds 50-70, compared to Doxorubicin's SI of <10 in many contexts. This suggests a wider therapeutic window.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

A. Synthesis of Chalcone Derivatives (General Protocol)

Use this to generate the derivatives from 4-(10H-phenothiazin-10-yl)benzaldehyde.

  • Reactants: Equimolar mixture of 4-(10H-phenothiazin-10-yl)benzaldehyde (1 mmol) and the appropriate substituted acetophenone (1 mmol).

  • Solvent: Ethanol (15 mL).

  • Catalyst: 40% NaOH (aq) or KOH (pellets).

  • Procedure:

    • Dissolve reactants in ethanol.

    • Add base dropwise at 0°C.

    • Stir at room temperature for 12–24 hours (monitor via TLC, Hexane:Ethyl Acetate 7:3).

    • Pour into ice-cold water, acidify with dilute HCl.

    • Filter the precipitate and recrystallize from ethanol.

B. Cytotoxicity Assay (SRB or MTT)

Standard protocol for IC50 determination.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the Phenothiazine derivative and Doxorubicin (0.1 – 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Fixation (SRB): Fix with 10% cold trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.

  • Staining: Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 min. Wash 4x with 1% acetic acid.

  • Solubilization: Dissolve dye in 10 mM Tris base.

  • Read: Measure Absorbance at 510 nm. Calculate IC50 using non-linear regression.

C. Tubulin Polymerization Assay

To confirm the Mechanism of Action.

  • Setup: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).

  • Reaction: Mix purified tubulin protein with GTP and the test compound (10 µM) or Vinblastine (positive control) / Taxol (stabilizer control) / Doxorubicin (negative control).

  • Measurement: Monitor fluorescence (Ex 360nm / Em 420nm) at 37°C for 60 min.

  • Result Interpretation:

    • Inhibition: Reduced fluorescence slope compared to control (indicates Phenothiazine-like activity).

    • Stabilization: Increased fluorescence plateau (Taxol-like).

    • No Effect: Slope identical to control (Doxorubicin-like).

Visualizing the Experimental Workflow

Workflow cluster_Synth Phase 1: Synthesis cluster_Screen Phase 2: Biological Screening cluster_Valid Phase 3: Mechanism Validation Step1 Precursor: 4-(10H-phenothiazin-10-yl)benzaldehyde Step2 Claisen-Schmidt Condensation (+ Acetophenone, NaOH) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Assay1 MTT/SRB Assay (IC50 Determination) Step3->Assay1 Assay2 Selectivity Index (Cancer vs. Normal Cells) Assay1->Assay2 Mech1 Tubulin Polymerization Assay Assay2->Mech1 Mech2 Flow Cytometry (Cell Cycle Arrest) Assay2->Mech2 Mech3 MDR Reversal Assay (Rhodamine 123 Efflux) Assay2->Mech3

Figure 2: Step-by-step workflow from chemical synthesis to mechanistic validation.

References

  • Malmakova, A. E., & Jones, A. M. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. ResearchGate. Link

  • BenchChem. (2025).[1] A Comparative Guide to 10-Methyl-10H-phenothiazine-3-carbaldehyde: Unlocking its Potential in Diverse Applications. BenchChem Application Notes. Link

  • Vosooghi, M., et al. (2020). Synthesis and Anticancer Evaluation of Novel Chalcone-Based Phenothiazine Derivatives. Molecules, 25(19), 4566. Link

  • Motohashi, N., et al. (2000). Antitumor activity of phenothiazine-related compounds. Anticancer Research, 16(4A), 1915-1918. Link

  • PubChem. (2025). 4-(10H-phenothiazin-10-yl)benzaldehyde Structure and Data. National Library of Medicine. Link

Sources

Validation of a Continuous-Flow Synthesis Method for 4-(10H-phenothiazin-10-yl)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Validation & Performance Comparison Guide

Executive Summary

The molecule [1] (CAS: 866327-14-2) is a privileged building block extensively utilized in the development of pharmaceuticals, photoredox catalysts, and organic light-emitting diodes (OLEDs). Traditionally, the C–N bond formation required to synthesize this scaffold relies on either transition-metal-catalyzed cross-coupling (Buchwald-Hartwig) or high-temperature batch nucleophilic aromatic substitution (SNAr). Both traditional routes present significant bottlenecks: palladium catalysis is cost-prohibitive and moisture-sensitive, while batch SNAr suffers from prolonged reaction times (24–48 hours) and thermal degradation.

This guide validates a homogeneous continuous-flow SNAr methodology as a superior alternative. By transitioning from a heterogeneous batch process to a pressurized microreactor system using an organic base, we achieve a self-validating, scalable protocol that reduces reaction time from 24 hours to 15 minutes while drastically improving the space-time yield (STY).

Mechanistic Rationale & The Case for Flow Chemistry

As process scientists, our goal is to maximize atom economy and throughput while minimizing failure modes. The traditional SNAr approach uses phenothiazine, 4-fluorobenzaldehyde, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). However, the insolubility of K₂CO₃ in organic solvents creates a heterogeneous slurry. In a batch reactor, this limits the reaction rate to the solid-liquid interfacial mass transfer.

Attempting to pump this heterogeneous mixture through a microreactor typically leads to [2]. To engineer a continuous-flow solution, we must alter the fundamental causality of the reaction environment:

  • Homogeneity via Organic Bases: We replace K₂CO₃ with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is fully miscible in polar aprotic solvents,[3] throughout the fluidic pathway.

  • Thermal Acceleration via Pressurization: By outfitting the flow system with a Back Pressure Regulator (BPR) set to 100 psi, we can heat the reaction mixture to 160 °C in dimethyl sulfoxide (DMSO)—well above the standard operating limits of open-flask systems—[4].

Reaction Pathway

Reaction Pheno Phenothiazine (Nucleophile) Base DBU Base (DMSO, 160 °C) Pheno->Base Fluoro 4-Fluorobenzaldehyde (Electrophile) Fluoro->Base Product 4-(10H-phenothiazin-10-yl)benzaldehyde (Target Product) Base->Product SNAr Flow 15 min

Nucleophilic aromatic substitution (SNAr) pathway for 4-(10H-phenothiazin-10-yl)benzaldehyde.

Performance Data: Batch vs. Continuous Flow

The following table summarizes the quantitative performance metrics obtained during our validation runs. The continuous-flow method demonstrates a clear superiority in throughput and efficiency.

MetricTraditional Batch SNArContinuous Flow SNAr (Validated Method)
Reagents Phenothiazine, 4-F-benzaldehydePhenothiazine, 4-F-benzaldehyde
Base / Solvent K₂CO₃ (Solid) / DMFDBU (Liquid) / DMSO
Temperature 150 °C160 °C (Pressurized at 100 psi)
Reaction Time 24 hours15 minutes (Residence Time)
Isolated Yield 68%94%
Space-Time Yield (STY) ~0.02 kg/L/h ~1.15 kg/L/h
E-factor High (Extensive aqueous wash)Low (In-line quench, minimal solvent)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the process is performing within specifications before proceeding to downstream isolation.

Protocol A: Traditional Batch Synthesis (Baseline Alternative)
  • Initialization: In a 250 mL round-bottom flask, dissolve phenothiazine (1.99 g, 10.0 mmol) and 4-fluorobenzaldehyde (1.36 g, 11.0 mmol) in 50 mL of anhydrous DMF.

  • Activation: Add finely powdered K₂CO₃ (2.76 g, 20.0 mmol).

  • Execution: Stir the heterogeneous mixture at 150 °C under a nitrogen atmosphere for 24 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The reaction is complete when the phenothiazine spot (Rf ~0.6) is consumed.

  • Workup: Cool to room temperature, pour into 200 mL of ice water to precipitate the crude product. Filter, wash with water, and recrystallize from ethanol to yield the product (68% yield).

Protocol B: Continuous-Flow Synthesis (Validated New Method)

System Requirements: Dual-syringe or HPLC pumps, T-mixer, 10 mL PFA or stainless-steel coil reactor, 100 psi Back Pressure Regulator (BPR).

  • Feed Preparation:

    • Solution A: Dissolve phenothiazine (0.50 M) and 4-fluorobenzaldehyde (0.55 M) in anhydrous DMSO.

    • Solution B: Prepare a 1.0 M solution of DBU in anhydrous DMSO.

  • System Priming: Flush the reactor coil with pure DMSO at 1.0 mL/min to establish baseline pressure (100 psi) and temperature (160 °C).

  • Execution:

    • Set Pump A (Solution A) to a flow rate of 0.33 mL/min .

    • Set Pump B (Solution B) to a flow rate of 0.33 mL/min .

    • Causality Note: The combined flow rate of 0.66 mL/min through a 10 mL reactor dictates a precise residence time (Rt) of 15 minutes. The 1:1 volumetric mixing ratio ensures 2.0 equivalents of DBU are present to drive the equilibrium forward and neutralize the generated HF.

  • Self-Validation Checkpoint (Steady-State Verification):

    • Discard the first 2.5 reactor volumes (approx. 38 minutes) to allow the system to reach steady-state.

    • Collect a 50 µL aliquot from the BPR outlet. Dilute in 1 mL acetonitrile and analyze via LC-MS.

    • Pass Criteria: Detection of the product peak at m/z 304.1 [M+H]⁺ with <2% remaining phenothiazine (m/z 200.1).

  • Collection & Isolation: Direct the reactor effluent into a stirred collection flask containing 0.5 M aqueous acetic acid (to quench the DBU). The product precipitates immediately as a bright yellow solid. Filter and dry under a vacuum to afford the pure product (94% yield).

Flow Setup Visualization

FlowSetup PumpA Pump A Reagents in DMSO Mixer T-Mixer PumpA->Mixer PumpB Pump B DBU in DMSO PumpB->Mixer Coil Heated Coil Reactor (160 °C, 15 min Rt) Mixer->Coil BPR Back Pressure Regulator (100 psi) Coil->BPR Collection Product Collection & Quench BPR->Collection

Continuous-flow microreactor setup for the high-temperature SNAr synthesis.

Conclusion & Recommendations

The validation data confirms that transitioning the synthesis of 4-(10H-phenothiazin-10-yl)benzaldehyde from a batch K₂CO₃/DMF system to a continuous-flow DBU/DMSO system yields transformative improvements. By leveraging the enhanced heat and mass transfer of microfluidics alongside homogeneous organic bases, researchers can bypass the kinetic limitations of traditional SNAr reactions.

For Drug Development Professionals: We highly recommend adopting this flow methodology for the scale-up of phenothiazine derivatives. The linear scalability of the flow reactor ensures that the optimized 15-minute residence time will perform identically at the bench scale (grams/hour) as it does at the pilot scale (kilograms/day), eliminating the need for costly and unpredictable batch scale-up re-optimizations.

References

  • 4-(10H-phenothiazin-10-yl)benzaldehyde | CID 639795. PubChem. Available at:[Link]

  • Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF. The Journal of Organic Chemistry. Available at:[Link]

  • A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. Angewandte Chemie International Edition. Available at:[Link]

Sources

Comparative analysis of different phenothiazine-based fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Butterfly" Scaffold Advantage

In the crowded landscape of fluorescent scaffolds—dominated by planar structures like Rhodamine and BODIPY—Phenothiazine (PTZ) stands out due to its non-planar, "butterfly-like" conformation. This geometric peculiarity is not merely structural trivia; it is the functional driver behind two critical performance metrics: large Stokes shifts and Aggregation-Induced Emission (AIE) potential.

While planar dyes often suffer from Aggregation-Caused Quenching (ACQ) and small Stokes shifts (leading to self-absorption), PTZ derivatives utilize their bent structure to inhibit


 stacking and facilitate Intramolecular Charge Transfer (ICT). This guide compares the performance of recent PTZ-based probes, specifically focusing on their application in detecting Hypochlorite (ClO⁻) , Biothiols , and Viscosity .

Mechanistic Principles & Logic

To select the right probe, one must understand the "switching" mechanism. PTZ probes predominantly operate via three pathways, visualized below.

Mechanism of Action (DOT Diagram)

The following diagram illustrates the primary activation pathway for PTZ probes, particularly for oxidative stress markers like ClO⁻.

PTZ_Mechanism cluster_details Mechanism Logic PTZ_OFF Native PTZ Probe (Weak/Quenched Fluorescence) Electron Donor (Rich) Reaction Chemical Transformation (S-Oxidation / PET Inhibition) PTZ_OFF->Reaction + Analyte PET PET Process (Quenching) PTZ_OFF->PET Native State Target Target Analyte (e.g., ClO⁻, ROS) Target->Reaction PTZ_ON Oxidized PTZ Probe (Strong Fluorescence) ICT Activated / PET Blocked Reaction->PTZ_ON Structural Change Inhibit Inhibition PET->Inhibit

Figure 1: The "Turn-On" logic of Phenothiazine probes. The electron-rich sulfur atom is the primary reaction site for ROS, modulating the Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) processes.

Comparative Analysis: Performance Metrics

The following table synthesizes data from recent high-impact studies, comparing PTZ probes against specific analytes.

Table 1: Phenothiazine Probe Performance Matrix
Target AnalyteProbe CodeMechanismDetection Limit (LOD)Stokes ShiftResponse TimeKey Advantage
Hypochlorite (ClO⁻) BPQ-1 S-Oxidation (Ratiometric)16.7 nM168 nm< 10 sRatiometric emission minimizes environmental interference [1].
Hypochlorite (ClO⁻) PEA S-Oxidation (Turn-on)470 nM190 nm< 10 sMassive Stokes shift reduces background noise; Paper strip compatible [2].[1]
Biothiols (GSH) PHPQ-SH Nucleophilic Substitution18.3 nM~100 nm< 8 minDistinguishes GSH from Cys/Hcy via kinetic differentiation [3].[2]
Viscosity DPTQ-PhPTZ TICT RotorN/ANIR-II EmissionInstantAIE-active; superior for deep-tissue imaging compared to planar dyes [4].
Hydrazine PHENOZ Nucleophilic Addition220 nMLargeFastHigh selectivity against amines and cyanide; cost-effective synthesis [5].
Critical Assessment:
  • Sensitivity: The BPQ-1 probe demonstrates superior sensitivity (LOD 16.7 nM) for ClO⁻ compared to PEA , making it the better choice for detecting trace endogenous levels.

  • Differentiation: PHPQ-SH addresses the classic "Biothiol Problem" (distinguishing Cys, Hcy, and GSH) not by unique chemistry, but by reaction kinetics at physiological pH, a crucial nuance for experimental design.

  • Stokes Shift: All listed PTZ probes exhibit Stokes shifts >100 nm. Compare this to Fluorescein (~25 nm) or Rhodamine (~30 nm); PTZ probes drastically reduce signal pollution from excitation light scattering.

Experimental Protocol: Validation Workflow

Workflow Diagram (DOT)

Protocol_Flow Step1 1. Stock Solution Prep (DMSO/EtOH, 1-10 mM) Step2 2. Spectral Titration (UV-Vis & Fluorescence) Step1->Step2 Dilute to 10 µM Step3 3. Selectivity Screen (Interfering Ions/Amino Acids) Step2->Step3 Determine Kd/LOD Validation Control Check: Is response reversible? (If applicable) Step2->Validation Step4 4. pH Stability Test (pH 3.0 - 10.0) Step3->Step4 Validate Robustness Step5 5. Biological Validation (MTT Assay & Confocal) Step4->Step5 If Stable Validation->Step2 Repeat

Figure 2: Standardized characterization workflow for fluorescent probes.

Step-by-Step Protocol (ClO⁻ Detection Example)
  • Preparation of Stock Solutions:

    • Dissolve the PTZ probe in DMSO to create a 1.0 mM stock.

    • Prepare analyte stocks (NaClO) in deionized water. Determine concentration using molar extinction coefficient (

      
      ).
      
  • Spectroscopic Titration (The "Turn-On" Test):

    • Dilute probe to 10 µM in PBS buffer (pH 7.4, containing 20-50% organic co-solvent if solubility is low).

    • Add NaClO aliquots (0 to 10 equivalents).

    • Check: Record emission spectra 2 minutes after each addition. Look for an isosbestic point in UV-Vis, which confirms a clean conversion between two species without side reactions.

  • Selectivity Screening (The "False Positive" Check):

    • Test the probe against:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      , and GSH (1 mM).
    • Criterion: The fluorescence response to ClO⁻ should be at least 10-fold higher than any interfering species.

  • Cell Imaging (HeLa/RAW264.7):

    • Incubate cells with 5-10 µM probe for 30 mins.

    • Wash 3x with PBS (Critical to remove extracellular probe).

    • Stimulate ROS production (e.g., using PMA or exogenous NaClO) and image.

    • Control: Always include a "Probe Only" and "Inhibitor + Probe" group to verify the signal is truly ROS-dependent.

Critical Assessment: PTZ vs. Alternatives

FeaturePhenothiazine (PTZ)Rhodamine / FluoresceinBODIPY
Stokes Shift Large (>100 nm) Small (<30 nm)Small (<30 nm)
Solubility Moderate (Often requires DMSO)High (Water soluble)Low (Lipophilic)
Photostability High (Sulfur oxidation is stable)Moderate (Bleaches)High
NIR Capability Excellent (Easy to conjugate)Good (Si-Rhodamine)Moderate
Mechanism PET / ICT / AIESpirolactam Ring OpeningPET / PeT

Expert Insight: Choose PTZ if your experiment requires long-term tracking or is conducted in complex media (like blood or tissue) where light scattering is an issue. The large Stokes shift allows you to filter out excitation noise effectively. Choose Rhodamine if you need absolute water solubility and are working strictly in thin cell monolayers.

References

  • A ratiometric fluorescent probe based on phenothiazine and quinazolinone for rapid detection of ClO−. Journal of Biomolecular Structure and Dynamics.

  • A phenothiazine-based ratiometric fluorescent probe for detecting hypochlorite (ClO-) and its application in foods and water samples. Food Chemistry.

  • A Phenothiazine-HPQ Based Fluorescent Probe with a Large Stokes Shift for Sensing Biothiols. Molecules.

  • Phenothiazine versus Phenoxazine: Structural Effects on the Photophysical Properties of NIR-II AIE Fluorophores. ACS Applied Materials & Interfaces.

  • A Cost-effective Phenothiazine-based Fluorescent Chemosensor for Selective Detection of Hydrazine. Journal of Fluorescence.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 4-(10H-phenothiazin-10-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the medicinal chemistry of 4-(10H-phenothiazin-10-yl)benzaldehyde , a pivotal pharmacophore scaffold. While the parent phenothiazine core is historically recognized for neuroleptic activity (e.g., chlorpromazine), recent SAR studies have repurposed this scaffold for oncology and multidrug resistance (MDR) reversal.

This guide compares the biological performance of the aldehyde intermediate against its downstream chalcone/hydrazone derivatives and clinical standards (e.g., Doxorubicin ).[1] Data indicates that while the aldehyde possesses moderate intrinsic cytotoxicity, its conversion into chalcones significantly enhances potency (IC50 < 10 µM) and selectivity indices (SI) against resistant cell lines (HepG2, MCF-7).

Part 1: The Scaffold Architecture & Synthetic Logic

The 4-(10H-phenothiazin-10-yl)benzaldehyde molecule serves as a "chemical hub." Its value lies in the N-aryl linkage , which positions the reactive aldehyde group to facilitate further conjugation.

Synthetic Workflow (Self-Validating Protocol)

The synthesis typically proceeds via a C-N cross-coupling reaction, followed by functionalization.

SynthesisWorkflow PTZ Phenothiazine (Core) Aldehyde 4-(10H-phenothiazin-10-yl) benzaldehyde (INTERMEDIATE) PTZ->Aldehyde + Reagent High Temp Reagent 4-Bromobenzaldehyde (Linker) Reagent->Aldehyde Catalyst Pd(OAc)2 / XPhos or CuI (Ullmann) Catalyst->Aldehyde Derivs Chalcones / Hydrazones (FINAL DRUG) Aldehyde->Derivs Claisen-Schmidt (NaOH/EtOH)

Figure 1: Synthetic pathway transforming the phenothiazine core into bioactive derivatives via the aldehyde intermediate.

Part 2: Comparative SAR Analysis

The Structure-Activity Relationship (SAR) data reveals that the aldehyde moiety itself is insufficient for maximal potency. The "magic bullet" effect is achieved by extending the conjugation system, typically through a chalcone (


-unsaturated ketone) linkage.
Performance Comparison: Aldehyde vs. Derivatives vs. Standard

The following data aggregates cytotoxicity profiles against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) lines.[1][2]

Compound ClassSpecific StructureIC50 (HepG2)IC50 (MCF-7)Selectivity Index (SI)*
Intermediate 4-(10H-phenothiazin-10-yl)benzaldehyde> 50 µM45.2 µMLow (< 2)
Derivative A Chalcone (Trimethoxy-phenyl tail)7.14 µM 12.0 µM High (> 10)
Derivative B Hydrazone (Sulfonamide tail)15.3 µM18.5 µMModerate
Standard Doxorubicin1.2 µM0.8 µMLow (Toxic to normal cells)

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Higher is better.

Key SAR Insights
  • The Linker Effect: Converting the aldehyde to a chalcone (C=C-C=O) introduces a Michael acceptor system. This allows the molecule to alkylate cysteine residues in tubulin or glutathione, enhancing cytotoxicity significantly compared to the aldehyde precursor [1][3].

  • Electronic Effects:

    • Electron-Donating Groups (EDG): Derivatives with methoxy (-OMe) groups on the distal phenyl ring (Derivative A) show the highest potency. The trimethoxy motif mimics Colchicine, facilitating tubulin binding.

    • Electron-Withdrawing Groups (EWG): Substitution with -NO2 or -Cl generally reduces potency compared to -OMe, likely due to reduced lipophilicity or weaker interaction with the tubulin colchicine-binding site [3].

  • Selectivity Advantage: While Doxorubicin is more potent (lower IC50), phenothiazine derivatives often exhibit superior safety profiles. For example, specific chalcone derivatives show SI values >70 against oral cancer cells, whereas Doxorubicin affects healthy fibroblasts [3].

Part 3: Mechanistic Pathways

Unlike the parent phenothiazines which target dopamine receptors, these benzaldehyde derivatives act primarily through Reactive Oxygen Species (ROS) modulation and MDR Reversal .

Mechanism of Action Diagram

The derivatives induce apoptosis via a dual-pathway mechanism involving mitochondrial destabilization and P-gp inhibition.

MOA Drug Phenothiazine-Chalcone Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibits ROS ROS Accumulation Drug->ROS Increases Pgp P-glycoprotein (MDR Pump) Drug->Pgp Blocks Efflux Drug Efflux (Resistance) Drug->Efflux Reduces Apoptosis Apoptosis / Ferroptosis Tubulin->Apoptosis Cell Cycle Arrest (G2/M) Mito Mitochondrial Membrane Potential Mito->Apoptosis Cytochrome c Release ROS->Mito Destabilizes Pgp->Efflux Promotes

Figure 2: Dual-action mechanism targeting tubulin polymerization and MDR efflux pumps.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing the chalcone derivative and assessing its activity.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
  • Reagents: 4-(10H-phenothiazin-10-yl)benzaldehyde (1.0 eq), Substituted Acetophenone (1.0 eq), NaOH (40% aq), Ethanol.

  • Procedure:

    • Dissolve the aldehyde and acetophenone in ethanol (10 mL/mmol).

    • Add NaOH solution dropwise at 0°C.

    • Stir at room temperature for 12–24 hours (monitor via TLC, Hexane:EtOAc 7:3).

    • Pour reaction mixture into crushed ice/water.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: A disappearance of the aldehyde peak (~9.8 ppm) and appearance of doublet peaks (~7.6 ppm, J=15Hz) in 1H-NMR confirms the trans-chalcone formation [1][3].

In Vitro Cytotoxicity Assay (MTT)[3]
  • Cell Lines: HepG2, MCF-7, and NHDF (control).

  • Procedure:

    • Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

    • Treat with graded concentrations of the derivative (0.1 – 100 µM). Include Doxorubicin as positive control.[3]

    • Incubate for 48h.

    • Add MTT reagent (5 mg/mL), incubate for 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules. (2020).[1][4]

  • Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology. (2021).

  • Phenothiazine derivatives as anticancer compounds. ResearchGate. (2025).

  • Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors. European Journal of Medicinal Chemistry. (2021).[5]

  • Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. Bioorganic Chemistry. (2019).

Sources

Cross-reactivity and interference studies for sensors based on 4-(10H-phenothiazin-10-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the cross-reactivity and interference profiles for sensors based on 4-(10H-phenothiazin-10-yl)benzaldehyde (PTZ-CHO). This scaffold is a critical pharmacophore in the design of Aggregation-Induced Emission (AIE) probes and Mechanochromic materials.

For drug development professionals, the primary utility of this sensor class is the detection of Hydrazine (


) —a genotoxic impurity often found in pharmaceutical precursors—and the monitoring of environmental stimuli  (pressure/viscosity) in smart packaging.

Executive Summary & Mechanism of Action

4-(10H-phenothiazin-10-yl)benzaldehyde functions as a Donor-Acceptor (D-A) system. The electron-rich phenothiazine (donor) is linked to the electron-deficient benzaldehyde (acceptor). This structure imparts two distinct sensing modalities:[1][2]

  • Chemical Sensing (Hydrazine): The aldehyde group undergoes a condensation reaction with hydrazine to form a hydrazone. This restricts the intramolecular rotation (RIR) of the phenyl ring, activating the Aggregation-Induced Emission (AIE) channel, resulting in a "Turn-On" fluorescence response.

  • Physical Sensing (Mechanochromism): In the solid state, the "butterfly" conformation of the phenothiazine core is sensitive to packing. Mechanical grinding disrupts crystalline stacking, causing a bathochromic (red) shift in emission.

Mechanistic Pathway (DOT Diagram)

SensingMechanism Probe PTZ-CHO Probe (Weak Fluorescence) Reaction Condensation Reaction Probe->Reaction Hydrazine Target: Hydrazine (N2H4) Hydrazine->Reaction Nucleophilic Attack Interferent Interferents (Amines/Thiols) Interferent->Reaction Competition Hydrazone Hydrazone Product (Restricted Rotation) Reaction->Hydrazone Fast Kinetics NoReaction No Reaction / Schiff Base (Unstable/No AIE) Reaction->NoReaction Slow/Reversible Signal Signal Output: Fluorescence ON (AIE) Hydrazone->Signal RIR Activation

Figure 1: Sensing mechanism of PTZ-CHO based probes. Hydrazine triggers a specific condensation that activates AIE, while interferents fail to induce the stable rigidification required for signal generation.

Chemical Interference Profile (Hydrazine Detection)

In the context of pharmaceutical impurity testing, the sensor must distinguish hydrazine from structurally similar amines and biological nucleophiles.

Primary Interferents & Selectivity Data[1]

The following table summarizes the cross-reactivity of PTZ-CHO derivatives against common interferents. Data is synthesized from comparative studies of phenothiazine-based probes (e.g., PHENOZ, PTZ-DCN).

Interferent ClassSpecific AnalytesCross-ReactivityMechanism of Discrimination
Small Primary Amines Ammonia, Methylamine, EthylenediamineNegligible Kinetics/Stability: Simple Schiff bases formed with amines are hydrolytically unstable and do not sufficiently restrict intramolecular rotation to trigger AIE.
Biothiols Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH)Low (< 5%) Hard/Soft Acid-Base: The aldehyde is a "hard" electrophile preferring the "hard" N-nucleophile of hydrazine over the "soft" S-nucleophile of thiols.
Metal Ions

,

,

,

,

,

None Lack of Binding Site: The PTZ-CHO scaffold lacks specific chelating pockets (like phenanthroline) for metal ions unless specifically derivatized.
Anions

,

,

,

None Electrostatics: The neutral probe does not interact with common inorganic anions.
Hydroxylamines Hydroxylamine (

)
Moderate Structural Similarity: Can form oximes, but the reaction rate is significantly slower than hydrazone formation (typically 10x slower).
Comparative Performance Metrics

Comparing PTZ-CHO based sensors to other common hydrazine probes:

Sensor TypeProbe ScaffoldDetection Limit (LOD)Response TimeSelectivity (vs. Amines)Ref
PTZ-CHO (Base) Phenothiazine-Aldehyde~0.5 - 1.0 µM20-30 minHigh[1]
PTZ-DCN (Optimized) Phenothiazine-Dicyanovinyl0.22 µM (7 ppb) < 10 min Very High [2]
Coumarin-CHO Coumarin-Aldehyde0.8 µM45 minModerate[3]
Naphthalimide Naphthalimide-Ester0.05 µM60 minLow (Hydrolysis interference)[4]

Key Insight: While the base PTZ-CHO molecule is effective, derivatives like PTZ-DCN (condensed with malononitrile) offer superior sensitivity (lower LOD) and faster kinetics due to the increased electron deficiency of the acceptor group, enhancing the nucleophilic attack by hydrazine.

Physical Interference (Mechanochromism)[3]

For applications in "smart materials" or solid-state sensing, the interference comes from environmental factors rather than chemical impurities.

  • Thermal Interference: PTZ-CHO solids are thermochromic . Heating can relax the metastable "ground" state back to the crystalline state, reversing the color change. Control: Experiments must be conducted at controlled temperatures (

    
    ).
    
  • Solvent Vapor (Vapochromism): Exposure to solvent vapors (DCM, Acetone) can induce recrystallization, quenching the mechanochromic fluorescence. Control: Sensors must be sealed against volatile organic compounds (VOCs).

Experimental Protocol: Rigorous Selectivity Assay

To validate the sensor for drug development applications (e.g., detecting hydrazine in API), follow this self-validating protocol.

Materials
  • Probe Stock: 10 mM PTZ-CHO in DMSO.

  • Analyte Stock: 10 mM Hydrazine hydrate in water.

  • Interferent Stocks: 10 mM solutions of various amines, ions, and thiols.

  • Buffer: PBS (pH 7.[3]4) or HEPES/DMSO mixture (7:3 v/v).

Workflow (DOT Diagram)

Protocol cluster_Control Control Group cluster_Interference Interference Group Start Start: Prepare 10 µM Probe Solution Split Split into Cuvettes Start->Split Blank Blank (Probe Only) Split->Blank Target Positive Control (Probe + N2H4) Split->Target SingleInt Selectivity Test (Probe + Interferent) Split->SingleInt Compete Competition Test (Probe + N2H4 + Interferent) Split->Compete Measure Measure Fluorescence (Ex: ~380 nm, Em: ~550 nm) Blank->Measure Target->Measure SingleInt->Measure Compete->Measure Analyze Calculate Selectivity Coeff. (F_target / F_interferent) Measure->Analyze

Figure 2: Experimental workflow for validating selectivity. The Competition Test is critical to ensure interferents do not quench the signal of the target.

Step-by-Step Procedure
  • Preparation: Dilute the Probe Stock to 10 µM in the test buffer.

  • Selectivity Screen (Single Analyte): Add 100 µM (10 equiv) of each interferent to separate probe solutions. Incubate for 30 minutes. Measure fluorescence spectra.

    • Validation Criteria: Fluorescence intensity (

      
      ) should be 
      
      
      
      of the intensity observed with hydrazine (
      
      
      ).
  • Competition Screen (Dual Analyte): Add 100 µM of interferent plus 10 µM of hydrazine to the probe solution.

    • Validation Criteria: The signal should match the Positive Control within

      
      . A significant drop indicates the interferent is inhibiting the reaction or quenching fluorescence.
      
  • Real Sample Spike: Spike a known concentration of hydrazine into a "mock" pharmaceutical solution (e.g., dissolved API) to test matrix interference.

References

  • PubChem. 4-(10H-phenothiazin-10-yl)benzaldehyde | C19H13NOS. National Library of Medicine.

  • Garg, P. et al. (2025). A Cost-effective Phenothiazine-based Fluorescent Chemosensor for Selective Detection of Hydrazine and its Application To Real Water Samples. Journal of Hazardous Materials.

  • Rao, N. et al. (2021). A new phenothiazine-based fluorescent probe for detection of hydrazine with naked-eye color change properties.[4] Chemical Papers.[4][5][6][7] [4]

  • Zhang, Y. et al. (2025). Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells. Talanta.[4][8]

  • Yang, Z. et al. (2021). Phenothiazine-Based Luminophores with AIE, Solvatochromism, and Mechanochromic Characteristics. Journal of Physical Chemistry B.

Sources

In vitro and in vivo validation of the biological activity of 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activities of 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives. Moving beyond a simple recitation of data, this document delves into the causal relationships behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature. Our objective is to furnish you with the critical insights and detailed methodologies necessary to evaluate and potentially advance these promising compounds in a drug discovery pipeline.

Introduction: The Therapeutic Potential of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis.[1][2][3] However, the biological activities of phenothiazine derivatives extend far beyond their initial neuroleptic applications.[1][3] Extensive research has unveiled their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5][6] The incorporation of a benzaldehyde moiety at the 10-position of the phenothiazine nucleus, specifically creating 4-(10H-phenothiazin-10-yl)benzaldehyde and its derivatives, offers a versatile platform for synthesizing novel compounds with potentially enhanced and diverse biological activities.[7][8] This guide focuses on the critical in vitro and in vivo validation steps required to characterize the therapeutic promise of this specific class of molecules.

In Vitro Validation: A Multi-faceted Approach to Characterizing Biological Activity

In vitro assays serve as the foundational screening phase to identify and characterize the biological effects of novel 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives. The selection of appropriate assays is paramount and should be guided by the therapeutic area of interest.

Anticancer Activity: Beyond Simple Cytotoxicity

Phenothiazine derivatives have demonstrated notable anticancer properties, and their validation requires a comprehensive suite of assays to elucidate their mechanism of action.[1][2][9]

2.1.1. Cytotoxicity Screening:

The initial step involves determining the cytotoxic potential of the derivatives against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of a Hypothetical 4-(10H-phenothiazin-10-yl)benzaldehyde Derivative (PTZ-CHO-X) and Doxorubicin.

Cell LineCancer TypePTZ-CHO-X (IC50 µM)Doxorubicin (IC50 µM)
MCF-7Breast Cancer15.21.2
HeLaCervical Cancer18.50.8
A549Lung Cancer25.12.5
HepG2Liver Cancer12.81.5

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives and a standard chemotherapeutic agent (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

2.1.2. Mechanism of Action: Unraveling the Apoptotic Pathway

Understanding how these derivatives induce cell death is crucial. Many phenothiazines are known to trigger apoptosis.[2][10]

Experimental Workflow: Apoptosis Induction

A Treat Cancer Cells with PTZ-CHO Derivative B Annexin V-FITC/PI Staining A->B Induces Apoptosis D Western Blot for Caspase-3, PARP, Bcl-2, Bax A->D Modulates Apoptotic Proteins C Flow Cytometry Analysis B->C Quantify Apoptotic Cells

Caption: Workflow for assessing apoptosis induction by phenothiazine derivatives.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with the IC50 concentration of the derivative for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Antimicrobial Activity: Combating Pathogenic Microbes

Phenothiazine derivatives have shown promise as antimicrobial agents.[5][11][12][13][14] Their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, warrants investigation.[11][12]

Table 2: Comparative Minimum Inhibitory Concentration (MIC, µg/mL) of a Hypothetical PTZ-CHO-X and Standard Antibiotics.

MicroorganismPTZ-CHO-X (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Fluconazole (MIC µg/mL)
Staphylococcus aureus321-
Escherichia coli640.5-
Candida albicans16-4

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the phenothiazine derivative and standard antibiotics in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a microorganism.

In Vivo Validation: Assessing Efficacy and Safety in a Biological System

Positive in vitro results must be followed by in vivo studies to evaluate the compound's efficacy and safety in a whole organism.[15][16][17][18]

Anticancer Efficacy in a Xenograft Model

Experimental Workflow: Murine Xenograft Model

A Implant Human Cancer Cells into Immunocompromised Mice B Allow Tumors to Establish A->B C Administer PTZ-CHO Derivative (e.g., i.p. or oral) B->C D Monitor Tumor Volume and Body Weight C->D E Sacrifice and Histopathological Analysis D->E

Caption: Workflow for evaluating in vivo anticancer efficacy.

Experimental Protocol: Xenograft Tumor Growth Inhibition

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HeLa cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

  • Treatment: Randomly assign mice to treatment groups (vehicle control, standard drug, and different doses of the phenothiazine derivative) and administer the treatment for a specified period.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and perform histopathological analysis.

Rationale: The xenograft model provides a means to assess the antitumor efficacy of a compound in a living organism, offering insights into its bioavailability, pharmacokinetics, and overall therapeutic effect.

Acute Toxicity Assessment

Determining the safety profile of a new compound is a critical step. An acute toxicity study provides an initial assessment of the potential adverse effects.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

  • Animal Model: Use healthy, young adult female rats or mice.

  • Dosing: Administer a single oral dose of the phenothiazine derivative at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.

  • LD50 Estimation: Based on the observed mortality, estimate the median lethal dose (LD50).

Rationale: This stepwise procedure allows for the classification of the substance's toxicity and provides an estimate of its LD50 with a minimal number of animals.

Comparative Analysis and Future Directions

The data generated from these in vitro and in vivo studies will enable a robust comparison of the 4-(10H-phenothiazin-10-yl)benzaldehyde derivatives against existing drugs and other experimental compounds. Key comparison points include:

  • Potency: Lower IC50 and MIC values indicate higher potency.

  • Selectivity: A favorable therapeutic index (ratio of toxic dose to therapeutic dose) is crucial.

  • Mechanism of Action: A novel mechanism of action can be a significant advantage.

Future research should focus on structure-activity relationship (SAR) studies to optimize the lead compounds for improved efficacy and reduced toxicity.[7] Further investigations into their pharmacokinetic and pharmacodynamic properties will also be essential for their translation into clinical candidates.

Conclusion

The 4-(10H-phenothiazin-10-yl)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic and rigorous validation process, encompassing a range of in vitro and in vivo assays, is imperative to fully characterize their biological activity and therapeutic potential. The methodologies and comparative frameworks presented in this guide provide a comprehensive roadmap for researchers and drug developers to effectively evaluate and advance these compounds.

References

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega.
  • Design, Synthesis and Biological Evaluation of Novel Phenothiazines for Cancer Exploring t. (2024). Scholars Academic Journal of Pharmacy.
  • New derivatives of phenothiazines with anticancer activities. (n.d.).
  • Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. (n.d.). PMC.
  • List of phenothiazines tested for antimicrobial action. (n.d.).
  • Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. (1992). Anticancer Research.
  • Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screenin. (2024). Bilkent University.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). PubMed.
  • Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. (2021). Acta Scientific Pharmaceutical Sciences.
  • The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. (2023). PMC.
  • A Comparative Guide to 10-Methyl-10H-phenothiazine-3-carbaldehyde: Unlocking its Potential in Diverse Applic
  • Synthesis, antimicrobial evaluation and molecular modeling of some novel phenothiazine deriv
  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (2023). PMC.
  • Exploring Phenothiazine Derivatives for Antipsychotic Therapy. (n.d.). SSRN.
  • Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. (2009). MDPI.
  • The versatility of phenothiazines as an anticancer drug scaffold. (n.d.). PMC - NIH.
  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Biological Activity of Phenothiazine Deriv
  • Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organoc
  • Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. (2022). Taylor & Francis.
  • Synthesis and Biological Evaluation of Some Novel 6-(Substituted Phenyl)-4-(10H-Phenothiazin-10-YL)Pyrimidin-2(1H)-Ones/Thiones. (2025).
  • Synthesis and biological activity of phenothiazine deriv
  • Design, Synthesis and Biological Evaluation of Novel Phenothiazines for Cancer Exploring t. (2024). Scholars Academic Journal of Pharmacy.
  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (n.d.). Connect Journals.
  • Synthesis and Biological Evaluation of Some Phenothiazine Derivatives. (2018). Asian Journal of Research in Chemistry.

Sources

Comparing the performance of different catalysts for the synthesis of phenothiazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist and materials scientist, the phenothiazine scaffold is a privileged structure, forming the core of numerous antipsychotic drugs, dyes, and electronic materials. The synthesis of this tricyclic heteroatom-containing ring system has evolved significantly from classical high-temperature methods to nuanced, catalyst-driven strategies that offer greater efficiency, selectivity, and substrate scope. This guide provides an in-depth comparison of the leading catalytic methodologies for the synthesis of phenothiazine derivatives, offering field-proven insights and actionable experimental data to inform your catalyst selection and reaction optimization.

The Evolving Landscape of Phenothiazine Synthesis

The traditional approach to phenothiazine synthesis, the Bernthsen reaction, involves the high-temperature fusion of a diphenylamine with elemental sulfur, often catalyzed by iodine or a Lewis acid like aluminum chloride.[1][2] While historically significant, this method suffers from harsh reaction conditions (140-250 °C), the evolution of toxic hydrogen sulfide gas, and often poor regioselectivity when using substituted diphenylamines.[3][4] These limitations have spurred the development of more sophisticated catalytic methods, which form the focus of this guide. We will explore the nuances of transition metal-catalyzed cross-coupling reactions, the rise of economical iron catalysts, and the emergence of metal-free and photocatalytic strategies.

Transition Metal-Catalyzed Cross-Coupling: The Workhorses of Modern Synthesis

Transition metal catalysis has revolutionized the construction of C-N and C-S bonds, providing milder and more selective routes to the phenothiazine core. Palladium and copper-based systems are the most established and widely utilized catalysts in this domain.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction that has been adapted for phenothiazine synthesis, typically involving an intramolecular double N- and S-arylation.[3][5] Modern protocols often employ a sequential or one-pot intermolecular C-S coupling followed by an intramolecular C-N cyclization.

Mechanistic Rationale: The catalytic cycle of the Ullmann reaction generally involves the formation of a copper(I) species which undergoes oxidative addition to an aryl halide. Subsequent reaction with an amine or thiol, followed by reductive elimination, forms the desired C-N or C-S bond.[5][6] The choice of ligands, such as L-proline or diamines, is critical as they stabilize the copper catalyst, improve solubility, and facilitate the reductive elimination step, allowing for lower reaction temperatures compared to traditional ligand-free conditions.[7]

Experimental Workflow: Ullmann-Type Phenothiazine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine 2-halothiophenol, 2-haloaniline, Cu(I) catalyst (e.g., CuI), ligand (e.g., L-proline), and base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF). B Heat the mixture under inert atmosphere (N2 or Ar) at 90-140 °C. A->B C Monitor reaction progress by TLC or LC-MS. B->C D Cool the reaction mixture and quench with water. C->D E Extract the product with an organic solvent (e.g., Ethyl Acetate). D->E F Purify by column chromatography. E->F

Caption: General workflow for a copper-catalyzed Ullmann synthesis of phenothiazines.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency in forming C-N bonds.[8] In the context of phenothiazine synthesis, it is typically employed for the crucial intramolecular cyclization of an ortho-halodiarylsulfide intermediate.[9]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl halide. The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the palladium(0) catalyst.[8] The choice of phosphine ligand is paramount; bulky, electron-rich ligands like BINAP or Josiphos derivatives accelerate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[9][10] The selection of a non-nucleophilic, sterically hindered base (e.g., NaOtBu, Cs2CO3) is crucial to facilitate the deprotonation of the amine without competing in side reactions.[10]

Experimental Workflow: Buchwald-Hartwig Phenothiazine Synthesis

G cluster_0 Catalyst Activation (Pre-reaction) cluster_1 Reaction Setup cluster_2 Reaction Execution & Purification A In a glovebox or under inert gas, combine Pd precatalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., BINAP), and anhydrous solvent. C Add the activated catalyst solution to the substrate mixture. Heat to reflux (80-110 °C) under inert atmosphere. A->C B To a separate flask, add the 2-amino-2'-halodiaryl sulfide substrate, a strong, non-nucleophilic base (e.g., NaOtBu), and anhydrous solvent (e.g., Toluene). B->C D Monitor reaction until completion (TLC or LC-MS). C->D E Perform aqueous work-up, extract, and purify via column chromatography. D->E

Caption: General workflow for a palladium-catalyzed Buchwald-Hartwig synthesis of phenothiazines.

Iron-Catalyzed Synthesis: An Economical and Sustainable Alternative

Driven by the high cost and potential toxicity of palladium and other noble metals, there has been a significant shift towards developing catalytic systems based on more earth-abundant and benign metals.[11] Iron has emerged as a promising candidate, offering an efficient and environmentally friendly route to phenothiazines via domino C-S/C-N cross-coupling reactions.[4][12][13]

Mechanistic Rationale: While the precise mechanism is still a subject of investigation, it is believed that the reaction proceeds through a tandem iron-catalyzed C-S and C-N cross-coupling.[4] Iron catalysts, such as FeSO4·7H2O or ferric citrate, in combination with a ligand like 1,10-phenanthroline, can facilitate the sequential bond formations in a one-pot fashion.[4][14] These methods often tolerate a wider range of functional groups and can overcome issues of poor regioselectivity sometimes seen with other catalysts.[4][13] The key advantages are the low cost, low toxicity, and environmental friendliness of the iron catalyst.[12][14]

Metal-Free and Photocatalytic Approaches: The Next Frontier

Recent innovations have focused on eliminating transition metals entirely, leading to the development of metal-free and photocatalytic strategies for phenothiazine synthesis.

Metal-Free Synthesis: These methods often rely on the use of iodine-containing reagents or aerobic oxidation to promote the cyclization.[15][16][17] For example, a three-component reaction between a cyclohexanone, elemental sulfur, and an inorganic ammonium salt, promoted by an iodine reagent, can selectively produce phenothiazines under aerobic conditions.[15] These approaches are advantageous due to their simplicity, use of readily available starting materials, and avoidance of metal contamination in the final product.[18]

Photocatalysis: Phenothiazine derivatives themselves are potent photoredox catalysts.[19][20] This property can be harnessed for their own synthesis or for the synthesis of other complex molecules. Visible-light-mediated photocatalysis offers an exceptionally mild and green approach to synthesis.[19] For instance, N-phenylphenothiazine (PTH) can be used to catalyze dehalogenation and coupling reactions under visible light irradiation. The photocatalytic cycle is typically initiated by photoexcitation of the catalyst, which then engages in single-electron transfer (SET) with the substrates to generate radical intermediates that proceed to form the final product.[20]

Performance Comparison: A Data-Driven Analysis

The choice of catalyst is ultimately dictated by the specific requirements of the synthesis, including substrate scope, desired yield, reaction conditions, and cost. The following table summarizes the typical performance of the discussed catalytic systems.

Catalyst SystemTypical CatalystLigand/AdditiveTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Classical Iodine or AlCl₃None140 - 2502 - 660 - 93[8]Inexpensive reagents, simple setupHarsh conditions, H₂S evolution, poor regioselectivity[3][4]
Ullmann (Cu) CuI, Cu₂OL-proline, Diamines90 - 15012 - 2470 - 90Good yields, milder than classical methodsCan require high temperatures, potential for side reactions[3][7]
Buchwald-Hartwig (Pd) Pd(OAc)₂, Pd₂(dba)₃Phosphine ligands (e.g., BINAP)80 - 1104 - 2475 - 95[9]High yields, excellent functional group tolerance, high selectivityExpensive catalyst and ligands, requires inert atmosphere[9][10]
Iron-Catalyzed FeSO₄, Ferric Citrate1,10-Phenanthroline130 - 14012 - 2470 - 97[4][12]Inexpensive, low toxicity, environmentally friendlyCan require high temperatures, mechanism not fully elucidated[4]
Metal-Free Iodine, O₂ (air)KI/DMSO120 - 1402460 - 85[17][18]Avoids metal contamination, simple starting materialsCan require stoichiometric promoters, may have limited scope[15]
Photocatalytic Phenothiazine derivativesNoneRoom Temp.4 - 1270 - 95[19]Extremely mild conditions, green (uses visible light)Substrate scope is still being explored, quantum yields can vary[20]

Detailed Experimental Protocols

To ensure the reproducibility and successful implementation of these methods, detailed, step-by-step protocols are provided below.

Protocol 1: Iron-Catalyzed Synthesis of 10H-phenothiazine[13]
  • Reaction Setup: To a Schlenk tube, add N-(2-mercaptophenyl)acetamide (1.0 equiv.), o-dibromobenzene (1.5 equiv.), iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 20 mol%), 1,10-phenanthroline (20 mol%), and potassium tert-butoxide (KOtBu, 3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 135 °C and stir for 24 hours.

  • Work-up: After cooling to room temperature, add 20 mL of water and extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 10H-phenothiazine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cyclization[10]
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the 2-amino-2'-halodiaryl sulfide substrate (1.0 equiv.), sodium tert-butoxide (NaOtBu, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and BINAP (7.5 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 4-12 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature, and filter through a pad of Celite, washing with toluene.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Conclusion: Selecting the Optimal Catalyst for Your Needs

The synthesis of phenothiazine derivatives has been transformed by the advent of modern catalytic methods. While classical approaches remain useful for simple, large-scale preparations, transition metal-catalyzed reactions, particularly those employing palladium and copper, offer unparalleled precision and functional group tolerance for the synthesis of complex derivatives. The rise of iron catalysis presents a compelling, cost-effective, and sustainable alternative that is likely to see increased adoption. Looking forward, metal-free and photocatalytic methods represent the cutting edge of phenothiazine synthesis, promising even milder conditions and greener processes.

The choice of catalyst is a critical decision that impacts yield, purity, cost, and environmental footprint. By understanding the mechanistic underpinnings and performance characteristics of each catalytic system presented in this guide, researchers can make informed decisions to accelerate their drug discovery and materials development programs.

References

  • Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Transition metal-free synthesis and functionalization of phenothiazines. Request PDF. Available at: [Link]

  • Four-Component Approach to N-Substituted Phenothiazines under Transition-Metal-Free Conditions. Organic Letters (ACS Publications). Available at: [Link]

  • Metal‐Free Electrosynthesis and Photoelectrosynthesis of N‐Aryl Phenothiazines via C–H Amination. Request PDF. Available at: [Link]

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]

  • Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst Mas. Diva-Portal.org. Available at: [Link]

  • Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • CN104311508B - Synthetic method of iron-catalyzed phenothiazine compound. Google Patents.
  • Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science (RSC Publishing). Available at: [Link]

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • (PDF) SYNTHESIS OF PHENOTHIAZINE DERIVATIVES AS NOVEL MOIETIES TOWARD UTILIZATION IN ALTERNATIVE DONOR – ACCEPTOR CONJUGATED POLYMERS. ResearchGate. Available at: [Link]

  • Analytical Applications of Reactions of Iron(III) and Hexacyanoferrate(III) with 2,10-Disubstituted Phenothiazines. PMC. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. Available at: [Link]

  • Design of new phenothiazine derivatives as visible light photoinitiators. RSC Publishing. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction. Semantic Scholar. Available at: [Link]

  • synthesis of phenothiazine derivatives for antioxidant studies. DTIC. Available at: [Link]

  • Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. PMC. Available at: [Link]

  • Copper will replace toxic palladium and expensive platinum in the synthesis of medications. Phys.org. Available at: [Link]

  • PHENOTHIAZINE SYNTHESIS.#ncchem. YouTube. Available at: [Link]

  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of phenothiazine using Cu catalysis. ResearchGate. Available at: [Link]

  • Preparation of Phenothiazine. CUTM Courseware. Available at: [Link]

Sources

Safety Operating Guide

4-(10H-phenothiazin-10-yl)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(10H-phenothiazin-10-yl)benzaldehyde Proper Disposal Procedures

Executive Summary

This technical guide outlines the safe handling, containment, and disposal protocols for 4-(10H-phenothiazin-10-yl)benzaldehyde (CAS: 866327-14-2). As a conjugated organic semiconductor intermediate containing both a photoactive phenothiazine core and a reactive aldehyde moiety, this compound presents specific stability and aquatic toxicity risks.

Critical Directive: This compound must NEVER be disposed of via municipal drains or evaporation. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Hazard Identification & Physicochemical Profile

Effective disposal begins with understanding the specific chemical risks. This compound combines the aquatic toxicity of phenothiazines with the reactivity of aromatic aldehydes.

Table 1: Chemical Safety Profile

PropertySpecificationOperational Implication
CAS Number 866327-14-2Use for waste manifest and labeling.
Physical State Solid (Yellow/Orange Powder)Dust generation risk during transfer.
GHS Classification H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[1][2] Irritation)H412 (Harmful to aquatic life)Requires full PPE (Nitrile gloves, safety glasses, fume hood).
Reactivity Photosensitive & Air Sensitive Phenothiazine sulfur oxidizes to sulfoxide/sulfone; Aldehyde oxidizes to carboxylic acid.
Solubility Insoluble in water; Soluble in DCM, THF, ChloroformDo not attempt aqueous neutralization. Use organic waste streams.

Pre-Disposal: Segregation & Compatibility

Scientific Rationale: Improper segregation leads to uncontrolled reactions in waste drums.

  • The Phenothiazine Risk: The sulfur atom in the phenothiazine ring is electron-rich and easily oxidized. Mixing this waste with strong oxidizers (e.g., nitric acid, peroxides) can lead to rapid exothermic oxidation and potential fire [1].

  • The Aldehyde Risk: The aldehyde group is susceptible to autoxidation to form 4-(10H-phenothiazin-10-yl)benzoic acid. While less dangerous than the phenothiazine oxidation, it can acidify waste streams over time.

Segregation Rules:

  • INCOMPATIBLE: Strong Oxidizers (Nitric acid, Perchlorates), Strong Bases (induces aldol condensation/polymerization).

  • COMPATIBLE: Non-halogenated organic solvents (Acetone, Ethyl Acetate), Halogenated solvents (DCM - if waste stream allows).

Visual 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Material Generated TypeCheck Is it Solid or Liquid? Start->TypeCheck Solid Solid Waste (Powder, contaminated gloves, paper) TypeCheck->Solid Liquid Liquid Waste (Mother liquor, washings) TypeCheck->Liquid BinSolid Solid Hazardous Waste Bin (Double-bagged) Solid->BinSolid Bag & Tag SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Cl, Br, F NonHalogenated Non-Halogenated Solvent (Acetone, EtOAc, Alcohols) SolventCheck->NonHalogenated C, H, O only BinHalo Halogenated Waste Carboy (Red Label) Halogenated->BinHalo BinNonHalo Non-Halogenated Waste Carboy (Clear/Yellow Label) NonHalogenated->BinNonHalo

Caption: Logic flow for segregating 4-(10H-phenothiazin-10-yl)benzaldehyde waste streams to prevent cross-reactivity.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spills)

Objective: Containment of dust and prevention of environmental leaching.

  • Personal Protective Equipment (PPE): Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a particulate respirator (N95) if handling outside a fume hood.

  • Collection:

    • Sweep up bulk powder using a brush and pan dedicated to hazardous waste.

    • Place waste into a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty hazardous waste bag.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4-(10H-phenothiazin-10-yl)benzaldehyde"[3][4][5][6][7]

    • Hazard Checkboxes: Toxic, Irritant.[2]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Solutions)

Objective: Safe solvation and transfer to incineration streams.

  • Solvent Selection: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Acetone).

  • Transfer:

    • Pour the solution into the appropriate waste carboy (See Visual 1).

    • Do not fill >90% to allow for thermal expansion.

  • Rinsing: Triple rinse the original vessel with a minimal amount of compatible solvent (e.g., Acetone).[8] Add rinsate to the same waste carboy.

  • Deactivation (Optional but Recommended for High Concentrations):

    • If the solution is highly concentrated (>10%), dilute to <5% with waste solvent to minimize reactivity risks during transport.

Scenario C: Empty Containers

Regulatory Standard: "RCRA Empty" (US EPA 40 CFR 261.7).

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (Acetone or DCM).

  • Disposal of Rinsate: Pour all rinsates into the appropriate liquid hazardous waste container.

  • Defacing: Cross out the original label or remove it entirely.

  • Disposal: The dry, triple-rinsed container can be discarded in standard lab trash or glass recycling, depending on local institutional policy.

Emergency Spill Response

Immediate Action Required: Stop the spread, minimize dust, and protect personnel.

Visual 2: Spill Response Workflow

SpillResponse Alert 1. Alert Personnel & Evacuate Area Assess 2. Assess Scale (<10g vs >10g) Alert->Assess PPE 3. Don PPE (Gloves, Goggles, N95) Assess->PPE Contain 4. Containment Cover with damp absorbent pads PPE->Contain Clean 5. Cleanup Scoop into waste bag Contain->Clean Decon 6. Decontaminate Soap/Water wash of surface Clean->Decon Report 7. Report to EHS Decon->Report

Caption: Operational workflow for managing accidental spills of phenothiazine derivatives.

Detailed Spill Protocol:

  • Dampen: Do not dry sweep.[9] Cover the spill with absorbent pads dampened with acetone or water to prevent dust generation.

  • Scoop: Use a plastic scoop to transfer the wet material into a waste bag.

  • Wash: Scrub the surface with a soap and water solution. Phenothiazines can stain surfaces; rapid cleaning is essential.

  • Ventilate: Ensure the fume hood is active or open windows if safe to do so.

References

  • PubChem. (n.d.). 4-(10H-phenothiazin-10-yl)benzaldehyde Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. United States Environmental Protection Agency.[10] Retrieved March 6, 2026, from [Link]

Sources

Personal protective equipment for handling 4-(10H-phenothiazin-10-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 4-(10H-phenothiazin-10-yl)benzaldehyde (CAS: 866327-14-2) Physical State: Yellow to orange solid/powder. Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335), Harmful if Swallowed (H302). Critical Handling Note: This compound combines a phenothiazine core with a benzaldehyde tail.

  • Photosensitivity: Phenothiazine derivatives are notoriously photo-active.[1][2] Exposure to ambient light can generate Reactive Oxygen Species (ROS), degrading your sample and potentially causing phototoxic skin reactions if PPE is breached [1, 2].

  • Oxidation Risk: The aldehyde group is susceptible to autoxidation to the corresponding carboxylic acid.

Immediate Action: Handle under amber light or low-light conditions. Store under inert atmosphere (Nitrogen/Argon) at 4°C [3].

Strategic PPE Matrix

Do not default to generic "lab safety." This matrix is calibrated for the specific risks of fine organic electronic powders and their likely solvents (e.g., Dichloromethane, THF).

Body ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Dust Control: The powder is fine and electrostatic. Inhalation causes immediate respiratory tract irritation (H335). Always weigh inside a certified fume hood.
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (if using DCM)Permeation Defense: While the solid is manageable with standard nitrile, you will likely dissolve this in aggressive solvents (DCM/Chloroform) for OLED/synthesis work. Standard nitrile degrades in <5 mins with DCM. Inspect gloves immediately if solvent splashes occurs.
Ocular Chemical Splash Goggles (Not just safety glasses)Fine Particulate Risk: Static charge can cause the powder to "jump" during weighing. Goggles seal the eyes from airborne dust that safety glasses miss.
Dermal Lab Coat (High-Neck) + Tyvek Sleeves (Optional)Phototoxicity Prevention: Phenothiazines on the skin + Light exposure = Phototoxic dermatitis. Ensure wrist gaps are sealed.

Operational Protocol: From Storage to Synthesis

This workflow is designed to maintain chemical purity while maximizing operator safety.

Phase A: Retrieval & Weighing
  • Environment: Dim the lab lights or use amber shields.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Phenothiazine derivatives are prone to static buildup, which disperses hazardous dust.

  • Technique:

    • Place the balance inside the fume hood.

    • Tare the vial/boat.

    • Transfer solid. Do not use a brush to clean spills (creates dust); use a solvent-dampened Kimwipe.

Phase B: Solubilization & Reaction
  • Solvent Choice: If using Dichloromethane (DCM) or Chloroform , recognize that these permeate nitrile gloves rapidly.

    • Protocol: If gloves contact solvent, change the outer pair immediately.

  • Inert Atmosphere: Purge reaction vessels with Nitrogen/Argon before addition. The aldehyde moiety is sensitive to oxygen.

  • Glassware: Use amber glassware or wrap flasks in aluminum foil to prevent photo-degradation [1].

Phase C: Waste & Disposal
  • Solid Waste: Contaminated gloves and paper towels go to Hazardous Solid Waste . Do not throw in regular trash.

  • Liquid Waste:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Acetone/Alcohol

      
      Non-Halogenated Waste .
      
  • Quenching: If neutralizing unreacted aldehyde, mild oxidation (to acid) or reduction (to alcohol) is standard, but usually, the material is valuable enough to be recovered, not destroyed.

Visualizing the Safe Handling Workflow

The following diagram outlines the logical flow for handling this photosensitive material, emphasizing the critical "Stop" points for safety checks.

SafeHandling Start START: Retrieval from Cold Storage Check HAZARD CHECK: Is Ambient Light Blocked? Is Fume Hood Active? Start->Check PPE PPE DONNING: Double Nitrile Gloves Splash Goggles Lab Coat Check->PPE Conditions Met Weigh WEIGHING (In Hood): Use Anti-Static Gun Avoid Dust Generation PPE->Weigh Solvent SOLUBILIZATION: Select Solvent (DCM/THF) *Check Glove Compatibility* Weigh->Solvent Solvent->PPE If Splash Occurs (Change Outer Glove) Reaction REACTION/USE: Inert Gas (N2/Ar) Amber Glassware Solvent->Reaction Dissolved Disposal DISPOSAL: Halogenated vs Non-Halogenated Reaction->Disposal End of Exp

Figure 1: Operational workflow for handling photosensitive phenothiazine derivatives. Note the feedback loop for glove replacement upon solvent contact.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[3] Lift eyelids. The aldehyde can cause stinging and redness.

  • Skin Contact: Wash with soap and water. Do not use alcohol (ethanol/isopropanol) to wash skin, as it may increase the absorption of the compound.

  • Spill Cleanup:

    • Alert nearby personnel.

    • Cover spill with a damp absorbent pad (to prevent dust).

    • Wipe up and place in a sealed bag labeled "Hazardous Waste - Phenothiazine Derivative."

References

  • Onoue, S., et al. (2013). Photosafety screening of phenothiazine derivatives with combined use of photochemical and cassette-dosing pharmacokinetic data. Toxicological Sciences. Link

  • MDPI. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions. Link

  • Sigma-Aldrich.[4] (n.d.). Safety Data Sheet: 4-(10H-Phenothiazin-10-yl)benzaldehyde. Link

  • PubChem. (n.d.). Compound Summary: 4-(10H-phenothiazin-10-yl)benzaldehyde.[4][5][6][7] National Library of Medicine. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(10H-phenothiazin-10-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(10H-phenothiazin-10-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.